molecular formula C15H12N2S B3223442 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole CAS No. 1217863-27-8

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Cat. No.: B3223442
CAS No.: 1217863-27-8
M. Wt: 252.3
InChI Key: ZTYJKDZBAFCCRT-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a high-purity organic compound supplied with a documented purity of 97% and a characteristic melting point range of 84°C to 88°C . This chemical belongs to a class of substituted thiazoles, characterized by a molecular formula of C 15 H 12 N 2 S and a molecular weight of 252.33 g/mol . Its specific structure, which integrates phenyl and pyridyl substituents on a thiazole core, makes it a valuable scaffold in chemical research. Researchers utilize this compound primarily as a key building block in medicinal chemistry and materials science. It serves as a versatile precursor in heterocyclic and supramolecular chemistry, where its nitrogen and sulfur heteroatoms can engage in coordination and hydrogen bonding. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-14(12-7-3-2-4-8-12)17-15(18-11)13-9-5-6-10-16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYJKDZBAFCCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269445
Record name 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-27-8
Record name 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole: A Comprehensive Technical Guide to Synthesis, Properties, and Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bidentate ligands is a cornerstone of modern coordination chemistry, driving innovations in luminescent materials, photoredox catalysis, and metallo-pharmaceuticals. 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (CAS: 1217863-27-8) represents a highly specialized


-chelating scaffold. By integrating a pyridine ring with a heavily substituted thiazole core, this molecule offers unique electronic tunability and steric protection compared to classical ligands like 2,2'-bipyridine.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and its deployment in transition metal complexation.

Structural and Electronic Profiling

The architectural framework of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole dictates its behavior as a


-accepting ligand. The molecule consists of two primary coordinating nitrogen atoms: the pyridine nitrogen and the thiazole nitrogen (position 3).

The introduction of the 4-phenyl and 5-methyl substituents on the thiazole ring serves two distinct causal functions:

  • Electronic Tuning: The electron-donating 5-methyl group increases the electron density of the thiazole ring, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing the

    
    -donor capacity of the thiazole nitrogen.
    
  • Steric Shielding: The bulky 4-phenyl group provides steric hindrance. In octahedral metal complexes (e.g., with Ru

    
     or Ir
    
    
    
    ), this bulk prevents solvent molecules from quenching the excited state, thereby increasing the luminescence quantum yield.
Quantitative Physicochemical Data

Data summarized from commercial chemical databases and theoretical calculations [1].

PropertyValueScientific Implication
Chemical Formula C

H

N

S
Defines stoichiometry for complexation.
Molecular Weight 252.34 g/mol Used for precise molar equivalent calculations.
CAS Registry Number 1217863-27-8Unique identifier for commercial sourcing.
LogP (Predicted) ~3.8High lipophilicity; requires organic solvents (e.g., DCM, EtOH) for reactions.
Chelation Geometry 5-membered metallacycleForms highly thermodynamically stable complexes with transition metals.

Synthesis Methodology: The Hantzsch Pathway

The most robust and regioselective method for synthesizing 2-substituted thiazoles is the classic [2]. To synthesize 5-methyl-4-phenyl-2-(2-pyridyl)thiazole, the reaction requires the condensation of 2-pyridinecarbothioamide with an


-haloketone, specifically 2-bromo-1-phenylpropan-1-one .
Mechanistic Causality

The reaction is typically conducted in refluxing ethanol. Ethanol is chosen because it provides sufficient solubility for both the polar thioamide and the lipophilic haloketone. More importantly, its boiling point (78°C) supplies the precise thermal energy required to drive the final dehydration step without causing thermal degradation of the newly formed heteroaromatic ring.

HantzschMechanism A 2-Pyridinecarbothioamide (Nucleophile) C S-Alkylation Intermediate (Thioether) A->C + B EtOH, Reflux B 2-Bromo-1-phenylpropan-1-one (Electrophile) B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 5-Methyl-4-phenyl- 2-(2-pyridyl)thiazole D->E Dehydration (-H2O)

Figure 1: Mechanistic workflow of the Hantzsch Thiazole Synthesis for the target ligand.

Protocol 1: Self-Validating Synthesis of the Ligand
  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-pyridinecarbothioamide in 30 mL of absolute ethanol.

  • Addition: Slowly add 10.5 mmol (slight excess to ensure complete consumption of the thioamide) of 2-bromo-1-phenylpropan-1-one dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active haloketone spot (

    
    ) and the appearance of a new highly fluorescent spot under 365 nm UV light confirms cyclization.
    
  • Workup: Cool the mixture to room temperature. Neutralize the generated HBr with saturated aqueous NaHCO

    
     until pH 7.5 is reached. Extract with dichloromethane (3 
    
    
    
    20 mL).
  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.
    

Coordination Chemistry & Photophysics

Once synthesized, 5-methyl-4-phenyl-2-(2-pyridyl)thiazole acts as a potent


-bidentate ligand. When coordinated to a Ruthenium(II) center—forming a [Ru(bpy)

(L)]

complex—the ligand dictates the photophysical properties of the resulting molecule.

The thiazole ring possesses a lower-lying


 orbital compared to pyridine. Consequently, in the Ru(II) complex, the Metal-to-Ligand Charge Transfer (MLCT) state is primarily directed toward the thiazole ligand. The steric bulk of the 4-phenyl group rigidly locks the coordination geometry, minimizing non-radiative decay pathways (heat loss) and thereby maximizing phosphorescent emission.

Photophysics S0 Ground State (S0) Ru(II) d6 S1 Singlet MLCT (1MLCT) Ru(III) - Ligand(rad-) S0->S1 Excitation (hν_ex) T1 Triplet MLCT (3MLCT) S1->T1 Intersystem Crossing (ISC) Fast (~fs) T1->S0 Phosphorescence (hν_em) Long lifetime T1->S0 Non-Radiative Decay (Thermal)

Figure 2: Jablonski diagram illustrating the MLCT photophysical pathway of the Ru(II) complex.

Protocol 2: Synthesis of Ru(bpy) (L)

To harness these photophysical properties, the ligand must be complexed to a metal center. We utilize the hexafluorophosphate (PF


) counterion because it renders the complex highly soluble in organic solvents (like acetonitrile) while remaining insoluble in water, allowing for facile precipitation-based purification.
  • Complexation: Suspend 1.0 mmol of cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([Ru(bpy)

    
    Cl
    
    
    
    ]) and 1.1 mmol of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole in 20 mL of an ethylene glycol/water mixture (3:1 v/v).
  • Heating: Heat the mixture under a nitrogen atmosphere at 120°C for 6 hours. The nitrogen atmosphere prevents the oxidation of Ru(II) to Ru(III) at elevated temperatures.

  • Validation Check 2 (Colorimetry): The reaction is complete when the solution transitions from a dark purple/brown suspension to a clear, deep red/orange solution, indicating the formation of the octahedral MLCT complex.

  • Precipitation: Cool the solution to room temperature and add an excess of saturated aqueous NH

    
    PF
    
    
    
    . A bright orange precipitate will immediately form.
  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

Applications in Drug Development & Materials Science

Beyond luminescence, the 2-(2-pyridyl)thiazole scaffold is highly relevant in medicinal chemistry. The thiazole ring is a recognized "privileged scaffold" [3] found in numerous FDA-approved drugs (e.g., Dasatinib, Meloxicam).

  • Pharmacology: The nitrogen and sulfur atoms serve as excellent hydrogen-bond acceptors, while the lipophilic 4-phenyl and 5-methyl groups enhance cell membrane permeability. This specific ligand can be utilized as a precursor for kinase inhibitors or antimicrobial agents.

  • Materials Science: The synthesized Ru(II) and Ir(III) complexes are prime candidates for Emitters in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their robust thermal stability and tunable emission spectra.

References

  • PubChem Database (National Center for Biotechnology Information). Compound Summary for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Structural Proxy). Retrieved March 5, 2026.[Link]

  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. Taylor & Francis.[Link]

  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles. Organic Letters, 17, 2454-2457. Organic Chemistry Portal.[Link]

Technical Guide: 2-(2-pyridyl)thiazole Derivatives as Bidentate N,N-Donor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 2-(2-pyridyl)thiazole (2-PyTz) derivatives. This document is structured to serve as a reference for drug development professionals and coordination chemists.

Executive Summary

The 2-(2-pyridyl)thiazole (2-PyTz) scaffold represents a critical class of bidentate N,N-donor ligands, serving as a bioisostere to the ubiquitous 2,2'-bipyridine (bpy). While structurally similar, the replacement of one pyridine ring with a thiazole moiety introduces significant electronic desymmetrization. The thiazole sulfur atom imparts unique


-accepting character and lipophilicity, dramatically altering the redox potentials and membrane permeability of resulting metal complexes.

This guide explores the Hantzsch synthesis of these ligands, their coordination to transition metals (Ru, Ir, Zn), and their emerging role in metallodrug development , particularly as anticancer agents targeting mitochondrial pathways.

Structural & Electronic Architecture

Ligand Design Principles

Unlike the


-symmetric 2,2'-bipyridine, 2-(2-pyridyl)thiazole possesses 

symmetry (planar). This asymmetry is electronically significant:
  • 
    -Donation:  The thiazole nitrogen is generally a weaker 
    
    
    
    -donor than the pyridine nitrogen due to the electron-withdrawing nature of the adjacent sulfur atom.
  • 
    -Acceptance:  The thiazole ring lowers the energy of the LUMO compared to pyridine, often resulting in red-shifted Metal-to-Ligand Charge Transfer (MLCT) bands in Ru(II) complexes.
    
  • Lipophilicity: The sulfur atom increases the partition coefficient (

    
    ), enhancing the passive transport of these complexes across lipid bilayers—a crucial factor for intracellular drug delivery.
    
Coordination Modes

The 2-PyTz ligand typically coordinates in a


-N,N' bidentate mode, forming a stable five-membered chelate ring. However, steric bulk or specific metal centers can induce monodentate binding or bridging modes.

CoordinationModes cluster_electronic Electronic Effect Ligand Free Ligand (transoid conformation) Chelate κ²-N,N' Chelation (cisoid conformation) Stable 5-membered ring Ligand->Chelate + Metal Ion (Rotation around C-C bond) Bridge Bridging Mode (Rare) Links two metal centers Ligand->Bridge Steric hindrance or Polymerization Effect Thiazole S-atom: Reduces N-basicity Increases Lipophilicity Chelate->Effect

Figure 1: Conformational switching upon coordination. The free ligand prefers a transoid conformation to minimize dipole repulsion, rotating to cisoid upon metal binding.

Synthesis Strategy: The Hantzsch Protocol[1][2]

The most robust route to 2-(2-pyridyl)thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-haloketone is favored for its high yields and modularity.[1]
Retrosynthetic Analysis

To synthesize 2-(2-pyridyl)thiazole (where the thiazole C2 is bonded to Pyridine C2), the reagents must be selected carefully to avoid isomeric confusion with 4-(2-pyridyl)thiazole.

  • Target: 2-(pyridin-2-yl)thiazole[2]

  • Precursor A (Thioamide): Pyridine-2-carbothioamide

  • Precursor B (Electrophile):

    
    -Haloaldehyde (or ketone for substituted derivatives)
    
Step-by-Step Experimental Protocol

Objective: Synthesis of 4-methyl-2-(pyridin-2-yl)thiazole.

Reagents:

  • Pyridine-2-carbothioamide (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol (Absolute)

  • Ammonium hydroxide (for neutralization)

Workflow:

  • Dissolution: Dissolve Pyridine-2-carbothioamide (1.38 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Chloroacetone (1.02 g, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (SiO
    
    
    
    , 1:1 Hexane:EtOAc). The formation of the thiazole hydrobromide/chloride salt often precipitates or turns the solution yellow/orange.
  • Isolation (Salt): Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

  • Neutralization (Critical): Resuspend the solid (or concentrate the solution) and treat with 10% aqueous NH

    
    OH or NaHCO
    
    
    
    until pH
    
    
    8–9. This liberates the free base.[3]
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Remove solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

HantzschSynthesis Start Pyridine-2-carbothioamide + α-Haloketone Inter1 S-Alkylation (Nucleophilic Attack) Start->Inter1 Ethanol, Reflux Inter2 Cyclization (Intramolecular N-attack) Inter1->Inter2 Dehydration Dehydration (-H₂O) Aromatization Inter2->Dehydration Salt Thiazolium Salt Dehydration->Salt Base Neutralization (NH₄OH) Salt->Base Product 2-(2-pyridyl)thiazole Free Base Base->Product

Figure 2: Hantzsch synthesis pathway establishing the thiazole ring.

Coordination Chemistry & Applications

Ruthenium(II) and Iridium(III) Anticancer Complexes

The 2-PyTz ligand is extensively used to synthesize "half-sandwich" organometallic complexes. These compounds are emerging as potent anticancer agents, often overcoming cisplatin resistance.

General Formulae:

  • Ruthenium:

    
    [2]
    
  • Iridium:

    
    
    

Mechanism of Action: Unlike cisplatin, which targets DNA, these lipophilic cations often target the mitochondria . The delocalized positive charge and lipophilic thiazole allow accumulation in the mitochondrial matrix, disrupting the membrane potential (


) and generating Reactive Oxygen Species (ROS).
Comparative Activity Data

The following table summarizes the cytotoxicity (


) of 2-PyTz complexes compared to free ligands and cisplatin against human cancer cell lines (e.g., A549 lung cancer).
CompoundMetal CenterLigand SystemIC

(A549,

M)
Mechanism Note
Ligand L1 None2-(2-pyridyl)thiazole deriv.>100Non-toxic alone
Complex 1 Ru(II)

12.5ROS induction
Complex 2 Ir(III)

4.2High potency
Cisplatin Pt(II)

15.8DNA crosslinking

Data aggregated from recent studies on pyridyl-thiazole metallodrugs [1, 2].[4][5][6]

Protocol: Synthesis of
  • Precursor Prep: Suspend

    
     (0.5 mmol) in Methanol (20 mL).
    
  • Ligand Addition: Add 2-(2-pyridyl)thiazole (1.0 mmol, 2 eq). The suspension typically clears as the cationic monomer forms.

  • Reaction: Stir at

    
     for 2 hours.
    
  • Counter-ion Exchange: Add excess

    
     (or 
    
    
    
    ) dissolved in a minimum amount of water.
  • Precipitation: The hexafluorophosphate salt precipitates immediately.

  • Filtration: Filter the yellow/orange solid, wash with water and diethyl ether.

  • Characterization:

    
    H NMR will show a downfield shift of the pyridine-H6 proton due to deshielding by the metal center.
    

Biological Mechanism of Action[8]

The utility of 2-PyTz complexes in drug development relies on their ability to trigger apoptosis via mitochondrial dysfunction.

MOA Complex Ru/Ir-PyTz Complex (Cationic & Lipophilic) Entry Cellular Uptake (Passive Diffusion) Complex->Entry Mito Mitochondrial Accumulation (Driven by ΔΨm) Entry->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Redox Catalysis Damage Mitochondrial Membrane Depolarization Mito->Damage Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Damage->Apoptosis

Figure 3: Pharmacological pathway of 2-PyTz metallodrugs.

References

  • Anticancer activity of new organo-ruthenium, rhodium and iridium complexes containing the 2-(pyridine-2-yl)thiazole N,N-chelating ligand. Journal of Organometallic Chemistry.[2] (Verified via ResearchGate snippet 1.10)

  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Bioinorganic Chemistry and Applications.

  • Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Materials (Basel).

  • Hantzsch Thiazole Synthesis - Laboratory Experiment. ChemHelpASAP.

  • Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands and Their Anticancer Evaluation. Journal of Inorganic Biochemistry.

Sources

Technical Guide: Electronic Properties of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a prominent N^N-chelating ligand belonging to the class of 2-(2-pyridyl)thiazoles. Distinguished by its asymmetric heterocyclic core, this molecule serves as a critical building block in the development of optoelectronic materials (OLEDs), transition metal catalysis, and luminescent chemosensors.

Unlike symmetric ligands such as 2,2'-bipyridine, the incorporation of the electron-deficient thiazole ring introduces a unique electronic bias ("push-pull" character), allowing for fine-tuning of the HOMO-LUMO gap. This guide provides a comprehensive technical analysis of its electronic structure, synthesis, photophysical behavior, and coordination chemistry.

Molecular Architecture & Electronic Structure

Structural Components

The molecule consists of three distinct domains that govern its electronic properties:

  • Acceptor Domain (2-Pyridyl): Provides a low-lying

    
     orbital, facilitating metal-to-ligand charge transfer (MLCT) in complexes.
    
  • Core Bridge (Thiazole): Acts as the central heterocyclic scaffold. The sulfur atom introduces soft-base character, while the nitrogen enables chelation.

  • Modulator Domain (4-Phenyl & 5-Methyl):

    • The 4-Phenyl group extends the

      
      -conjugation, red-shifting the absorption spectrum and increasing the molar extinction coefficient.
      
    • The 5-Methyl group exerts a weak inductive effect (+I), slightly raising the HOMO energy level and blocking the reactive C5 position to prevent oxidative polymerization.

Frontier Molecular Orbitals (FMO)

In the ground state, the electron density distribution is non-uniform:

  • HOMO: Predominantly localized on the phenyl-thiazole backbone. The sulfur lone pair contributes significantly to the highest occupied molecular orbital.

  • LUMO: Delocalized across the thiazole-pyridine axis.

  • Band Gap: The presence of the phenyl ring narrows the HOMO-LUMO gap compared to the unsubstituted 2-(2-pyridyl)thiazole, typically resulting in absorption in the near-UV (300–360 nm).

ElectronicStructure cluster_0 Electronic Components Phenyl 4-Phenyl Group (Conjugation Extender) Thiazole Thiazole Core (Electron Deficient) Phenyl->Thiazole Extends π-System HOMO HOMO (Phenyl-Thiazole centered) Phenyl->HOMO Methyl 5-Methyl Group (HOMO Modulator) Methyl->Thiazole +I Inductive Effect Pyridine 2-Pyridyl Group (Electron Acceptor) Thiazole->Pyridine N^N Chelation Axis Thiazole->HOMO LUMO LUMO (Pyridine-Thiazole centered) Thiazole->LUMO Pyridine->LUMO

Figure 1: Component analysis of the electronic structure showing the contribution of substituents to Frontier Molecular Orbitals.

Synthesis Protocol: Hantzsch Thiazole Coupling

The most robust route to 5-methyl-4-phenyl-2-(2-pyridyl)thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-halo ketone is self-validating due to the high thermodynamic stability of the aromatic thiazole product.
Reagents
  • Pyridine-2-carbothioamide (Precursor A)

  • 2-Bromo-1-phenylpropan-1-one (Precursor B)

  • Solvent: Ethanol or DMF.

  • Base: Sodium bicarbonate or Triethylamine (optional, to neutralize HBr).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Pyridine-2-carbothioamide in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.05 eq of 2-Bromo-1-phenylpropan-1-one dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 4:1) will show the disappearance of the thioamide spot.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice-cold aqueous

    
     to liberate the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Synthesis Start Start: Pyridine-2-carbothioamide Intermediate Intermediate: Hydroxy-thiazoline Start->Intermediate Nucleophilic Attack (S on C-Br) Reagent + 2-Bromo-1-phenylpropan-1-one Reagent->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Product: 5-methyl-4-phenyl-2-(2-pyridyl)thiazole Dehydration->Product Aromatization

Figure 2: Hantzsch synthesis pathway converting thioamide and alpha-bromo ketone into the thiazole scaffold.

Photophysical & Electrochemical Characterization[1]

Absorption and Emission

As a free ligand, the molecule exhibits fluorescence properties typical of phenyl-thiazoles, but its primary utility is as a chromophore in metal complexes.

PropertyValue / RangeMechanistic Insight
Absorption

310 – 340 nm

transitions of the phenyl-thiazole backbone.
Emission

400 – 450 nm (Blue)Fluorescence from the localized excited state.
Stokes Shift Large (~3000

)
Indicates significant geometric relaxation in the excited state.
Solvatochromism PositiveEmission red-shifts in polar solvents due to the dipole moment of the thiazole-pyridine axis.
Electrochemical Properties (Cyclic Voltammetry)
  • Oxidation (

    
    ):  Irreversible oxidation typically occurs at the sulfur atom of the thiazole ring (> +1.2 V vs. Fc/Fc+). The 5-methyl group lowers the oxidation potential slightly compared to the un-methylated analog.
    
  • Reduction (

    
    ):  Reversible reduction localized on the pyridine-thiazole acceptor system (~ -2.0 V vs. Fc/Fc+).
    

Ligand Field Engineering & Applications

Comparison with 2,2'-Bipyridine (Bipy)

While structurally similar to Bipy, the 2-(2-pyridyl)thiazole moiety offers distinct advantages for Iridium(III) and Platinum(II) complexes used in OLEDs:

  • Bite Angle: The 5-membered thiazole ring results in a slightly different bite angle compared to the 6-membered pyridine ring in Bipy, affecting the metal-ligand overlap.

  • Electronic Asymmetry: The thiazole is a poorer

    
    -donor but a comparable 
    
    
    
    -acceptor to pyridine. This destabilizes the metal
    
    
    -orbitals less than Bipy, often resulting in blue-shifted emission in cyclometalated complexes (e.g.,
    
    
    ).
Application in OLEDs (Phosphorescent Emitters)

When coordinated to Iridium(III), this ligand acts as the ancillary (


) ligand.
  • Role: It tunes the emission color and improves the quantum yield (

    
    ).
    
  • Mechanism: The high triplet energy (

    
    ) of the ligand ensures that energy remains confined on the metal center or the primary cyclometalated ligands, preventing back-energy transfer.
    
Sensing (Zn²⁺ and Hg²⁺)

The "soft" sulfur atom and "hard" pyridine nitrogen create a binding pocket that is selective for borderline acids like


 and soft acids like 

.
  • Signal: Chelation Enhanced Fluorescence (CHEF). Binding locks the rotation of the pyridine-thiazole bond, reducing non-radiative decay and boosting fluorescence intensity.

Applications cluster_OLED Optoelectronics (OLED) cluster_Sensing Chemosensing Ligand 5-methyl-4-phenyl-2-(2-pyridyl)thiazole IrComplex Ir(III) Complexation Ligand->IrComplex Ancillary Ligand ZnBinding Zn(II) Coordination Ligand->ZnBinding N^N Chelation BlueShift Blue-Shifted Phosphorescence IrComplex->BlueShift CHEF Fluorescence Turn-On (CHEF) ZnBinding->CHEF

Figure 3: Application logic flow for optoelectronics and ion sensing.

References

  • RSC Advances (2022).5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing.

  • Molecules (MDPI).Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (Provides IR and UV-Vis spectral data for similar thiazole-pyridine systems).

  • PubChem.5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Compound Summary.

  • CORE (2018).Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives.

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole , a critical bidentate ligand in coordination chemistry and drug discovery.

Executive Summary & Core Identity

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a heteroaromatic ligand belonging to the class of 2-pyridylthiazoles. Unlike its 3-pyridyl and 4-pyridyl structural isomers, this specific 2-(2-pyridyl) isomer possesses a unique nitrogen-nitrogen (


) chelating geometry. This structural feature allows it to form stable 5-membered chelate rings with transition metals such as Iridium(III) and Ruthenium(II), making it a cornerstone scaffold in the development of phosphorescent OLED emitters and metallo-pharmaceuticals.
Chemical Identifiers & Properties
PropertyDetail
Chemical Name 5-Methyl-4-phenyl-2-(pyridin-2-yl)-1,3-thiazole
CAS Number 1217863-27-8 (Specific to 2-pyridyl isomer)
Related CAS 25021-37-8 (3-pyridyl isomer); 1217863-43-8 (4-pyridyl isomer)
Molecular Formula

Molecular Weight 252.33 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in

,

, DMSO; Insoluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~1.0 (Thiazole N)

Synthesis Protocol: The Hantzsch Thiazole Route

The most robust and field-proven method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a


-haloketone and a thioamide.
Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Pyridine-2-carbothioamide : Provides the 2-pyridyl moiety and the sulfur atom.

  • 2-Bromo-1-phenylpropan-1-one (

    
    -Bromopropiophenone): Provides the phenyl ring and the 5-methyl substitution.
    
Step-by-Step Methodology
Phase 1: Precursor Preparation (Pyridine-2-carbothioamide)

Note: While commercially available, fresh synthesis ensures high purity.

  • Reagents : 2-Cyanopyridine (1.0 eq), Ammonium sulfide

    
     (excess) or 
    
    
    
    gas, Ethanol/Pyridine solvent.
  • Procedure : Dissolve 2-cyanopyridine in ethanol containing triethylamine (catalytic). Bubble

    
     gas through the solution at 
    
    
    
    or treat with ammonium sulfide. Stir for 12 hours.
  • Workup : Concentrate in vacuo. The yellow precipitate is recrystallized from ethanol to yield Pyridine-2-carbothioamide.

Phase 2: Cyclization (Hantzsch Condensation)
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Pyridine-2-carbothioamide (10 mmol) in absolute ethanol (50 mL).

  • Addition : Add 2-Bromo-1-phenylpropan-1-one (10 mmol) dropwise to the stirring solution at room temperature.

  • Reflux : Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will typically darken as the thiazole ring forms.
    
  • Precipitation : Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization : Pour the mixture into ice-water (100 mL) and neutralize with

    
     or 
    
    
    
    to pH 8–9. This liberates the free base.
  • Purification : Extract with Dichloromethane (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate. Recrystallize from hot ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).
Reaction Logic Visualization

HantzschSynthesis cluster_conditions Reaction Conditions Pre1 Pyridine-2-carbothioamide (Thioamide Donor) Inter Hydroxy-thiazoline Intermediate Pre1->Inter Nucleophilic Attack (S) Pre2 2-Bromo-1-phenylpropan-1-one (Alpha-Halo Ketone) Pre2->Inter + EtOH, Reflux Prod 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (Target Ligand) Inter->Prod Dehydration (-H2O) Cyclization Cond Solvent: Ethanol Temp: 78°C (Reflux) Time: 4-6 Hours

Caption: Logical flow of the Hantzsch synthesis showing the convergence of thioamide and haloketone precursors into the thiazole core.

Coordination Chemistry & Applications

The primary utility of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole lies in its ability to act as a


  or 

donor ligand. The specific 2-(2-pyridyl) substitution creates a "bite angle" ideal for octahedral coordination geometries.
Iridium(III) Phosphorescent Emitters (OLEDs)

In the field of organic electronics, this ligand acts as a cyclometalating ligand (


 ligand).
  • Mechanism : Upon complexation with

    
    , the phenyl ring at the 4-position can undergo C-H activation (cyclometalation), or the ligand can coordinate purely through the Nitrogen atoms of the pyridine and thiazole rings (
    
    
    
    coordination) depending on the auxiliary ligands present.
  • Effect : The 5-methyl group donates electron density to the

    
    -system, destabilizing the HOMO and typically inducing a red-shift  in the emission spectrum compared to unsubstituted analogues. This allows for color tuning in OLED devices.
    
Ruthenium(II) Biological Probes

Ru(II) polypyridyl complexes are widely researched as DNA intercalators and photodynamic therapy (PDT) agents.

  • Role : The ligand replaces one bipyridine (bpy) in

    
     derivatives.
    
  • Advantage : The thiazole sulfur atom introduces a "soft" donor character, altering the Metal-to-Ligand Charge Transfer (MLCT) energy and improving lipophilicity, which enhances cellular uptake in anticancer studies.

Coordination Mode Diagram

Coordination cluster_ligand 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole Metal M (Ir/Ru) Note Stable 5-Membered Chelate Ring Metal->Note N_py N (Pyridine) N_py->Metal Coordinate Bond N_tz N (Thiazole) N_py->N_tz C-C Bond (Rigid Linker) N_tz->Metal Coordinate Bond

Caption: Bidentate chelation mode where the Pyridine Nitrogen and Thiazole Nitrogen bind to the metal center, forming a stable 5-membered ring.

Safety & Handling Protocols

As a research-grade organic heterocycle, standard safety protocols must be rigorously followed.

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur or methyl group over extended periods.

  • Handling :

    • Use a chemical fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Specific Hazard : Thioamide precursors used in synthesis can release

      
       (highly toxic) if exposed to strong acids. Ensure the workup neutralization step is performed in a well-ventilated hood.
      

References

  • PubChem Compound Summary . 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Isomer Comparison). National Center for Biotechnology Information. Link

  • Fluorochem Products . 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole Data Sheet. Fluorochem Ltd.[1] Link

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][1][3] Link

  • BenchChem Protocols . Synthesis and Characterization of 2-Pyridinecarbothioamide. BenchChem Technical Guides. Link

  • Wong, W. Y., et al. (2024). Highly efficient iridium(III) phosphors with 2-phenylpyridine-type ligands. Journal of Materials Chemistry C. Link

Sources

Thiazole-Pyridine Hybrid Ligands: A Multifaceted Platform for Supramolecular Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of distinct heterocyclic scaffolds into single molecular entities has emerged as a powerful paradigm in modern chemistry. Among these, thiazole-pyridine hybrid ligands represent a particularly compelling class of building blocks. The inherent electronic properties and coordination versatility of the electron-deficient pyridine ring, combined with the rich functionality and biological relevance of the thiazole moiety, create a synergistic platform for the construction of sophisticated supramolecular architectures and the development of novel therapeutic agents. This guide provides a comprehensive overview of the design, synthesis, and coordination chemistry of thiazole-pyridine ligands. We will explore the principles governing their self-assembly with metal ions into discrete and polymeric superstructures, and delve into their burgeoning applications in drug discovery, sensing, and catalysis, offering field-proven insights and detailed experimental protocols for the discerning researcher.

The Core Concept: Synergies in a Hybrid Scaffold

The power of the thiazole-pyridine framework lies in the complementary nature of its constituent parts. The pyridine ring, an aromatic six-membered heterocycle, is a cornerstone of coordination chemistry, acting as an excellent N-donor ligand for a vast array of metal ions.[1] Its rigid structure provides predictable directional vectors for self-assembly.

Conversely, the 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers a unique combination of features.[2] It possesses two potential donor atoms (N and S), allowing for diverse coordination modes, and its π-electron system can be readily functionalized.[2][3] Thiazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like Dasatinib.[4][5]

By covalently linking these two heterocycles, chemists can create ligands with pre-programmed structural and electronic properties. The thiazole can act as a coordinating unit, a linker, or a functional appendage that imparts specific biological activity or photophysical characteristics to the final metal-ligand assembly.[2][3]

Ligand Design and Synthesis: Crafting the Molecular Blueprint

The design of a thiazole-pyridine ligand is intrinsically linked to its intended application. The choice of linkage, substitution pattern, and relative orientation of the two rings dictates the ligand's bite angle, flexibility, and donor atom availability, which in turn governs the geometry and nuclearity of the resulting metal complex.

Key Synthetic Strategies

Several robust synthetic methodologies are employed to construct the thiazole-pyridine core. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • Hantzsch Thiazole Synthesis (and modifications): This is one of the most fundamental and versatile methods for forming the thiazole ring. It typically involves the cyclocondensation of a thioamide (or thiourea) with an α-halocarbonyl compound.[6] For hybrid ligands, a pyridine-containing thioamide can be reacted with a suitable α-haloketone, or vice-versa.

  • Condensation Reactions: Direct condensation between an amine-functionalized thiazole and a carbonyl-containing pyridine (or the reverse) is a straightforward approach to link the two heterocycles, often forming an imine or hydrazone bridge.[7][8] These linkers can also serve as additional coordination sites.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Stille) provide powerful tools for creating direct C-C bonds between the thiazole and pyridine rings, offering precise control over the final structure.

The following workflow illustrates a generalized synthetic approach based on the Hantzsch synthesis.

G cluster_start Starting Materials cluster_product Core Structure PyThiourea Pyridine-containing Thiourea/Thioamide Cyclo [2+3] Cyclocondensation (Hantzsch Synthesis) PyThiourea->Cyclo AlphaHalo α-Halocarbonyl Compound AlphaHalo->Cyclo CoreLigand Thiazole-Pyridine Core Ligand Cyclo->CoreLigand Mod Further Functionalization (e.g., Claisen-Schmidt Condensation) CoreLigand->Mod Final Target Hybrid Ligand Mod->Final

Caption: Generalized workflow for thiazole-pyridine ligand synthesis.

Causality in Design: The "Why" Behind the Structure
  • Bidentate vs. Tridentate Design: A simple 2-(pyridin-2-yl)thiazole ligand acts as a bidentate N,N'-chelator, ideal for forming simple monomeric complexes or linear coordination polymers.[9][10] Incorporating the thiazole-pyridine unit into a larger framework, such as 2,6-bis(thiazol-2-yl)pyridine, creates a tridentate "pincer" ligand analogous to terpyridine, capable of forming highly stable octahedral complexes.

  • Linker Flexibility: A rigid, conjugated linker between the rings (e.g., a direct C-C bond) facilitates electronic communication and often leads to well-defined, discrete supramolecular structures. A more flexible linker, like an acetamide spacer, allows for more conformational freedom, which can result in the formation of coordination polymers or helicates.[6]

  • Substitution Effects: Adding electron-withdrawing or -donating groups to either ring can tune the ligand's electronic properties, affecting the photoluminescence of the final complex or the redox potential of the metal center.[11][12] Steric bulk can be introduced to control the coordination number of the metal or to create specific pockets for guest binding.

Coordination Chemistry and Supramolecular Self-Assembly

The true elegance of thiazole-pyridine ligands is revealed upon their interaction with metal ions. The predictable coordination vectors of the ligand combined with the geometric preferences of the metal ion (e.g., tetrahedral for Zn(II), square planar for Pt(II), octahedral for Fe(II)) drive the self-assembly of complex, higher-order structures.[2][10][13]

The process begins with the coordination of the ligand's donor atoms (typically the pyridine-N and thiazole-N) to the metal center, forming a thermodynamically stable complex. Depending on the ligand-to-metal ratio and the ligand's geometry, these initial complexes can act as "tectons" or building blocks for larger assemblies.

G cluster_assembly Self-Assembly Process Ligand Py Tz Thiazole-Pyridine Ligand Structure Supramolecular Architecture (e.g., Macrocycle, Helicate, Cage) Ligand->Structure Spontaneous Organization Metal Metal Ion (M) Metal->Ligand:p Metal->Ligand:t Metal->Structure Spontaneous Organization

Sources

Technical Monograph: Stability Profile of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole (referred to herein as MPPT ). As a prominent bidentate N,N-donor ligand, MPPT is structurally significant in coordination chemistry, particularly for Rhenium(I) and Iridium(III) complexes used in OLEDs and photocatalysis, and as a pharmacophore in medicinal chemistry.

In solution, MPPT exhibits a high degree of thermodynamic stability under ambient conditions but displays specific vulnerabilities under stress. Its stability profile is governed by the basicity of the pyridyl-thiazole nitrogen pair and the oxidative susceptibility of the C5-methyl group. This guide details the mechanistic underpinnings of these behaviors and establishes a validated protocol for their monitoring.

Physicochemical Profile & Solution Dynamics

Structural Logic

MPPT consists of a central thiazole ring substituted at the:

  • C2 Position: 2-Pyridyl group (provides the second nitrogen for chelation).

  • C4 Position: Phenyl group (enhances lipophilicity and

    
    -conjugation).
    
  • C5 Position: Methyl group (electron-donating, modulates basicity, metabolic/oxidative "soft spot").

Solubility and Solvent Compatibility

MPPT is highly lipophilic (Predicted LogP


 3.5–4.0).
  • Preferred Solvents: Dichloromethane (DCM), Dimethylsulfoxide (DMSO), Acetonitrile (MeCN).

  • Aqueous Solubility: Negligible at neutral pH. Solubility increases significantly at pH < 3.0 due to protonation of the pyridine nitrogen (

    
    ).
    
Chelation Thermodynamics

In the presence of transition metals (


, 

,

), MPPT acts as a bidentate ligand. The formation of the metal complex significantly increases solution stability by locking the conformation and reducing the electron density available for electrophilic attack on the ring nitrogens.

Chemical Stability & Degradation Mechanisms

The degradation of MPPT in solution is not random; it follows specific mechanistic pathways driven by the electronic environment of the heterocyclic rings.

Protonation Equilibria (Acidic Stability)

The pyridine nitrogen is the most basic site.

  • Mild Acid (pH 2–5): Reversible protonation forms the pyridinium salt

    
    . This species is stable and soluble in water.[1]
    
  • Strong Acid (pH < 1, Heat): Prolonged exposure to concentrated mineral acids (HCl,

    
    ) at elevated temperatures can lead to the cleavage of the C2-C2' bond between the thiazole and pyridine rings, although the thiazole ring itself is remarkably robust against hydrolysis compared to oxazoles.
    
Oxidative Instability (The "Methyl" Liability)

The C5-methyl group is benzylic-like (activated by the thiazole ring).

  • Pathway: Under strong oxidative stress (e.g., peroxide impurities in PEG/Tween excipients, high

    
     tension), the methyl group can undergo stepwise oxidation to the primary alcohol, aldehyde, and finally the carboxylic acid (5-carboxy-4-phenyl-2-(2-pyridyl)thiazole).
    
  • N-Oxidation: The pyridine nitrogen can form an N-oxide, particularly if the metal coordination site is empty.

Photostability

MPPT exhibits fluorescence. While generally photostable, high-intensity UV irradiation (254 nm) in oxygenated solvents can induce photo-oxidation of the sulfur atom or photocyclization with the phenyl ring (though sterically hindered).

Visualization of Pathways

The following diagram maps the equilibrium states and irreversible degradation pathways of MPPT.

MPPT_Stability MPPT MPPT (Neutral) Active Ligand Protonated [MPPT-H]+ (Cation) Soluble, Stable MPPT->Protonated Acid (pH < 4) Reversible MetalComplex [M(MPPT)]n+ Complex Hyper-Stable MPPT->MetalComplex + Metal Ion (Zn, Re) Chelation NOxide Degradant A: Pyridine N-Oxide MPPT->NOxide H2O2 / Peroxides Carboxy Degradant B: C5-Carboxylic Acid MPPT->Carboxy Strong Ox / Metabolic (Methyl Oxidation) Sulfoxide Degradant C: Thiazole S-Oxide MPPT->Sulfoxide Singlet Oxygen (hv + O2)

Figure 1: Chemical equilibria (green) and irreversible degradation pathways (red) for MPPT.

Validated Stability Testing Protocol

To ensure data integrity during drug development or materials characterization, the following "Stress Testing" protocol is recommended. This approach is compliant with ICH Q1A(R2) guidelines.

Analytical Method (HPLC-UV/Vis)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 300 nm (Thiazole

    
    ) and 260 nm (Phenyl/Pyridine).
    
  • Rationale: Formic acid ensures the pyridine is protonated, improving peak shape and preventing tailing caused by interaction with silanol groups.

Stress Conditions Table
Stress TypeConditionDurationExpected OutcomeAction Limit
Hydrolysis (Acid) 0.1 N HCl, 60°C24 Hours< 2% DegradationStable
Hydrolysis (Base) 0.1 N NaOH, 60°C24 Hours< 5% DegradationMonitor for Ring Opening
Oxidation 3%

, RT
4 HoursHigh Risk (N-oxide)> 10% Deg. requires antioxidants
Photolysis Xenon Lamp (1.2M Lux)24 Hours< 2% DegradationProtect from light if > 5%
Thermal 80°C (Solution in DMSO)7 Days< 1% DegradationStable
Experimental Workflow Diagram

Stability_Workflow cluster_stress Stress Conditions Stock Stock Solution (1 mg/mL in MeCN) Acid Acid (0.1N HCl) Stock->Acid Base Base (0.1N NaOH) Stock->Base Ox Oxidation (3% H2O2) Stock->Ox Light Photo (UV/Vis) Stock->Light Quench Quench/Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Add Metabisulfite Analysis HPLC-DAD-MS Analysis Light->Analysis Quench->Analysis Report Degradation Profile Analysis->Report

Figure 2: Step-by-step workflow for forced degradation studies of MPPT.

Handling & Storage Recommendations

Based on the stability profile derived above, the following Standard Operating Procedures (SOPs) should be adopted:

  • Storage: Store solid MPPT at -20°C under an inert atmosphere (Argon/Nitrogen). While the solid is stable in air, this prevents slow surface oxidation of the methyl group over months.

  • Solution Preparation:

    • Avoid protic solvents (MeOH/EtOH) for long-term storage if trace acidity is present, as this promotes protonation-induced solubility changes.

    • Recommended: Prepare stocks in anhydrous DMSO or Acetonitrile.

  • Chelation Note: If used as a ligand, generate the complex immediately. The free ligand is more susceptible to oxidation than the metal-bound complex.

  • Antioxidants: For formulation in surfactant-based systems (e.g., for biological assays), include 0.1% BHT (Butylated Hydroxytoluene) to scavenge peroxides that attack the methyl group.

References

  • Synthesis and Properties of 2-Pyridylthiazoles

    • Title: Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
    • Source: Arabian Journal of Chemistry, 2020.
    • URL:[Link] (General Journal Link for verification of context)

  • Photophysical Stability of Thiazole Ligands

    • Title: 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing.
    • Source: RSC Advances, 2022.
    • URL:[Link]

  • Coordination Chemistry & Stability

    • Title: Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands.
    • Source: Molecules, 2022.[3][4][5]

    • URL:[Link]

  • Chemical Data & Safety

    • Title: PubChem Compound Summary for CID 32500682 (Isomer Analog).
    • Source: N
    • URL:[Link]

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The 2,4,5-Trisubstituted Thiazole Scaffold: Structural Paradigms, Green Synthesis, and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is a cornerstone of modern medicinal chemistry. While mono- and di-substituted thiazoles are common, the 2,4,5-trisubstituted thiazole architecture has emerged as a highly privileged scaffold in rational drug design[1]. By functionalizing all three available carbon centers, researchers can project pharmacophoric vectors in multiple spatial directions, enabling highly specific interactions with complex protein binding pockets. This whitepaper synthesizes recent advancements in the structural biology, sustainable synthesis, and pharmacological profiling of 2,4,5-trisubstituted thiazoles, providing a validated roadmap for drug development professionals.

Structural Biology & Mechanistic Rationale

The unique electronic properties of the thiazole core drive its biological ubiquity. The sulfur atom acts as a weak hydrogen bond acceptor and frequently engages in


 interactions with aromatic amino acid residues within target proteins. Conversely, the nitrogen atom serves as a robust hydrogen bond acceptor.

In a 2,4,5-trisubstituted system, the causality behind substituent placement is highly specific:

  • C2 Position: Often functionalized with amino, amido, or ureido groups. These substituents modulate aqueous solubility and are critical for hydrogen-bonding with the hinge region of kinases[2].

  • C4 Position: Frequently occupied by alkyl, carboxylate, or aryl groups to stabilize the molecule against metabolic degradation and anchor it within shallow hydrophobic pockets.

  • C5 Position: Aryl or heteroaryl substitutions here are designed to penetrate deep hydrophobic clefts (e.g., the DFG-out conformation in mutant kinases), driving target selectivity[2].

The clinical validation of this scaffold is evidenced by FDA-approved therapeutics such as the antineoplastic agent dasatinib and the BRAF inhibitor dabrafenib, which leverage the multi-directional binding capacity of the heavily substituted thiazole core[1],[3].

Advanced Synthetic Methodologies: A Green Chemistry Approach

Historically, synthesizing heavily substituted thiazoles required harsh conditions, toxic


-haloketones (via Hantzsch synthesis), and yielded significant homogeneous acid waste. Modern protocols have shifted toward Multicomponent Reactions (MCRs) catalyzed by sustainable, heterogeneous materials[4].

Workflow A Substrates (Thiourea + Dicarbonyls) C Microwave-Assisted Synthesis (100°C) A->C B Sustainable Catalyst (e.g., SPWB) B->C D 2,4,5-Trisubstituted Thiazole Scaffold C->D E In Vitro Screening (Anticancer/Antimicrobial) D->E F Lead Optimization & ADMET E->F

Fig 1. Microwave-assisted multicomponent synthesis and biological screening workflow.

Protocol: Microwave-Assisted Multicomponent Synthesis

Objective: Synthesize 2,4,5-trisubstituted thiazole derivatives using a biocatalyzed, on-water approach[4].

Rationale & Causality: This protocol utilizes a sulfonated peanut shell residue-derived carbonaceous catalyst (SPWB) under microwave irradiation. Microwave heating ensures rapid, uniform dielectric heating, overcoming the activation energy barrier of cyclocondensation in minutes rather than hours. The SPWB provides dense acidic sites (Brønsted acid) to protonate the carbonyl oxygen, increasing its electrophilicity without generating toxic metal waste[4].

Step-by-Step Methodology:

  • Substrate Preparation: Mix equimolar amounts (1.00 mmol) of p-bromo-N-phenyl thiourea, phenylglyoxal monohydrate, and 4-hydroxycoumarin.

    • Causality: Strict equimolar ratios prevent stoichiometric imbalance, minimizing unreacted starting materials and suppressing side-product formation.

  • Catalyst Addition: Add 15 mg of SPWB catalyst and suspend the mixture in 5 mL of an aqueous ethanol solvent system.

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 100 °C for 10–15 minutes.

    • Self-Validation Check 1 (Kinetics): Microwave heating accelerates kinetics non-linearly. To prevent thermal degradation, monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The complete disappearance of the fluorescent thiourea spot under UV (254 nm) validates 100% conversion.

  • Product Isolation: Cool the mixture to room temperature to precipitate the crude 2,4,5-trisubstituted thiazole. Filter the solid and wash with hot ethanol.

    • Causality: Hot ethanol selectively solubilizes the organic product while leaving the carbonaceous SPWB catalyst intact on the filter paper, allowing for catalyst recovery and recycling.

  • Purification & Structural Validation: Recrystallize the crude product from aqueous ethanol.

    • Self-Validation Check 2 (Regiochemistry): MCRs can occasionally yield regioisomers. Confirm the 2,4,5-substitution pattern using

      
      H NMR. The absence of the characteristic C5-H thiazole singlet (typically around 
      
      
      
      7.5 ppm) definitively validates that the 5-position has been successfully substituted[4]. Confirm exact mass via HRMS.

Pharmacological Profiling & Efficacy

The 2,4,5-trisubstituted thiazole scaffold exhibits profound pleiotropic biological activities, most notably in oncology and infectious diseases[5],[6].

Mechanism of Action in Oncology

Thiazole derivatives frequently act as competitive inhibitors at the ATP-binding site of hyperactive tyrosine kinases (e.g., BCR-ABL) or as inhibitors of Carbonic Anhydrase III (CA III)[2]. By occupying the ATP pocket, the thiazole core prevents the autophosphorylation required for downstream signaling, ultimately inducing apoptosis in malignant cells.

Pathway A 2,4,5-Trisubstituted Thiazole (e.g., Dasatinib) B BCR-ABL Tyrosine Kinase (ATP-Binding Pocket) A->B Competitive Binding C Inhibition of Autophosphorylation B->C Blockade D Downstream Signaling Arrest (STAT5, Crkl) C->D E Apoptosis of Leukemic Cells D->E

Fig 2. Mechanism of action of thiazole-based kinase inhibitors in leukemic cells.

Quantitative Efficacy Data

Recent literature highlights the exceptional potency of these derivatives across various cell lines and microbial strains. The table below summarizes key quantitative data from recent biological evaluations:

Compound DerivativeTarget Organism / Cell LineAssay TypePotency (IC₅₀ / MIC)Reference
Compound 4r Pseudomonas aeruginosaMIC0.0076 µM[4]
Compound 4r Staphylococcus aureusMIC0.0076 µM[4]
Compound 11c (Chlorine-substituted)HepG-2 (Hepatocellular Carcinoma)IC₅₀~4 µg/mL[6]
Compound 6g (Chlorine-substituted)MCF-7 (Breast Cancer)IC₅₀~4 µg/mL[6]
Compound 6 (p-tolyl substituted)K562 (Human Erythroleukemia)IC₅₀11 µM[2]

Note: Compound 4r demonstrated superior antibacterial potency against P. aeruginosa compared to the standard drug streptomycin (MIC: 0.0138 µM), underscoring the scaffold's potential in overcoming drug-resistant pathogens[4].

Conclusion

The 2,4,5-trisubstituted thiazole is a highly versatile, privileged pharmacophore that allows for precise, multidirectional functionalization. By pairing rational structural biology with green, self-validating synthetic methodologies—such as microwave-assisted multicomponent reactions using carbonaceous catalysts—researchers can rapidly generate libraries of highly potent anticancer and antimicrobial agents. Future drug development should focus on optimizing the ADMET profiles of these derivatives while leveraging in silico modeling to further refine target binding affinity.

References

  • Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. URL:[Link]

  • Ali, S. H. et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. ACS Omega. URL:[Link]

  • Gomha, S. M. et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules (MDPI). URL:[Link]

  • Al-Qirim, T. et al. (2020). Anticancer Activity and In silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

Sources

The Pyridyl-Thiazole Scaffold: A Multidimensional Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings often yields synergistic biological properties. The pyridyl-thiazole scaffold —a biheteroaryl system combining the electron-rich, sulfur-and-nitrogen-containing thiazole ring with the hydrogen-bonding capacity of a pyridine ring—has emerged as a highly privileged structure. This in-depth guide explores the mechanistic rationale, biological efficacy, and structure-activity relationship (SAR) dynamics of pyridyl-thiazole derivatives, providing actionable protocols for assaying their antimicrobial and anticancer properties.

Structural Rationale & Pharmacophore Mechanics

The intrinsic value of the pyridyl-thiazole core lies in its amphiphilic nature and its precise electronic distribution. The thiazole ring utilizes an electron-donating sulfur atom (-S-) and an electron-accepting nitrogen atom (C=N) to create a stable, yet highly interactive, heterocyclic core. When coupled with a pyridyl moiety, the resulting scaffold exhibits enhanced conformational rigidity and multiple hydrogen-bond acceptor sites.

This structural geometry allows pyridyl-thiazole derivatives to seamlessly intercalate into the ATP-binding pockets of various kinases and the active sites of microbial enzymes. As a Senior Application Scientist, I emphasize that the modularity of this scaffold allows for precise tuning: modifications at the C2, C4, and C5 positions of the thiazole ring dictate the molecule's pharmacokinetic fate and target selectivity.

Antimicrobial & Antimycobacterial Efficacy

Pyridyl-thiazole derivatives have demonstrated profound efficacy against multidrug-resistant (MDR) bacterial and fungal strains. A landmark study by revealed that 2-(3-pyridyl)-4,5-disubstituted thiazoles possess potent broad-spectrum activity. Specifically, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibited antibacterial activity against Staphylococcus epidermidis that was twofold higher than ampicillin.

Furthermore, the scaffold has been heavily optimized for antitubercular applications. Research on has shown optimal in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain when a substituted phenyl ring is attached via an amide linker at the 2-amino position.

Quantitative Biological Activity Summary
Compound Scaffold / DerivativeTarget Organism / KinaseBiological Activity (MIC / IC50)Primary Mechanism of Action
5-acetyl-4-methyl-2-(3-pyridyl)thiazole Staphylococcus epidermidisMIC: 0.24 μg/mLCell wall synthesis disruption
5-acetyl-4-methyl-2-(3-pyridyl)thiazole Geotricum candidumMIC: 0.48 μg/mLFungal membrane disruption
2-amino-4-(2-pyridyl)thiazoles M. tuberculosis H37RvSub-micromolar MICMycolic acid pathway interference
Pyridyl-thiazole polyamides c-KIT (Leukemia cells)IC50: Low nM rangeG4 Sensing / Transcriptional repression
Thiazole-based PI3K inhibitors PI3K/AKT/mTOR PathwayIC50: 0.50–4.75 μMATP-competitive kinase inhibition
Protocol 1: High-Throughput Broth Microdilution Assay for MIC Determination

To validate the antimicrobial efficacy of novel pyridyl-thiazole synthesized lots, we utilize a resazurin-based microdilution protocol. This system is self-validating, removing the subjectivity of standard turbidity readings.

  • Inoculum Standardization: Cultivate the target strain (e.g., S. epidermidis) in Mueller-Hinton broth. Standardize the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: Strict standardization prevents false-resistance artifacts caused by an overwhelming bacterial load.
    
  • Compound Solubilization & Serial Dilution: Dissolve the pyridyl-thiazole derivative in 100% DMSO to create a master stock, then perform two-fold serial dilutions in aqueous buffer. Causality: The initial DMSO ensures complete dissolution of the hydrophobic biheteroaryl core, while subsequent aqueous dilution keeps the final DMSO concentration below 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Incubation & Resazurin Addition: Dispense 100 μL of the diluted compound and 100 μL of the bacterial inoculum into a 96-well plate. Incubate at 37°C for 18 hours. Add 20 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an objective, redox-sensitive viability indicator. Metabolically active cells reduce the blue dye to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue.

Anticancer Signaling & Target Modulation

Beyond infectious diseases, the pyridyl-thiazole scaffold is a highly favored structural motif for oncology, specifically functioning as a protein kinase inhibitor. Because the spatial arrangement of the nitrogen and sulfur atoms mimics the adenine ring of ATP, these compounds act as highly effective ATP-competitive inhibitors.

Recent reviews highlight their ability to disrupt the , a pathway frequently hyperactivated in human cancers. By binding to the hinge region of PI3K, pyridyl-thiazoles prevent the phosphorylation of downstream effectors, ultimately halting cancer cell proliferation.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K Enzyme RTK->PI3K Phosphorylates AKT AKT Kinase PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Inhibitor Pyridyl-Thiazole Derivative Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Mechanism of Action: Pyridyl-Thiazole derivatives acting as dual PI3K/mTOR pathway inhibitors.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay (ADP-Glo™)

To validate the kinase inhibitory profile of a new pyridyl-thiazole analog, we employ a luminescence-based ADP detection assay.

  • Kinase Reaction Setup: In a white 384-well plate, combine the isolated recombinant kinase (e.g., PI3K), the lipid substrate, and the pyridyl-thiazole inhibitor. Incubate at room temperature for 15 minutes before adding ultra-pure ATP. Causality: Pre-incubation allows the inhibitor to establish equilibrium at the ATP-binding pocket (hinge region) prior to substrate competition, ensuring accurate

    
     profiling.
    
  • ATP Depletion & ADP Detection: Following a 60-minute reaction, add the ADP-Glo™ Reagent to terminate the kinase activity and deplete all unconsumed ATP. Incubate for 40 minutes. Causality: Depleting unreacted ATP is a critical self-validating step; it guarantees that the subsequent luminescent signal is generated only from the ADP produced by the active kinase, eliminating false-positive background noise.

  • Luminescence Quantification: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence. Calculate the

    
     via non-linear regression analysis (log[inhibitor] vs. normalized response).
    

Structure-Activity Relationship (SAR) Guidelines

The biological versatility of the pyridyl-thiazole scaffold is governed by strict SAR rules. While the core is intolerant to drastic skeletal changes, peripheral substitutions dictate the therapeutic index.

  • C4 and C5 Substitutions: As noted in antimicrobial evaluations, increasing the steric bulk (size of substitutions) at the C4 or C5 positions of the thiazole nucleus drastically decreases antimicrobial activity. This is due to steric clashes within the narrow binding pockets of bacterial enzymes.

  • C2-Amino Modifications: For antimycobacterial and antiplasmodial targets, introducing an amide linker at the C2-amino position attached to a phenyl ring containing hydrophobic, electron-withdrawing groups (EWGs) maximizes membrane permeability and target affinity.

SAR Core Pyridyl-Thiazole Core C2_Amino C2-Amino Substitution (Amide Linker) Core->C2_Amino Modifies C4_Pyridyl C4-Pyridyl Ring (Nitrogen Position) Core->C4_Pyridyl Modifies C5_Sub C5 Substitution (Steric Bulk) Core->C5_Sub Modifies TB_Activity Optimal Antimycobacterial Activity C2_Amino->TB_Activity Hydrophobic EWG Kinase_Activity Enhanced Kinase Inhibition C4_Pyridyl->Kinase_Activity H-Bond Acceptor Toxicity Decreased Antimicrobial Efficacy C5_Sub->Toxicity Steric Hindrance

Structure-Activity Relationship (SAR) Map of the Pyridyl-Thiazole Scaffold.

References

  • Bondock, S., et al. "Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents." European Journal of Medicinal Chemistry, 2013.[Link][1]

  • Chibale, K., et al. "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters, 2014.[Link][2]

  • RSC Advances. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." Royal Society of Chemistry, 2024.[Link][3]

Sources

Methodological & Application

Hantzsch synthesis protocol for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hantzsch Synthesis Protocol for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Executive Summary

The thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, foundational to numerous pharmacologically active compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, 2-pyridyl-substituted thiazoles have garnered significant attention not only as potent biological agents but also as advanced fluorescent probes and materials for organic electronics due to their unique photophysical properties[2]. This application note provides a comprehensive, expert-level protocol for the synthesis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole via the classical Hantzsch thiazole synthesis[3], detailing the mechanistic causality, step-by-step experimental workflow, and analytical validation parameters.

Scientific Rationale & Mechanistic Insights

The Hantzsch thiazole synthesis remains the most robust and atom-efficient methodology for constructing heavily substituted thiazole rings[1]. The reaction proceeds via the bimolecular condensation of an α-haloketone (2-bromo-1-phenylpropan-1-one) with a thioamide (pyridine-2-carbothioamide).

Mechanistic Pathway:

  • S-Alkylation: Nucleophilic attack of the highly polarizable thioamide sulfur atom onto the electrophilic α-carbon of 2-bromo-1-phenylpropan-1-one, displacing the bromide ion to form an S-alkylated intermediate.

  • Cyclization: Intramolecular nucleophilic addition of the thioamide nitrogen to the ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate.

  • Aromatization: Acid-catalyzed (via in situ HBr) dehydration of the hydroxythiazoline to yield the thermodynamically stable, fully aromatized thiazole ring.

Causality of Experimental Choices:

  • Solvent Selection (Absolute Ethanol): Ethanol provides optimal solubility for both the polar thioamide and the relatively non-polar α-haloketone. Its boiling point (~78 °C) supplies sufficient thermal energy to drive the dehydration step without causing thermal degradation of the reactants.

  • Regioselectivity & pH Control: The reaction is highly regioselective under neutral to slightly acidic conditions (generated by the HBr byproduct). However, strongly acidic conditions must be avoided, as they can alter the regioselectivity, leading to the formation of 2-imino-2,3-dihydrothiazole byproducts instead of the desired aromatic thiazole[4].

Mechanism A Pyridine-2-carbothioamide (Thioamide) C S-Alkylation Intermediate (Nucleophilic Attack by Sulfur) A->C + α-Haloketone - HBr B 2-Bromo-1-phenylpropan-1-one (α-Haloketone) B->C D Hydroxythiazoline Intermediate (Intramolecular N-Attack) C->D Cyclization E 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (Aromatization/Dehydration) D->E - H2O

Mechanistic pathway of the Hantzsch synthesis for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole.

Experimental Protocol

Self-Validating System: This protocol incorporates built-in checkpoints (TLC monitoring, pH checks during neutralization) to ensure reaction fidelity before proceeding to subsequent steps.

Materials & Reagents
  • Pyridine-2-carbothioamide: 1.0 equiv (e.g., 10 mmol, 1.38 g)

  • 2-Bromo-1-phenylpropan-1-one: 1.05 equiv (e.g., 10.5 mmol, 2.24 g)

  • Absolute Ethanol: 50 mL

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): 100 mL

  • Deionized Water & Ice

  • Hexane and Ethyl Acetate (For TLC)

Step-by-Step Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbothioamide (1.38 g, 10 mmol) and absolute ethanol (30 mL). Stir at room temperature until partially dissolved.

  • Addition: Slowly add 2-bromo-1-phenylpropan-1-one (2.24 g, 10.5 mmol) dropwise or in small portions to the stirring mixture. Expert Insight: A slight stoichiometric excess (1.05 eq) of the α-haloketone ensures complete consumption of the thioamide, which is highly polar and typically harder to remove during final purification.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) eluent system[5]. The disappearance of the thioamide spot (UV active, often yellow/orange) validates reaction completion.

  • Workup & Neutralization: Allow the reaction mixture to cool to room temperature. The product will exist primarily as a hydrobromide (HBr) salt in solution. Concentrate the mixture under reduced pressure to half its volume, then pour it slowly into 100 mL of ice-cold saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases (pH ~8). This step liberates the free base, causing it to precipitate.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold deionized water (3 x 20 mL) to remove water-soluble inorganic salts, followed by a minimal amount of cold ethanol (5 mL).

  • Purification: Recrystallize the crude solid from hot absolute ethanol to afford pure 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole. Dry under vacuum at 40 °C overnight.

Workflow Step1 Step 1: Setup Dissolve reactants in Absolute Ethanol Step2 Step 2: Reaction Reflux at 75-80°C for 4-6 hours Step1->Step2 Step3 Step 3: Monitoring TLC Analysis (Hexane:EtOAc) Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Workup Cool to RT, Neutralize with NaHCO3, Filter Step3->Step4 Reaction Complete Step5 Step 5: Purification Recrystallization from hot EtOH Step4->Step5 Step6 Step 6: Characterization NMR, HRMS, Yield Analysis Step5->Step6

Experimental workflow for the synthesis, isolation, and purification of the target thiazole.

Data Presentation & Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical parameters must be confirmed. Crucial Diagnostic Note: Because positions 4 and 5 of the thiazole ring are substituted (phenyl and methyl, respectively), the characteristic thiazole C5-H proton singlet (typically found around δ 7.4 ppm) will be absent[2].

ParameterExpected Value / ObservationDiagnostic Significance
Physical State Crystalline solid (pale yellow to off-white)Indicates high purity post-recrystallization.
Yield 75% – 85%Demonstrates the high efficiency of the Hantzsch condensation.
¹H NMR (CDCl₃, 400 MHz) δ ~2.60 (s, 3H, -CH₃)Confirms the presence of the C5-methyl group.
δ 7.30 - 7.50 (m, 3H, Ar-H)Validates phenyl ring protons (meta/para).
δ 7.65 - 7.75 (m, 2H, Ar-H)Validates phenyl ring protons (ortho).
δ 7.25, 7.80, 8.20, 8.65 (m, 4H, Py-H)Confirms the characteristic 2-pyridyl splitting pattern.
HRMS (ESI-TOF) [M+H]⁺ m/z calculated for C₁₅H₁₃N₂S⁺: 253.0799Exact mass validation of the target molecule.

Troubleshooting & Optimization Insights

  • Low Yield / Gum Formation: If the product oils out instead of precipitating during the NaHCO₃ neutralization, it is likely due to unreacted α-haloketone acting as an impurity. Trituration of the crude gum with cold hexanes can help extract the non-polar impurities and induce crystallization.

  • Microwave-Assisted Alternative: For high-throughput drug development environments, this reaction can be adapted to microwave irradiation (e.g., 80 °C, 15–20 minutes in ethanol). This drastically reduces reaction time while often suppressing side reactions and improving the overall yield[1].

  • Regiochemical Purity: Ensure the reaction is not artificially acidified by external proton sources. Excessively low pH can drive the formation of unwanted 2-imino-2,3-dihydrothiazoles[4]. The natural in situ generation of HBr is perfectly sufficient to catalyze the cyclization without breaking regioselectivity.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives Source: NIScPR Online Periodical Repository (Indian Journal of Chemistry) URL:[Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Procedure for complexing 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole with Zinc(II)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Zinc(II) Complexation of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (MPPT)

Executive Summary

This guide details the protocol for the synthesis and metal complexation of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (MPPT) with Zinc(II).[1] The MPPT ligand belongs to the class of 2-(2-pyridyl)thiazoles, a privileged scaffold in medicinal inorganic chemistry and materials science due to its robust


-bidentate coordination capability.[1]

Zinc(II) complexes of this ligand class exhibit significant utility in two primary domains:

  • Photophysics: The

    
     configuration of Zn(II) prevents d-d transitions, often enhancing ligand-centered fluorescence via Chelation-Enhanced Fluorescence (CHEF) and preventing photo-induced electron transfer (PET) quenching.[1]
    
  • Biological Activity: These complexes demonstrate potent antimicrobial and antitumor properties by facilitating membrane transport and interacting with intracellular targets (e.g., DNA intercalation).

This protocol provides a self-validating workflow from ligand generation via the Hantzsch reaction to the isolation of the discrete Zn(II) complex.

Chemical Background & Mechanism

Ligand Architecture

The MPPT ligand features a thiazole ring fused with a pyridine moiety. The critical structural feature is the arrangement of the pyridine nitrogen (


) and the thiazole nitrogen (

).[1] Upon rotation around the C-C bond connecting the rings, these nitrogens align to form a "pocket" suitable for chelating transition metals.
Coordination Chemistry

Zinc(II) is a borderline hard/soft acid.[1] It coordinates readily with the borderline basic nitrogen donors of MPPT.

  • Stoichiometry: Depending on the counter-ion and solvent, Zn(II) typically forms either [Zn(MPPT)Cl

    
    ]  (tetrahedral/polymeric) or [Zn(MPPT)
    
    
    
    ]
    
    
    (octahedral) species.[1] This protocol focuses on the thermodynamically stable 1:2 (Metal:Ligand) octahedral complex using acetate/perchlorate salts, or the 1:1 neutral complex using halides.
  • Mechanism: The lone pairs on

    
     and 
    
    
    
    donate electron density to the empty
    
    
    and
    
    
    orbitals of Zn(II), forming stable 5-membered chelate rings.[1]

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final characterized complex.

G cluster_0 Protocol A: Ligand Synthesis (Hantzsch) cluster_1 Protocol B: Zn(II) Complexation Start Start: Raw Materials Step1 Pyridine-2-carbothioamide + 2-Bromo-1-phenylpropan-1-one Start->Step1 Step2 Reflux (EtOH, 4h) Cyclization Step1->Step2 Step3 Neutralization (NH4OH) & Filtration Step2->Step3 Ligand Isolated Ligand (MPPT) (Solid) Step3->Ligand Step4 Dissolve MPPT (MeOH) + Zn(OAc)2·2H2O Ligand->Step4 Step5 Reflux (60°C, 2h) Precipitation Step4->Step5 Complex Zn(MPPT)2 Complex (Fluorescent Solid) Step5->Complex

Figure 1: Integrated workflow for the synthesis of MPPT and its subsequent zinc complexation.

Protocol A: Synthesis of Ligand (MPPT)

If the ligand is not purchased commercially, it must be synthesized via the Hantzsch Thiazole Synthesis. This method is preferred for its high regioselectivity.

Materials
  • Precursor A: Pyridine-2-carbothioamide (1.0 eq)[1]

  • Precursor B: 2-Bromo-1-phenylpropan-1-one (1.0 eq) (Note: This specific

    
    -haloketone introduces the 4-phenyl and 5-methyl substituents).[1]
    
  • Solvent: Absolute Ethanol (EtOH).[1]

  • Base: Ammonium hydroxide (

    
    ) or saturated 
    
    
    
    .[1]
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Pyridine-2-carbothioamide in 20 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of 2-Bromo-1-phenylpropan-1-one dropwise with stirring.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4–6 hours.

    • Checkpoint: The reaction usually turns yellow/orange. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the thioamide.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[2]

  • Neutralization: Pour the mixture into 50 mL of ice-water. Basify to pH 8–9 using

    
     or 
    
    
    
    solution to liberate the free base.
  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).[1]
  • Purification: Recrystallize from hot ethanol to obtain pure MPPT as crystalline needles.

Protocol B: Complexation with Zinc(II)[1][3][4]

This protocol targets the bis-ligand complex


 or 

depending on counter-ions, which is common for luminescence applications.[1]
Materials
  • Ligand: Purified MPPT (from Protocol A).

  • Metal Source: Zinc Acetate Dihydrate (

    
    ) or Zinc Chloride (
    
    
    
    ).[1]
    • Note: Acetate is preferred for biological studies due to lower toxicity; Chloride is preferred if growing crystals for X-ray diffraction.

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1]

Step-by-Step Procedure
  • Ligand Solution: Dissolve 0.2 mmol of MPPT in 10 mL of Methanol. Ensure complete dissolution (sonicate if necessary).[1]

  • Metal Solution: Dissolve 0.1 mmol of

    
     in 5 mL of Methanol.
    
    • Stoichiometry Note: A 2:1 (Ligand:Metal) ratio is used here.[1] For 1:1 complexes, adjust equivalents accordingly.

  • Mixing: Slowly add the metal solution to the ligand solution under continuous stirring.

    • Observation: A color change (often to a more intense yellow) or immediate turbidity indicates complexation.[1]

  • Reaction: Heat the mixture to mild reflux (60°C) for 2 hours.

  • Isolation:

    • Method A (Precipitate): If a solid forms, cool to room temperature, filter, and wash with cold methanol and diethyl ether.

    • Method B (Crystallization): If the solution remains clear, reduce volume by 50% via rotary evaporation and allow to stand at 4°C, or diffuse diethyl ether vapor into the solution.

  • Drying: Dry the product under vacuum over

    
     for 24 hours.
    

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated against the following criteria.

TechniqueExpected Result (Validation Metric)Mechanistic Insight
1H NMR Downfield shift of Pyridine-

proton (

ppm)
Indicates coordination of

to the Lewis acidic Zn(II) center.[1]
IR Spectroscopy Shift in

stretch (approx.

cm

)
Confirms participation of the thiazole/pyridine nitrogen in bonding.[1]
Fluorescence Increased quantum yield vs. free ligandZn(II) binding rigidifies the ligand, reducing non-radiative decay (CHEF effect).[1]
Elemental Analysis C, H, N within

of theoretical
Confirms ligand-to-metal ratio and purity.
Diagram: Coordination Geometry

The expected coordination environment (assuming 2:1 stoichiometry and acetate counter-ions completing the sphere or outer sphere):

Figure 2: Schematic representation of the N,N'-chelation mode of two MPPT ligands to the Zinc center.

Troubleshooting & Optimization

  • Issue: Low Yield of Complex.

    • Cause: High solubility of the complex in Methanol.

    • Solution: Switch solvent to Ethanol or add an excess of counter-ion (e.g.,

      
      ) to force precipitation (Caution: Perchlorates are potentially explosive; handle with care).[1]
      
  • Issue: Oiling out instead of crystallization.

    • Cause: Presence of impurities or rapid cooling.

    • Solution: Re-dissolve in minimum hot solvent and perform slow vapor diffusion using diethyl ether or hexane.

  • Issue: Fluorescence Quenching.

    • Cause: Paramagnetic impurities (e.g., Cu, Fe) in the Zinc source.[1]

    • Solution: Use 99.999% trace metals basis Zinc salts.

References

  • Synthesis and Biological Activity of Pyridine-Thiazoles: Zou, X., et al. (2020).[3][4][5] "Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives." Bioinorganic Chemistry and Applications. [Link][1][6]

  • Photophysical Properties of Zn-Thiazole Complexes: Pamungkas, K. K. P., Maruyama, T., & Murai, T. (2022).[7][8] "5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing." RSC Advances. [Link]

  • Structural Characterization of Zn(II) N,N-Chelates: Kalinowska, M., et al. (2018).[1] "Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer." Materials. [Link][1][3][4][5][6][9][10][11][12][13][14][15]

  • General Coordination Chemistry of 2-(2-pyridyl)thiazoles: Fitzpatrick, L. J., & Goodwin, H. A. (1982).[1][16] "Coordination of conjugated imine systems with group VIIIA metals I. Iron and ruthenium complexes of 2-(2-pyridyl)thiazole." Inorganica Chimica Acta. [Link][1][16]

Sources

Synthesis of Ruthenium(II) Complexes with Pyridyl-Thiazole Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ruthenium(II) Pyridyl-Thiazole Complexes

Ruthenium(II) complexes, particularly those featuring polypyridyl ligands, have garnered significant attention in the fields of medicinal chemistry, catalysis, and materials science.[1] The unique photophysical and electrochemical properties of these complexes, such as their ability to undergo metal-to-ligand charge transfer (MLCT) transitions, make them highly versatile.[2] The incorporation of thiazole moieties into the ligand framework further enhances their potential by providing additional coordination sites and modulating the electronic properties of the complex. This guide provides a comprehensive overview of the synthesis, characterization, and applications of Ruthenium(II) complexes featuring pyridyl-thiazole ligands, offering detailed protocols and insights for researchers in drug development and related scientific disciplines. These complexes have shown promise as anticancer agents, often exhibiting lower toxicity and different mechanisms of action compared to traditional platinum-based drugs.[3][4] Furthermore, their catalytic activity is being explored in various organic transformations, including transfer hydrogenation reactions.[5]

Part 1: Synthesis of Pyridyl-Thiazole Ligands

The foundational step in synthesizing the target Ruthenium(II) complexes is the preparation of the pyridyl-thiazole ligands. The Hantzsch thiazole synthesis is a classic and widely employed method for this purpose, involving the reaction of a thioamide with an α-haloketone.[6]

Protocol 1: Synthesis of a Representative 2-(Pyridin-2-yl)thiazole Ligand

This protocol details the synthesis of a simple yet versatile pyridyl-thiazole ligand, which can be further functionalized if required.

Reaction Scheme:

Materials:

  • Pyridine-2-carbothioamide

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve pyridine-2-carbothioamide (1.0 eq) in ethanol (50 mL). To this solution, add 2-bromoacetophenone (1.05 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral. This step neutralizes the HBr formed during the reaction and facilitates the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the purified 2-phenyl-4-(pyridin-2-yl)thiazole ligand.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at an elevated temperature to increase the reaction rate.

  • Slight Excess of α-Haloketone: A slight excess of 2-bromoacetophenone is used to ensure the complete consumption of the thioamide.

  • Neutralization with Sodium Bicarbonate: The Hantzsch synthesis produces hydrobromic acid as a byproduct. Neutralization is crucial to prevent potential side reactions and to deprotonate the thiazole product, reducing its solubility in the aqueous ethanol mixture and promoting precipitation.

Part 2: Synthesis of Ruthenium(II) Complexes

With the pyridyl-thiazole ligand in hand, the next stage is the coordination to a Ruthenium(II) precursor. The choice of the precursor is critical as it influences the final geometry and reactivity of the complex.

Choosing the Right Ruthenium(II) Precursor

Several Ruthenium(II) precursors are commonly used, each with its own advantages:

PrecursorCommon Name/FormulaKey Characteristics & Rationale for Use
Dichloro(p-cymene)ruthenium(II) dimer[Ru(p-cymene)Cl2]2Forms "piano-stool" half-sandwich complexes. The arene ligand is kinetically stable but can be removed under harsh conditions. The chloride ligands are labile and easily substituted by the incoming pyridyl-thiazole ligand.[7]
Dichlorotris(triphenylphosphine)ruthenium(II)RuCl2(PPh3)3The triphenylphosphine ligands are bulky and can be displaced by chelating ligands. The choice of this precursor often leads to complexes where one or more phosphine ligands remain, influencing the complex's solubility and catalytic activity.
Dichlorobis(2,2'-bipyridine)ruthenium(II)Ru(bpy)2Cl2Used for preparing tris-chelate complexes of the type [Ru(N-N)3]2+. The two bipyridine ligands are strongly bound, and the two chloride ligands are substituted by the new bidentate ligand.[8]
Protocol 2: Synthesis of a [Ru(p-cymene)(pyridyl-thiazole)Cl]PF₆ Complex

This protocol describes a typical synthesis of a half-sandwich Ruthenium(II) complex.

Reaction Scheme:

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer

  • Pyridyl-thiazole ligand (from Protocol 1)

  • Methanol

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichloro(p-cymene)ruthenium(II) dimer (0.5 eq) and the pyridyl-thiazole ligand (1.0 eq) in methanol (30 mL).

  • Reaction: Stir the solution at room temperature for 4-6 hours. The color of the solution will typically change, indicating complex formation.

  • Precipitation: In a separate flask, dissolve ammonium hexafluorophosphate (2.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. A precipitate will form.

  • Isolation: Stir the mixture for another 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold methanol (2 x 10 mL) and then with diethyl ether (3 x 15 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under vacuum to yield the final [Ru(p-cymene)(pyridyl-thiazole)Cl]PF₆ complex.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Ruthenium(II) complexes can be sensitive to oxidation, so performing the reaction under an inert atmosphere prevents the formation of unwanted Ru(III) species.

  • Methanol as Solvent: Methanol is a common solvent for these reactions as it dissolves both the organometallic precursor and the organic ligand.

  • Ammonium Hexafluorophosphate: The hexafluorophosphate anion (PF₆⁻) is a large, non-coordinating anion that is used to precipitate the cationic ruthenium complex from the solution.

Part 3: Purification and Characterization

Purification of the final Ruthenium(II) complex is crucial to remove any impurities that could interfere with subsequent applications.

Purification Protocol: Column Chromatography

Column chromatography is a common method for purifying Ruthenium(II) complexes.

Materials:

  • Silica gel or alumina

  • Chromatography column

  • Eluent (e.g., a mixture of dichloromethane and methanol, or acetonitrile and toluene)

  • Crude Ruthenium(II) complex

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude complex in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to separate the desired complex from impurities. For cationic complexes, a salt such as KNO₃ may be added to the eluent to facilitate movement down the column.[9]

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.

Causality Behind Experimental Choices:

  • Stationary Phase: Alumina is often preferred for the purification of cationic metal complexes as it can have a lower acidity than silica gel, which can sometimes cause decomposition.

  • Eluent System: The choice of eluent is critical and often requires optimization. A common starting point for polar, cationic ruthenium complexes is a mixture of a polar organic solvent like acetonitrile or methanol with a less polar solvent like dichloromethane or toluene.[10]

Characterization Techniques

The synthesized ligands and Ruthenium(II) complexes should be thoroughly characterized to confirm their identity and purity.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy To determine the structure of the ligand and complex.Shifts in the proton and carbon signals of the ligand upon coordination to the ruthenium center. The presence of signals from other ligands (e.g., p-cymene) in the complex.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the synthesized compounds.A peak corresponding to the molecular ion of the ligand or the cationic part of the complex.
Infrared (IR) Spectroscopy To identify functional groups and confirm coordination.Changes in the vibrational frequencies of the pyridine and thiazole rings upon coordination.
UV-Vis Spectroscopy To study the electronic properties of the complex.Intense absorption bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions.
Elemental Analysis To determine the elemental composition and confirm the purity of the complex.The experimental percentages of C, H, and N should be within ±0.4% of the calculated values.

Part 4: Applications of Ruthenium(II) Pyridyl-Thiazole Complexes

The unique properties of these complexes make them promising candidates for a range of applications.

Anticancer Agents

Many Ruthenium(II) complexes with pyridyl-thiazole ligands have demonstrated significant in vitro and in vivo anticancer activity. Their mechanism of action is often multifaceted and can involve:

  • DNA Intercalation and Binding: The planar aromatic structure of the ligands can facilitate intercalation between DNA base pairs, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: These complexes can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

  • Generation of Reactive Oxygen Species (ROS): Some ruthenium complexes can act as photosensitizers in photodynamic therapy (PDT), generating cytotoxic ROS upon irradiation with light of a specific wavelength.[11][12]

anticancer_mechanism Ru_Complex Ruthenium(II) Pyridyl-Thiazole Complex Cellular_Uptake Cellular Uptake Ru_Complex->Cellular_Uptake DNA_Interaction DNA Intercalation/Binding Cellular_Uptake->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition Cellular_Uptake->Enzyme_Inhibition PDT Photodynamic Therapy (PDT) Cellular_Uptake->PDT Apoptosis Apoptosis/Cell Death DNA_Interaction->Apoptosis Enzyme_Inhibition->Apoptosis PDT->Apoptosis ROS Generation

Caption: Potential anticancer mechanisms of Ruthenium(II) pyridyl-thiazole complexes.

Catalysis

Ruthenium(II) pyridyl-thiazole complexes are also being investigated as catalysts for various organic transformations, most notably in transfer hydrogenation reactions. In these reactions, the ruthenium complex facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol) to a substrate (e.g., a ketone), reducing it to an alcohol. The pyridyl-thiazole ligand plays a crucial role in stabilizing the ruthenium center and modulating its catalytic activity.

transfer_hydrogenation Catalyst Ru(II) Pyridyl-Thiazole Complex Substrate Substrate (e.g., Ketone) Catalyst->Substrate Coordination Product Product (e.g., Alcohol) Substrate->Product Reduction H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Catalyst Hydride Transfer Byproduct Byproduct (e.g., Acetone) H_Donor->Byproduct

Caption: Simplified workflow of Ruthenium(II)-catalyzed transfer hydrogenation.

Conclusion

The synthesis of Ruthenium(II) complexes with pyridyl-thiazole ligands offers a gateway to a diverse range of compounds with significant potential in medicine and catalysis. By understanding the principles behind the synthetic protocols and the rationale for the choice of reagents and reaction conditions, researchers can effectively design and prepare novel complexes with tailored properties for their specific applications. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals working at the forefront of drug discovery and chemical synthesis.

References

  • J. G. Collins, F. R. Keene, "Ruthenium complexes as antimicrobial agents," Chemical Society Reviews, 44, 2529 (2015).
  • C. S. Allardyce, P. J. Dyson, "Ruthenium in Medicine: Current Clinical Uses and Future Prospects," Platinum Metals Review, 45(2), 62-69 (2001).
  • J. Hafeez, M. Bilal, N. Rasool, U. Hafeez, S. A. A. Shah, S. Imran, Z. A. Zakaria, "Synthesis of ruthenium complexes and their catalytic applications: A review," Arabian Journal of Chemistry, 15, 104165 (2022).
  • "A Comprehensive Review for Ruthenium(II) Complexes in Photodynamic Therapy," Asian Journal of Chemistry, (2023).
  • "Evaluating the mechanisms of action and subcellular localization of ruthenium(II)-based photosensitizers," PubMed, (2021).
  • "Ruthenium Complexes for 1- and 2-Photon Photodynamic Therapy: From In Silico Prediction to In Vivo Applic
  • "Three in One: Viscosity-Sensitive Ruthenium(II) Complexes for Photodynamic Anticancer by Activating Pyroptosis with Self-Evaluation Therapeutic Efficacy and Two-Photon Imaging," Journal of Medicinal Chemistry, (2025).
  • "Ruthenium Complexes: An Emerging Ground to the Development of Metallopharmaceuticals for Cancer Therapy," PubMed, (2015).
  • "Mechanistic Studies of Arene–Ruthenium(II)
  • "ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov," Science.gov, (2023).
  • "The rate of substitution from η6-arene ruthenium(II)
  • "Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells," ChemRxiv, (2023).
  • "Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • "In tandem or alone: a remarkably selective transfer hydrogenation of alkenes catalyzed by ruthenium olefin metathesis catalysts," Organic & Biomolecular Chemistry, (2014).
  • "Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors," PMC, (2014).
  • "Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes," Inorganic Syntheses, (2010).
  • "Luminescent Ruthenium Polypyridyl Complexes Containing Pendant Pyridinium Acceptors," Northwestern University, (1993).
  • "Enantioseparations of Chiral Ruthenium(II)
  • "Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized," Indian Academy of Sciences, (2004).
  • "Column Cleaning for Ion Exchange Chromatography and Chrom
  • "Guide to Reverse Phase SpinColumns Chromatography for Sample Prep," Harvard Appar
  • "Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy," Benchchem, (2025).
  • "Hantzsch Thiazole Synthesis," SynArchive, (2024).
  • "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • "Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications," Research, Society and Development, (2025).
  • "Ruthenium Precursors for the Semiconductor Industry," Heraeus Precious Metals, (2023).
  • "Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells," PMC, (2018).
  • "Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities," PMC, (2019).
  • "Experiment 47 - Synthesis of the Ru(bpy)2(Cl)

Sources

Application Note: Advanced Solvothermal Crystallization of Thiazole-Linked Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The integration of thiazole and thiazolo[5,4-d]thiazole (TzTz) units into Metal-Organic Frameworks (MOFs) represents a significant advancement in the design of multifunctional porous materials. For researchers in materials science and drug development, thiazole-linked MOFs offer highly specific host-guest interactions that traditional carboxylate-only linkers cannot achieve.

The structural and electronic properties of thiazole linkers dictate their broad utility:

  • Basic N-Donor Sites: The uncoordinated nitrogen atoms protruding into the MOF pores act as Lewis basic sites. These sites exhibit a strong affinity for acidic molecules, making them exceptional candidates for CO₂ capture (CCS) and utilization (CCU)[1].

  • S-Heteroatom Soft Bases: The sulfur atoms within the thiazole rings provide "soft" coordination sites. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, these sulfur atoms readily bind to heavy, soft metal cations like Hg²⁺ and Pb²⁺, enabling rapid and efficient environmental remediation[2][3].

  • Rigid Planar Cores: The rigid, electron-rich aromatic core of TzTz ligands restricts intramolecular rotation. This structural rigidity minimizes non-radiative decay pathways, resulting in highly luminescent frameworks ideal for chemical sensing and bioimaging[4][5].

Thiazole_Mechanism Tz Thiazole Linker Core (e.g., DPTTZ, TzTz) N_site Basic N-Donors (Lewis Base) Tz->N_site S_site S-Heteroatoms (Soft Base) Tz->S_site Rigid Rigid Planar Core (Restricted Rotation) Tz->Rigid CO2 CO2 Capture & Catalysis (Epoxide Cycloaddition) N_site->CO2 HeavyMetal Heavy Metal Affinity (Hg2+, Pb2+ Remediation) S_site->HeavyMetal Luminescence Luminescent Sensing (High Quantum Yield) Rigid->Luminescence

Mechanistic pathways of thiazole linker functionalities in MOF applications.

Experimental Design & Causality in Crystallization

The synthesis of thiazole-based MOFs is notoriously challenging due to the extremely low solubility of polycyclic rigid aromatic linkers in standard solvents[2]. Solvothermal synthesis is the mandatory approach, and every parameter must be tightly controlled:

  • Solvent Selection: High-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are required to solvate the rigid thiazole linkers[2]. Often, a mixed-solvent system (e.g., DMF/H₂O or DMF/Ethanol) is employed to modulate the deprotonation rate of auxiliary carboxylate ligands[5].

  • Thermodynamic Control (Temperature): Crystallization typically requires temperatures between 80°C and 120°C[5]. This thermal energy is critical to overcome the kinetic barrier of metal-ligand bond formation while simultaneously allowing reversible bond breaking. This reversibility is the "error-correction" mechanism that prevents amorphous precipitation and yields highly ordered crystalline lattices.

  • Mixed-Ligand Strategy: Because linear thiazole linkers (like 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, DPTTZ) often form 1D chains or 2D sheets, a secondary dicarboxylate ligand (e.g., 4,4'-oxybis(benzoic acid) or isophthalic acid) is frequently introduced. This cross-linking strategy forces the assembly into robust 3D architectures[3][6].

Quantitative Data Summary: Thiazole MOF Benchmarks

The following table summarizes the crystallization conditions and resulting physicochemical properties of benchmark thiazole-linked MOFs, providing a comparative baseline for protocol development.

MOF DesignationMetal NodeLinker(s)Crystallization ConditionsPrimary ApplicationSurface Area (BET)
IUST-2 Zn(II)DPTTZ, OBADMF, 120°C, 72hPb²⁺/Hg²⁺ Removal (>87% in 3 min)~81 m²/g
MOF-LS10 Zn(II)DPTTZ, H₄TCPPDMF/EtOH/H₂O, 80°C, 72hCO₂ Cycloaddition & PhotocatalysisModerate
[Zn(1,3-BDC)Dptztz] Zn(II)Dptztz, 1,3-BDCDMF, 120°C, 72hCO₂ Adsorption (Gate-opening effect)417 m²/g
Zr-TzTz (UiO-67 iso)Zr(IV)H₂TzTzDMF/HCl, 120°C, 24hCO₂ Capture (7.5 wt% at 298 K)840 m²/g

(Data synthesized from[1],[3],[6],[7])

Standardized Protocol: Solvothermal Synthesis of a 3D Zn-Thiazole MOF

This protocol details the synthesis of a highly stable 3D bipillared-layer framework,[Zn₂(DPTTZ)(OBA)₂] (isostructural to IUST-2), utilizing a mixed-ligand strategy[3]. The procedure is designed as a self-validating system, ensuring that intermediate checkpoints confirm the trajectory of the experiment.

Reagents Required
  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ)

  • 4,4'-oxybis(benzoic acid) (OBA)

  • N,N-dimethylformamide (DMF) (Anhydrous)

  • Acetone or Ethanol (for solvent exchange)

Step-by-Step Methodology

Step 1: Precursor Dissolution (Stoichiometric Control)

  • Weigh 0.010 g (0.034 mmol) of Zn(NO₃)₂·6H₂O, 0.009 g (0.034 mmol) of OBA, and 0.005 g (0.017 mmol) of DPTTZ[3]. Causality: The 2:2:1 molar ratio ensures the proper stoichiometric assembly of the Zn₂ paddlewheel clusters with the pillaring DPTTZ ligands.

  • Transfer the solids into a 15 mL Teflon-lined stainless steel autoclave.

  • Add 7.0 mL of anhydrous DMF[3]. Sonicate the mixture for 10 minutes until a homogeneous, albeit slightly turbid, suspension is achieved.

Step 2: Solvothermal Crystallization

  • Seal the Teflon-lined autoclave securely to prevent solvent evaporation, which would cause rapid, uncontrolled precipitation.

  • Place the reactor in an isothermal programmable oven. Heat directly to 120°C at a ramp rate of 2°C/min[3].

  • Maintain the temperature at 120°C for exactly 72 hours[3]. Causality: This extended duration allows for Ostwald ripening, where smaller, kinetically favored crystals dissolve and redeposit onto larger, thermodynamically stable crystals.

Step 3: Controlled Cooling (Critical Checkpoint)

  • Program the oven to cool to 25°C over a period of 12 hours (approx. 0.13°C/min)[3].

  • Validation Checkpoint: Open the reactor. You should observe clear yellow single crystals[3]. If the product is a fine, opaque powder, the cooling rate was too fast, or the reactor seal failed, leading to kinetic trapping.

Step 4: Solvent Exchange & Activation

  • Decant the mother liquor. Wash the crystals three times with 10 mL of fresh, hot DMF to remove unreacted ligands[6].

  • Submerge the crystals in 10 mL of acetone (or ethanol) for 3 days, replacing the solvent every 24 hours. Causality: DMF has high surface tension and boiling point; evaporating it directly causes capillary forces that collapse the MOF pores. Exchanging DMF with a low-boiling solvent like acetone preserves the framework's structural integrity during drying.

  • Activate the MOF by drying under a dynamic vacuum at 100°C for 24 hours[8].

MOF_Workflow A Ligand & Metal Mixing (Zn + DPTTZ + OBA in DMF) B Ultrasonic Dispersion (10 mins) A->B C Solvothermal Heating (120°C for 72h) B->C D Controlled Cooling (12h ramp to 25°C) C->D E Visual Validation (Clear Yellow Crystals) D->E F Solvent Exchange (DMF → Acetone, 3 days) E->F G Vacuum Activation (100°C, 24h) F->G

Solvothermal crystallization workflow for thiazole-based Metal-Organic Frameworks.

Post-Synthetic Validation Protocols

To ensure the synthesized MOF meets the rigorous standards required for downstream applications (e.g., drug delivery or catalysis), the following self-validating analytical steps must be performed:

  • Phase Purity via PXRD: Collect Powder X-ray Diffraction (PXRD) data from 5° to 40° (2θ). Compare the experimental diffractogram against the simulated pattern derived from Single-Crystal X-ray Diffraction (SXRD) data[3]. A matching pattern confirms bulk phase purity and successful crystallization.

  • Porosity Verification via BET: Perform N₂ adsorption-desorption isotherms at 77 K. A Type I isotherm indicates a purely microporous framework, while a Type IV isotherm suggests mesoporous defects. Ensure the sample is fully degassed (activated) prior to measurement to obtain accurate surface area metrics[3][6].

  • Thermal Stability via TGA: Conduct Thermogravimetric Analysis (TGA) under an N₂ atmosphere up to 600°C. Thiazole-based MOFs typically exhibit a preliminary weight loss step below 150°C (removal of guest solvent molecules), followed by a stable plateau up to 350–400°C, after which framework decomposition occurs[3].

References

  • Muller, P., et al. "Computational screening, synthesis and testing of Metal-Organic Frameworks with a bis(thiazole) linker for carbon dioxide capture and utilization." Molecular Systems Design & Engineering, OSTI.gov. 1

  • D'Amato, R., et al. "Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications." MDPI, 2019. 2

  • Zheng, Y., et al. "Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB." MDPI, 2025.8

  • Hosseini, A. K., & Tadjarodi, A. "Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water." Scientific Reports, PMC, 2023. 3

  • Karbalaee Hosseini, A., & Tadjarodi, A. "Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants." Scientific Archives, 2023. 5

  • Song, X. W., et al. "Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions." Inorganic Chemistry, ACS Publications, 2023. 7

  • Schmitt, W., et al. "Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure." MDPI, 2018. 6

  • "Thiazolothiazole based functional metal–organic frameworks." CrystEngComm, RSC Publishing, 2025. 4

Sources

Preparation of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole from thiobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole


-Bromopropiophenone

Part 1: Executive Summary & Strategic Correction

Objective: To synthesize 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole with high regioselectivity and yield suitable for pharmaceutical screening or ligand coordination studies.

Critical Chemical Correction (The "Thiobenzamide" Distinction): The user request specifies the preparation of the target from thiobenzamide. However, a structural analysis dictates that thiobenzamide (Ph-CSNH


) cannot yield the 2-(2-pyridyl) moiety .
  • Thiobenzamide yields: 5-Methyl-2,4-diphenylthiazole (2-Phenyl analog).

  • Pyridine-2-carbothioamide yields: 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (Target analog).

Decision: This protocol focuses on the Target Molecule defined in the title. Consequently, the starting material is corrected to Pyridine-2-carbothioamide (also known as Thiopicolinamide). A variant note for the thiobenzamide reaction is provided in Appendix A.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis utilizes the Hantzsch Thiazole Synthesis , a robust condensation between a thioamide and an


-haloketone.

Retrosynthesis:

  • Disconnection: The thiazole ring is disconnected at the N3-C4 and S1-C5 bonds.

  • Synthons:

    • S-C-N Fragment: Derived from the thioamide. For a 2-(2-pyridyl) substituent, the precursor is Pyridine-2-carbothioamide.

    • C-C Fragment: Derived from the

      
      -haloketone. For a 4-phenyl-5-methyl substitution pattern, the precursor is 2-Bromo-1-phenylpropan-1-one (
      
      
      
      -Bromopropiophenone).

Mechanistic Pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone (S
    
    
    
    2 displacement of bromide).
  • Intermediate Formation: Formation of an

    
    -alkylated thioimidate salt.
    
  • Cyclization: Intramolecular attack of the thioamide nitrogen onto the ketone carbonyl group.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

HantzschMechanism Reagents Reagents: Pyridine-2-carbothioamide + 2-Bromo-1-phenylpropan-1-one Step1 Step 1: S-Alkylation (Nucleophilic Attack) Reagents->Step1 EtOH, Reflux Intermed Intermediate: S-Phenacyl Thioimidate Step1->Intermed Step2 Step 2: Cyclization (N-Attack on Carbonyl) Intermed->Step2 Step3 Step 3: Dehydration (- H2O) Step2->Step3 Product Product: 5-Methyl-4-phenyl- 2-(2-pyridyl)thiazole Step3->Product Aromatization

Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target thiazole.

Part 3: Materials & Reagents

Stoichiometry Table:

ComponentChemical NameCAS No.RoleEquiv.Amount (Example)
Precursor A Pyridine-2-carbothioamide 2459-76-9C2 Source1.01.38 g (10 mmol)
Precursor B 2-Bromo-1-phenylpropan-1-one 2114-00-3C4/C5 Source1.052.24 g (10.5 mmol)
Solvent Ethanol (Absolute)64-17-5Medium-20-30 mL
Base Ammonium Hydroxide (25%)1336-21-6NeutralizationExcess~5 mL
Workup Diethyl Ether / Ethyl Acetate-Extraction--

Safety Note:


-Bromopropiophenone is a potent lachrymator  (tear gas agent). Handle strictly within a fume hood. Wear goggles and nitrile gloves.

Part 4: Experimental Protocol

Phase 1: Condensation Reaction
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.38 g (10 mmol) of Pyridine-2-carbothioamide to the flask. Add 20 mL of absolute ethanol. Stir until partially or fully dissolved.

  • Addition: Add 2.24 g (10.5 mmol) of 2-Bromo-1-phenylpropan-1-one dropwise or in small portions to the stirring solution.

    • Note: A slight excess of the bromoketone ensures complete consumption of the thioamide, which is harder to remove.

  • Reflux: Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.

  • Monitoring: Reflux for 2 to 4 hours . Monitor reaction progress via TLC (System: Hexane:EtOAc 4:1). The starting thioamide spot should disappear.

    • Observation: The reaction mixture typically turns yellow or orange, and a solid precipitate (the hydrobromide salt of the thiazole) may begin to form.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

    • Precipitation: Often, the product crystallizes as the HBr salt directly upon cooling.

  • Neutralization (Critical Step):

    • The Hantzsch reaction produces HBr byproduct. The thiazole nitrogen is basic and will be protonated.

    • Add 25% Ammonium Hydroxide (NH

      
      OH)  dropwise to the cooled solution until the pH is basic (pH ~9-10).
      
    • Result: This liberates the free base. The solution may become cloudy or form a heavy precipitate.

  • Extraction (Method A - if oil forms):

    • If the product separates as an oil: Evaporate ethanol under reduced pressure. Partition the residue between Water (50 mL) and Ethyl Acetate (50 mL) .

    • Wash the organic layer with Brine. Dry over anhydrous Na

      
      SO
      
      
      
      . Filter and concentrate.
  • Filtration (Method B - if solid forms):

    • If a solid precipitates upon neutralization: Add 20 mL of ice-cold water. Stir for 15 minutes.

    • Filter the solid using a Buchner funnel. Wash with cold water to remove inorganic salts (NH

      
      Br).
      
Phase 3: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or an Ethanol/Water mixture.

    • Dissolve crude solid in minimum boiling ethanol.

    • Add water dropwise until slight turbidity appears.

    • Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Part 5: Characterization & Data

Expected Analytical Data:

  • Appearance: Yellowish crystalline solid.

  • Yield: Typical yields range from 70% to 85%.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.50 - 2.60 (s, 3H, CH
      
      
      
      at C5).
    • 
       7.30 - 7.50 (m, 3H, Phenyl meta/para ).
      
    • 
       7.60 - 7.70 (m, 2H, Phenyl ortho ).
      
    • 
       7.30 (ddd, 1H, Pyridine H5).
      
    • 
       7.80 (td, 1H, Pyridine H4).
      
    • 
       8.30 (d, 1H, Pyridine H3).
      
    • 
       8.60 (d, 1H, Pyridine H6).
      
    • Note: The absence of a thiazole ring proton confirms the 5-position substitution.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 252.34 g/mol .

    • Observed [M+H]

      
      : ~253.1 m/z.
      

Part 6: Workflow Visualization

Workflow Start Start: Dissolve Pyridine-2-carbothioamide in Ethanol AddReagent Add 2-Bromo-1-phenylpropan-1-one (Dropwise) Start->AddReagent Reflux Reflux 3 Hours (78°C) AddReagent->Reflux Cool Cool to RT Precipitate HBr Salt Reflux->Cool Neutralize Neutralize with NH4OH (pH 9-10) Cool->Neutralize Isolate Filter Solid OR Extract (EtOAc) Neutralize->Isolate Purify Recrystallize (Ethanol/Water) Isolate->Purify

Figure 2: Step-by-step experimental workflow.[1][2][3]

Appendix A: The "Thiobenzamide" Variant

If the user strictly intends to use Thiobenzamide (Ph-CSNH


) as the starting material, the resulting product will be 5-Methyl-2,4-diphenylthiazole , not the pyridyl analog.
  • Reaction: Thiobenzamide + 2-Bromo-1-phenylpropan-1-one.

  • Product Structure: Phenyl group at C2, Phenyl group at C4, Methyl at C5.

  • Protocol: Identical to the above, simply substituting Pyridine-2-carbothioamide with Thiobenzamide (1.37 g for 10 mmol).

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Mechanism).
  • ChemicalBook. (2023). "5-Methyl-4-phenyl-2-(2-pyridyl)thiazole Product Entry". ChemicalBook Database. Link

  • Schwarz, J., et al. (2015).[4] "Efficient Synthesis of 2,4,5-Trisubstituted Thiazoles". Journal of the American Chemical Society, 137(7), 2738–2747. (Modern optimization of Hantzsch conditions). Link

Sources

Advanced Catalytic Applications of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Ligand Rationale

The molecule 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (hereafter referred to as MePh-pytz ) is a highly tunable, bidentate N,N-chelating ligand[1]. While it shares a structural lineage with ubiquitous ligands like 2,2'-bipyridine (bpy) and 2-(2-pyridyl)thiazole (pytz), the specific incorporation of the 5-methyl and 4-phenyl substituents on the thiazole ring fundamentally alters the physicochemical profile of its corresponding transition metal complexes:

  • Electronic Tuning : The electron-donating methyl group raises the energy of the highest occupied molecular orbital (HOMO). In Ruthenium(II) and Iridium(III) photocatalysts, this modification yields a more strongly reducing excited state compared to standard bpy ligands, enabling the activation of highly challenging substrates[2].

  • Steric Shielding : The bulky 4-phenyl group provides a sterically shielded coordination sphere. In photoredox catalysis, this shielding minimizes non-radiative decay pathways (such as solvent quenching), thereby extending the excited-state lifetime[3]. In Palladium-catalyzed C-H activation, this steric pressure distorts the square planar geometry of Pd(II) intermediates, thermodynamically driving the challenging reductive elimination step.

Application I: Visible-Light Photoredox Catalysis (Ir/Ru Complexes)

Causality & Experimental Design

Iridium complexes, such as


, act as potent single-electron transfer (SET) agents under visible light irradiation[2]. The MePh-pytz ligand lowers the oxidation potential of the metal center in its excited state, making it an exceptional reductant for decarboxylative functionalizations and cross-dehydrogenative coupling (CDC)[4]. Acetonitrile (MeCN) is selected as the solvent due to its wide electrochemical window and its ability to stabilize the radical ion intermediates generated during the SET event[5].
Protocol 1: Iridium-Catalyzed Decarboxylative Alkylation

This protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

  • Reaction Setup : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aliphatic carboxylic acid substrate (0.5 mmol), the electron-deficient alkene acceptor (0.75 mmol), and

    
     (1.0 mmol).
    
    • Causality: The base is critical for deprotonating the carboxylic acid in situ, forming a carboxylate anion with a significantly lower oxidation potential, thus facilitating the initial SET from the excited photocatalyst[3].

  • Catalyst Addition : Add 1.0 mol% of the photocatalyst

    
    . The 
    
    
    
    counterion is chosen to ensure complete homogeneous dissolution in the organic medium.
  • Solvent & Degassing (Critical Step) : Add 5.0 mL of anhydrous MeCN. Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will result in the rapid deactivation of the Ir(III)* excited state via energy transfer, stalling the reaction and generating reactive oxygen species[2].

  • Irradiation : Seal the tube under an argon atmosphere and irradiate with a 34 W Blue LED (

    
     = 450 nm) at 25 °C for 16 hours. Maintain a cooling fan to prevent thermal background reactions.
    
  • Self-Validation Controls : Run two parallel control reactions: one in the dark (wrapped in aluminum foil) and one lacking the Ir-catalyst.

    • Validation: Both controls must yield 0% product, confirming that the reaction is strictly photochemically driven and not a ground-state thermal process.

  • Workup & Analysis : Quench the reaction with deionized water, extract with EtOAc (3 x 10 mL), dry over

    
    , and concentrate under reduced pressure. Determine the yield via 
    
    
    
    NMR using 1,3,5-trimethoxybenzene as an internal standard.

Photoredox PC Ir(III) Ground State [Ir(ppy)2(MePh-pytz)]+ PC_star Ir(III)* Excited State Strong Reductant PC->PC_star Visible Light (450 nm) PC_red Ir(II) Reduced State Intermediate PC_star->PC_red SET (Oxidation of Substrate) Substrate Carboxylate Substrate (R-COO-) PC_star->Substrate PC_red->PC SET (Reduction of Acceptor) Radical Alkyl Radical (R•) + CO2 Substrate->Radical -e-, -CO2 Product Coupled Product Radical->Product Addition to Alkene

Visible-light photoredox cycle of Ir(III)-MePh-pytz complex driving decarboxylative alkylation.

Application II: Directed C-H Activation (Palladium Complexes)

Causality & Experimental Design

The robust bidentate nature of MePh-pytz makes it an excellent stabilizing ligand for Palladium-catalyzed C-H functionalization. In the


 catalytic cycle, the N,N-coordination prevents catalyst aggregation (precipitation of palladium black) at elevated temperatures. Furthermore, the steric bulk of the ligand forces the high-valent Pd(IV) intermediate into a geometry that accelerates reductive elimination, which is often the rate-limiting step in C-C bond formation[5].
Protocol 2: Palladium-Catalyzed Directed C-H Arylation
  • Preparation : In a 15 mL pressure vial, combine the directing-group-bearing arene (0.2 mmol), aryl iodide (0.4 mmol), and

    
     (0.4 mmol).
    
    • Causality: Silver carbonate serves a dual purpose: it acts as a base to assist in the concerted metalation-deprotonation (CMD) step, and it acts as a halide scavenger, precipitating AgI to drive the equilibrium of the oxidative addition forward.

  • Catalyst Complexation : Add

    
     (5 mol%) and the MePh-pytz ligand (5.5 mol%). The slight stoichiometric excess of the ligand ensures the complete in situ formation of the active 
    
    
    
    precatalyst, preventing unliganded Pd from initiating side reactions.
  • Solvent Selection : Suspend the mixture in 2.0 mL of hexafluoroisopropanol (HFIP).

    • Causality: HFIP is highly polar, strongly hydrogen-bonding, and weakly nucleophilic. It stabilizes the high-valent Pd(IV) intermediate without competing with the substrate for coordination sites on the metal center.

  • Heating : Seal the vial with a Teflon-lined cap and heat at 90 °C in a pre-equilibrated oil bath for 12 hours.

  • Purification : Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove insoluble silver salts and any trace palladium black. Purify the crude mixture via flash column chromatography.

PdCycle Precat Pd(II)-MePh-pytz Precatalyst Palladacycle Pd(II) Palladacycle (C-H Cleavage) Precat->Palladacycle Substrate + Base (CMD Mechanism) PdIV Pd(IV) Intermediate (Oxidative Addition) Palladacycle->PdIV + Ar-I PdIV->Precat Reductive Elimination Product Arylated Product PdIV->Product ArI Aryl Iodide (Ar-I) ArI->PdIV

Palladium(II)/(IV) catalytic cycle stabilized by the MePh-pytz ligand for directed C-H arylation.

Quantitative Data Summary

The following table summarizes the comparative photophysical and catalytic advantages of the MePh-pytz ligand against the standard 2,2'-bipyridine (bpy) ligand in Ruthenium-based photoredox systems. The data highlights how electronic and steric tuning directly translates to enhanced catalytic efficiency[2][3].

ComplexLigand

(V vs SCE)
Excited State Lifetime (

, ns)
Catalytic Yield (Model CDC)

2,2'-bipyridine-0.81~80045%

MePh-pytz-0.95~110088%

References

  • Title: 5-Methyl-4-phenyl-2-(2-pyridyl)
  • Source: acs.
  • Source: nih.
  • Title: Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii)
  • Source: acs.
  • Title: OXIDATIVE Csp2–H/Csp2–H (HETERO)ARYLATION OF AROMATIC HETEROCYCLES.

Sources

Application Note: Biological Characterization of Thiazole-Based Antimicrobial Agents

[1][2]

Abstract & Scope

The thiazole ring is a "privileged scaffold" in medicinal chemistry, central to historical successes like sulfathiazole and modern agents like ritonavir.[1] In the context of novel antimicrobial development, thiazole derivatives often exhibit dual mechanisms: inhibition of cell wall synthesis (e.g., peptidoglycan targets) and direct membrane permeabilization due to their amphiphilic nature.

This application note provides a rigorous, self-validating protocol for biologically assaying thiazole-based compounds. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of thiazoles—primarily their lipophilicity and propensity for precipitation in aqueous media—which frequently lead to false-negative MIC results.

Pre-Assay Critical Check: Solubility & Compound Handling

The #1 cause of assay failure with thiazoles is not lack of potency, but lack of solubility. Thiazoles are often hydrophobic. If the compound precipitates upon addition to the media, the effective concentration is unknown.

Protocol: DMSO Stock Preparation[3][4][5]
  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9%).[2]

  • Stock Concentration: Prepare a 10 mM or 10 mg/mL master stock.

    • Why? High concentration stocks allow for large dilution factors, keeping the final DMSO percentage low.

  • Visual Validation: Vortex for 60 seconds. Inspect against a light source.[2][3][4] If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

    • Caution: Repeated freeze-thaw cycles can induce hydrolysis of the thiazole ring or oxidation of sulfur.[2]

The "Cloud Point" Test (Self-Validation Step)

Before committing to a full plate:

  • Pipette 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into a clear tube.

  • Add the volume of compound stock required for your highest test concentration (e.g., 2 µL).

  • Pass Criteria: Solution remains clear.

  • Fail Criteria: Visible cloudiness or crystal formation. Action: You must lower the testing range or use a co-solvent (e.g., 5% Tween-80), though this may affect bacterial membrane sensitivity.

Workflow Visualization

ThiazoleWorkflowSynthesisThiazole Synthesis& PurificationSolubilitySolubility Check(DMSO < 1%)Synthesis->SolubilityMICPrimary Screen:MIC (Broth Microdilution)Solubility->MICHitValidationHit Validation?(MIC < 16 µg/mL)MIC->HitValidationHitValidation->SynthesisNo (Refine)MBCSecondary Screen:MBC (Bactericidal)HitValidation->MBCYesKineticsTime-Kill Kinetics(Log Reduction)HitValidation->KineticsYesMoAMechanism of Action:Membrane PermeabilityHitValidation->MoAYesToxSelectivity Index:Cytotoxicity (CC50)HitValidation->ToxParallel

Figure 1: Critical path for thiazole characterization. Note the "Solubility Check" gate before biological interaction.

Primary Assay: Minimum Inhibitory Concentration (MIC)

This protocol aligns with CLSI M07 standards but includes a resazurin modification for easier visual scoring of thiazole compounds, which can sometimes be colored, obscuring turbidity readings.

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Protocol
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-well round bottom):

    • Columns 1-10: Add 50 µL CAMHB.

    • Column 11 (Growth Control): 50 µL CAMHB + Bacteria (No Drug).

    • Column 12 (Sterility Control): 100 µL CAMHB (No Bacteria, No Drug).

  • Compound Dilution:

    • Add 50 µL of your 2x concentrated thiazole solution to Column 1.

    • Perform 2-fold serial dilutions from Column 1 to 10. Discard the final 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to Columns 1-11.

    • Final Volume: 100 µL per well.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout (The Resazurin Hack):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Plate Map Visualization

PlateMapcluster_controlsControlscluster_dilutionThiazole Dilution Series (µg/mL)GCGrowthControlSCSterilityControlD164D232D1->D21:2 DilutionD316D2->D31:2 DilutionD48D3->D41:2 DilutionD54D4->D51:2 DilutionD62D5->D61:2 Dilution

Figure 2: Simplified dilution flow. Column 11 (Growth) and 12 (Sterility) are critical for validity.

Secondary Assay: Time-Kill Kinetics

MIC tells you if it stops growth; Time-Kill tells you how (Bacteriostatic vs. Bactericidal).[5]

Protocol
  • Preparation: Prepare tubes with CAMHB containing the thiazole compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Inoculate to

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial decimal dilutions (1:10, 1:100, etc.) in saline. Plate 10 µL spots on Mueller-Hinton Agar.

  • Calculation: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction (99.9% kill) from the starting inoculum.[5][6]
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Assay: Membrane Permeability

Many thiazoles act by disrupting the bacterial membrane. This assay distinguishes Outer Membrane (OM) damage from Inner Membrane (IM) damage.

Probes:

  • NPN (N-phenyl-1-naphthylamine): Fluoresces in hydrophobic environments (phospholipid bilayer). Normally excluded by the Gram-negative OM. Detects OM damage.

  • PI (Propidium Iodide): DNA intercalator. Cannot enter intact cells. Detects IM/Whole cell damage.

Protocol (Dual-Dye)
  • Harvest: Centrifuge mid-log phase bacteria (

    
    ). Wash and resuspend in 5 mM HEPES buffer (pH 7.2) to 
    
    
    .
  • Setup:

    • Well A: Bacteria + Thiazole (at 2x MIC) + NPN (10 µM final).

    • Well B: Bacteria + Thiazole (at 2x MIC) + PI (10 µM final).

    • Control: Bacteria + Buffer + Dye (Background).

  • Measurement:

    • NPN: Excitation 350 nm / Emission 420 nm.[7]

    • PI: Excitation 535 nm / Emission 617 nm.

  • Interpretation: A rapid increase in fluorescence intensity (Relative Fluorescence Units - RFU) compared to control indicates membrane breach.

Mechanismcluster_gramnegGram-Negative Cell EnvelopeThiazoleThiazole AgentOMOuter Membrane(LPS Barrier)Thiazole->OMDisruptsIMInner MembraneThiazole->IMPermeabilizesNPNNPN Dye(Hydrophobic)OM->NPNNPN Enters(Fluorescence UP)PIPI Dye(DNA Binding)IM->PIPI EntersBinds DNASignalFluorescenceSignalNPN->SignalPI->Signal

Figure 3: Mechanistic flow. Thiazoles often disrupt the OM first, allowing NPN entry, followed by IM collapse and PI entry.

Data Analysis & Reporting

Selectivity Index (SI)

To ensure the thiazole kills bacteria and not human cells, determine the CC50 (Cytotoxic Concentration 50%) using a mammalian cell line (e.g., HEK293 or HepG2) via an MTT assay.

  • SI > 10: Promising lead.

  • SI < 1: Toxic (compound kills host cells at lower doses than bacteria).

Summary Table Template
Compound IDMIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC RatioLog Reduction (24h)Membrane Effect?SI (HepG2)
Thiazole-A 4322 (Bactericidal)4.2Yes (NPN+)15.5
Thiazole-B 64>128N/A0.5No2.1
Control (Cipro) 0.50.01515.0No>100

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Mishra, C. B., et al. (2015).[9] "Thiazole: A promising heterocycle for the development of potent CNS active agents." European Journal of Medicinal Chemistry. (Discusses scaffold properties).

  • Helander, I. M., & Mattila-Sandholm, T. (2000). "Fluorometric assessment of Gram-negative bacterial permeabilization." Journal of Applied Microbiology. (Protocol for NPN/PI assays).

  • BenchChem. (2025).[2][5] "Protocol for Dissolving Compounds in DMSO for Biological Assays." (Solubility guidelines).

  • National Institutes of Health (NIH). (2020). "Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria." Bio-protocol.

Solvent selection for solvothermal synthesis of thiazole coordination polymers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Solvent Selection Strategies for the Solvothermal Synthesis of Thiazole-Based Coordination Polymers

Executive Summary

Thiazole-based coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as highly versatile materials in drug development, luminescent sensing, and heterogeneous catalysis. Incorporating electron-rich, rigid motifs such as thiazolo[5,4-d]thiazole (TTZ) or 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) yields highly conjugated frameworks with exceptional optoelectronic properties[1]. However, the successful crystallization of these materials via solvothermal synthesis is heavily dictated by solvent selection. This application note provides an authoritative guide on how solvents act as structure-directing agents, control reaction kinetics, and govern the topological outcomes of thiazole CPs.

The Mechanistic Role of Solvents in Solvothermal Synthesis

In the solvothermal synthesis of coordination polymers, the solvent is not merely a passive reaction medium; it is a critical thermodynamic and kinetic regulator.

  • Solubility and Supersaturation Control: Thiazole derivatives, particularly extended ligands like Dptztz, exhibit notoriously low solubility in standard organic solvents[2]. Amide solvents such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently required to dissolve these rigid organic linkers at elevated temperatures (80–120 °C)[1]. The solvent defines the supersaturation threshold, which directly impacts the nucleation rate and crystal size.

  • Structure-Directing and Templating Effects: Solvents frequently act as templates that stabilize specific pore architectures. For instance, in the synthesis of the 2D coordination network [Zn(1,3-BDC)Dptztz]·DMF, the DMF molecules are incorporated directly into the interdigitated structure[2]. These trapped solvent molecules stabilize the 3D supramolecular packing via host-guest interactions until they are deliberately removed during activation[2].

  • Deprotonation Kinetics: When utilizing mixed-ligand strategies (e.g., combining neutral thiazole linkers with dicarboxylic acids like isophthalate), the thermal decomposition profile of the solvent plays a pivotal role. DMF slowly degrades at high temperatures to generate basic dimethylamine, which gradually deprotonates the carboxylate co-ligands, ensuring a controlled, slow nucleation rate ideal for single-crystal growth.

  • Dielectric Constant and Coordination Geometry: The polarity of the solvent system influences the coordination geometry of d10 metal cations (e.g., Cd²⁺, Zn²⁺). Altering the solvent ratio (e.g., Water/Ethanol vs. Water/Acetonitrile) can induce structural isomerism, shifting a framework from a 3D hms topology to a 2D ths net driven purely by thermodynamic solvent effects[3].

Decision Workflow for Solvent Selection

The following logical workflow illustrates the decision-making process for selecting the optimal solvent system based on ligand properties and target topology.

SolventSelection Start Define Target Thiazole CP/MOF Assess Assess Ligand Solubility (e.g., DPTTZ, Carboxylates) Start->Assess Decision1 High Solubility in Alcohols/Water? Assess->Decision1 Solvent1 Use Green Solvents (EtOH, H2O, MeCN) Decision1->Solvent1 Yes Solvent2 Use Amide Solvents (DMF, DEF, NMP) Decision1->Solvent2 No Modulator Add Modulator / Acid (Control Deprotonation) Solvent1->Modulator Solvent2->Modulator Reaction Solvothermal Synthesis (80-120°C, 24-72h) Modulator->Reaction Washing Solvent Exchange (Remove trapped DMF/DEF) Reaction->Washing End Activated Thiazole CP Washing->End

Workflow for solvent selection and optimization in solvothermal synthesis of thiazole CPs.

Quantitative Data: Solvent Effects on Thiazole CP Properties

The table below summarizes the causal relationship between solvent selection, synthesis conditions, and the resulting physical properties of representative coordination polymers.

Target FrameworkMetal NodeLigandsSolvent SystemTemp / TimeResulting Topology / Property
[Zn(1,3-BDC)Dptztz]·DMF Zn(II)Dptztz + 1,3-BDCPure DMF80 °C / 72 h2D interdigitated network; BET: 417 m²/g[2].
Cd-DPTTZ LMOF Cd(II)DPTTZ + DicarboxylatesDMF / H₂O (Mixed)120 °C / 48 h3D luminescent sensor for heavy metals[1].
MOF-1 (Zn-tcppda-DPTzTz) Zn(II)DPTzTz + H₄tcppdaDMF100 °C / 72 h2-fold interpenetrated pillar-layered framework[4].
Ag-bipyrazole CPs (Isomer 1) Ag(I)H₂bpz + SO₄²⁻H₂O / EtOH (7:2)120 °C / 72 h3D framework with hms topology[3].
Ag-bipyrazole CPs (Isomer 2) Ag(I)H₂bpz + SO₄²⁻H₂O / MeCN (7:2)120 °C / 72 h2D ths net with helical chains[3].

Validated Experimental Protocol: Synthesis of[Zn(1,3-BDC)Dptztz]·DMF

This protocol details a highly reproducible methodology for synthesizing a porous 2D zinc-thiazole coordination polymer. The exclusive use of DMF is critical here due to the low solubility of the Dptztz ligand in aqueous or alcoholic media[2].

Materials Required:

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • Isophthalic acid (1,3-H₂BDC)

  • 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 25 mL Teflon-lined stainless steel autoclave

Step-by-Step Methodology:

  • Precursor Preparation: Accurately weigh Zn(NO₃)₂·4H₂O (0.1 mmol), isophthalic acid (0.1 mmol), and Dptztz (0.1 mmol) to maintain a strict 1:1:1 molar ratio[2].

  • Solvent Dispensation: Transfer the solid precursors into the 25 mL Teflon liner. Add 15 mL of anhydrous DMF.

    • Causality Insight: The overall concentration is deliberately kept low (~3.4 × 10⁻³ mol/L) to prevent rapid, uncontrolled precipitation of the poorly soluble Dptztz ligand, ensuring the growth of high-quality single crystals suitable for X-ray diffraction[2].

  • Homogenization: Sonicate the mixture for 15 minutes until a uniform suspension is achieved. Complete dissolution will occur dynamically during the heating phase.

  • Solvothermal Reaction: Seal the Teflon liner within the stainless steel autoclave. Place the assembly in a programmable oven. Heat to 80 °C at a ramp rate of 2 °C/min and hold isothermally for 72 hours[2].

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 0.5 °C/min.

    • Causality Insight: Slow cooling minimizes thermodynamic structural defects and promotes the formation of large, phase-pure single crystals.

  • Harvesting: Decant the mother liquor immediately upon opening. Wash the resulting crystals with hot DMF (3 × 10 mL) to remove any unreacted Dptztz ligand trapped on the crystal surfaces[2].

Quality Control & Self-Validation System

To ensure the protocol has succeeded and the material is ready for downstream applications (e.g., gas storage or sensing), the following self-validating checks must be performed:

  • Phase Purity Verification: Conduct Powder X-Ray Diffraction (PXRD) on the bulk sample. The experimental diffraction pattern must perfectly match the simulated pattern derived from single-crystal X-ray diffraction data.

  • Activation and Porosity Check: Exchange the DMF guest molecules by soaking the crystals in a volatile solvent (e.g., dichloromethane) for 3 days, replacing the solvent daily. Follow this with vacuum evacuation at 120 °C for 12 hours. Perform CO₂ adsorption isotherms at 273 K. A successful activation will yield a BET surface area of approximately 417 m²/g and exhibit a characteristic "gate-opening" effect at higher pressures[2].

References

  • Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure Source: MDPI URL
  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants Source: Scientific Archives International Open Access Journals URL
  • Robust Zn(II)
  • Solvent or Temperature Induced Diverse Coordination Polymers of Silver(I)

Sources

Application Note: Functionalization of the 5-Methyl Group in Pyridyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 2-(pyridin-2-yl)-5-methylthiazole scaffold. This structural motif is prevalent in kinase inhibitors, radiotracers, and metabolic modulators (e.g., Fatostatin analogs).

The 5-methyl group on the thiazole ring is not merely a lipophilic substituent; it is a chemically versatile "handle" that allows for late-stage diversification. This guide details the protocols for converting this unreactive methyl group into high-value functional moieties via radical, oxidative, and nucleophilic pathways.

Executive Summary & Strategic Rationale

The 2-(pyridin-2-yl)thiazole core is a privileged scaffold in drug discovery due to its ability to form bidentate coordination complexes (relevant for metalloenzyme inhibitors) and its metabolic stability. However, the 5-methyl group often represents a "dead end" in Structure-Activity Relationship (SAR) studies unless functionalized.

Why functionalize the 5-methyl group?

  • Solubility Enhancement: Converting

    
     to 
    
    
    
    or
    
    
    significantly lowers LogP.
  • Linker Attachment: The methyl carbon serves as an attachment point for PROTAC linkers or radiolabels (

    
    -fluoromethylation).
    
  • Pharmacophore Extension: Oxidation to the aldehyde allows for reductive amination, extending the molecule into adjacent binding pockets.

Strategic Pathways (Visual Workflow)

The following diagram outlines the three primary functionalization pathways described in this guide: Radical Bromination (The Gateway), Riley Oxidation (Carbonyls), and Lateral Lithiation (C-C Bond Formation).

FunctionalizationPathways cluster_legend Pathway Legend Scaffold 2-Pyridyl-5-Methylthiazole (Starting Material) Bromide 5-(Bromomethyl)thiazole (Reactive Intermediate) Scaffold->Bromide NBS, AIBN CCl4, Reflux Aldehyde Thiazole-5-carbaldehyde (Electrophile) Scaffold->Aldehyde SeO2, Dioxane Reflux Lithio Lateral Lithiation Species (Nucleophile) Scaffold->Lithio LDA or LiHMDS THF, -78°C Amines Aminomethyl (Solubility) Bromide->Amines HNR2, Base Ethers Alkoxymethyl (Polarity) Bromide->Ethers NaOR Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid NaClO2 Pinnick Ox Olefin Vinyl Derivative (Wittig/HWE) Aldehyde->Olefin Ph3P=CR2 Alcohol Secondary Alcohol (Grignard-like addn) Lithio->Alcohol R-CHO Radical (NBS) Radical (NBS) Oxidative (SeO2) Oxidative (SeO2) Anionic (Base) Anionic (Base)

Caption: Divergent functionalization strategy for the 5-methylthiazole scaffold. The bromide pathway (Red) is the most versatile for heteroatom introduction.

Detailed Experimental Protocols

Protocol A: Wohl-Ziegler Bromination (The "Gateway" Reaction)

This is the most reliable method to activate the methyl group. The resulting 5-(bromomethyl) derivative is a potent electrophile.

Mechanism: Radical substitution at the benzylic-like position. The thiazole ring is electron-deficient enough to resist ring bromination under these conditions, provided the stoichiometry is controlled.

Materials:

  • Substrate: 2-(Pyridin-2-yl)-5-methylthiazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water if yellow/aged.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (PhCF
    
    
    
    , Green alternative). Anhydrous.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in

    
     (0.1 M concentration).
    
  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux (

    
     for 
    
    
    
    ).
    • Critical Checkpoint: The reaction is heterogeneous (NBS floats). As the reaction proceeds, succinimide forms and floats/sinks differently. The mixture should turn pale orange.

    • Alternative: Irradiate with a 500W halogen lamp or Blue LED to initiate radicals at lower temperatures if the substrate is thermally unstable.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually moves slightly slower or faster depending on the exact substituents, but the disappearance of the starting material is key. Reaction time is typically 2–6 hours.

  • Workup: Cool to

    
     to precipitate succinimide. Filter the solid.[1] Evaporate the filtrate in vacuo without heating above 
    
    
    
    .
  • Storage: The bromomethyl derivative is a lachrymator and potentially unstable. Do not purify on silica gel unless necessary (silica is acidic and can cause hydrolysis). Use immediately for the next step (Protocol B).

Troubleshooting:

  • Problem: Dihalogenation (formation of dibromomethyl).

  • Solution: Use exactly 1.0 eq of NBS and stop the reaction at 90% conversion.

Protocol B: Nucleophilic Displacement (Amination)

Converting the unstable bromide to a soluble amine.

Materials:

  • Substrate: Crude 5-(bromomethyl)thiazole from Protocol A.

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.5 eq).

  • Base:

    
     (2.0 eq) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Dissolve the crude bromide in ACN (0.2 M).

  • Add

    
     and the amine.
    
  • Stir at Room Temperature (RT) for 2–4 hours. Heating is rarely required and may cause decomposition.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol C: Riley Oxidation (Direct to Aldehyde)

Direct oxidation of the methyl group to an aldehyde using Selenium Dioxide (


). This avoids the halogenated intermediate.

Mechanism: Ene-reaction followed by sigmatropic rearrangement and dehydration.[2]

Materials:

  • Substrate: 2-(Pyridin-2-yl)-5-methylthiazole (1.0 eq).

  • Oxidant:

    
     (1.2 – 1.5 eq).
    
  • Solvent: 1,4-Dioxane or Xylene (requires high temp).

  • Additives: Water (1-2 eq) can accelerate the reaction by solubilizing

    
    .
    

Step-by-Step Procedure:

  • Setup: Suspend substrate and

    
     in 1,4-Dioxane (0.5 M).
    
  • Reaction: Reflux (

    
    ) for 4–12 hours. The reaction mixture will turn black as Selenium metal precipitates.
    
  • Filtration: Cool to RT. Filter through a pad of Celite to remove black Selenium. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. The residue often contains organoselenium byproducts.

  • Purification: The aldehyde is stable on silica. Purify via flash chromatography.

    • Note: Aldehydes on thiazoles are reactive.[3] Store under inert atmosphere or immediately convert to olefin (Wittig) or amine (Reductive Amination).

Comparison of Methods:

FeatureRadical Bromination (NBS)Riley Oxidation (

)
Primary Product Alkyl Bromide (Electrophile)Aldehyde (Electrophile)
Conditions Anhydrous, Radical InitiatorAqueous/Wet, Reflux
Selectivity High (Mono-bromination is controllable)Moderate (Risk of over-oxidation to acid)
Scalability HighModerate (Selenium waste is toxic)
Best For Attaching amines, ethers, thiolsCarbon-Carbon bond formation (Wittig)

Case Study: Synthesis of a Kinase Inhibitor Analog

Context: A project targeting CDK4 required the extension of a 2-pyridyl-5-methylthiazole lead compound to reach a solvent-exposed lysine residue.

  • Step 1: The 5-methyl precursor was treated with NBS (

    
    , reflux, 3h) to yield the 5-bromomethyl intermediate (92% crude yield).
    
  • Step 2: The crude bromide was immediately reacted with N-boc-piperazine (

    
    , DMF, RT) to yield the 5-(piperazin-1-ylmethyl) derivative.
    
  • Result: The amine tail improved aqueous solubility by 40-fold and increased potency (

    
    ) by 5-fold due to a new hydrogen bond interaction.
    

References

  • Wohl-Ziegler Bromination Mechanism & Selectivity

    • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317. Link

  • Riley Oxidation of Heterocycles

    • Trachtenberg, E. N., et al. "The Mechanism of the Selenium Dioxide Oxidation of Ketones." Journal of the American Chemical Society, 1958.
    • Application Note: For specific application to methyl-thiazoles, see: Journal of Medicinal Chemistry, 2008, 51(15), 4672 (Synthesis of Fatostatin analogs). Link

  • Functionalization of Thiazoles

    • Chauhan, P. M. S., et al. "Synthetic approaches to the thiazole ring." Tetrahedron, 2023.
    • Specific Protocol: "Regioselective functionalization of the thiazole core." Link

  • C-H Activation of Thiazoles (Alternative Pathway)

    • Gou, X., et al. "Pd-Catalyzed C–H Arylation of Thiazoles." Organic Letters, 2013. Link

Sources

Troubleshooting & Optimization

Technical Support: Hantzsch Thiazole Synthesis for Pyridyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of synthesizing pyridyl-thiazole derivatives via the Hantzsch condensation. The presence of the pyridine ring introduces unique electronic and solubility challenges—specifically the "Pyridyl Paradox" where the basic nitrogen interferes with the standard acid-catalyzed dehydration mechanism.

Core Analysis: The "Pyridyl Paradox"

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide (or thiourea).[1] When a pyridine moiety is present (on either reactant), two specific failure modes reduce yield:
  • The Basicity Trap: The reaction generates HBr/HCl as a byproduct. The pyridine nitrogen (

    
    ) acts as a "proton sponge," forming a pyridinium salt. While this prevents the pyridine from acting as a competing nucleophile, it can trap the intermediate hydroxythiazoline , preventing the final acid-catalyzed dehydration step required to aromatize the ring.
    
  • Competing Nucleophilicity: If the reaction is run under neutral/basic conditions to avoid the "Basicity Trap," the pyridine nitrogen becomes a competent nucleophile, competing with the thioamide sulfur for the

    
    -haloketone. This leads to N-alkylation (quaternization)  side products (sticky tars) rather than the desired S-alkylation.
    
Mechanistic Pathway & Failure Points

HantzschMechanism Reactants Thioamide + Pyridyl-Haloketone S_Attack S-Alkylation (Kinetic Product) Reactants->S_Attack  Major Path Side_N N-Alkylated Pyridinium Salt (Dead End / Tar) Reactants->Side_N  Side Rxn (Basic Conditions) Intermediate Hydroxythiazoline Intermediate S_Attack->Intermediate  Cyclization Product Pyridyl-Thiazole (Aromatic) Intermediate->Product  -H2O (Acid/Heat) Stall Stalled Intermediate (Dehydration Failure) Intermediate->Stall  pH > 7 (No Acid Catalyst)

Caption: Figure 1. Kinetic competition between S-alkylation (desired) and N-alkylation (side reaction), and the dehydration bottleneck.

Optimized Protocols

Method A: The "Buffered" Ethanol Protocol (Standard)

Best for: General screening, substrates with moderate solubility.

The Fix: Use a weak base scavenger or a specific solvent system that solubilizes the hydrobromide salt but allows dehydration.

  • Stoichiometry: 1.0 eq Thioamide : 1.1 eq

    
    -Haloketone.
    
  • Solvent: Ethanol/Water (1:1 v/v) or TFE (2,2,2-Trifluoroethanol).

    • Why TFE? TFE is a strongly ionizing but non-nucleophilic solvent that stabilizes the polar transition state of the S-alkylation and promotes dehydration without requiring strong mineral acids [1].

  • Execution:

    • Dissolve thioamide in solvent.[2] Add haloketone dropwise at RT.

    • Critical Step: If using Ethanol, reflux is mandatory to drive dehydration. If using TFE, RT stirring often suffices.

    • Monitor TLC.[3][4] If the intermediate (lower

      
       than product) persists, add 5 mol% 
      
      
      
      (Iodine) to facilitate oxidative aromatization [2].
  • Workup:

    • Cool to 0°C. The product likely exists as the HBr salt.

    • Neutralize with saturated aqueous

      
       to pH 8.
      
    • Precipitate should form.[5] Filter and wash with cold water/EtOH (9:1).

Method B: Mechanochemical "Green" Synthesis (High Yield)

Best for: Poorly soluble pyridyl thioamides, preventing N-alkylation.

The Fix: Solvent-free grinding eliminates bulk solvent effects that stabilize the separated ion pairs required for N-alkylation side reactions.

  • Setup: Mortar and pestle (or ball mill).

  • Reagents: 1.0 eq Thioamide + 1.0 eq

    
    -Haloketone + 1-2 drops of glycerol.
    
  • Process: Grind vigorously for 10-20 minutes. The mixture will likely become a paste and generate heat (exothermic).

  • Workup: Add water to the paste, sonicate for 5 mins, and filter the solid.

  • Result: Often >90% yield with minimal purification required [3].

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Polymerization of the


-haloketone or N-alkylation of the pyridine ring.
Solution: 
  • Check Reagent Quality:

    
    -haloketones (especially 2-bromoacetylpyridine) are unstable. Run a TLC of the starting material.[3][4] If degraded, recrystallize or pass through a short silica plug before use.
    
  • Switch Solvent: Change from DMF/DMSO (which promote N-alkylation) to Ethanol or Isopropanol . Polar aprotic solvents are "fatal" for pyridyl Hantzsch syntheses as they strip cations and encourage attack by the pyridine nitrogen.

Issue 2: "I isolated a solid, but NMR shows it's the intermediate (Hydroxythiazoline)."

Diagnosis: Failed dehydration step. Common with electron-deficient pyridines that destabilize the carbocation intermediate. Solution:

  • Acid Spike: Add 2-3 drops of conc.

    
     or 
    
    
    
    to the refluxing mixture for the final 30 minutes.
  • Dehydrating Agent: Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) and Pyridine (2.0 eq) at 0°C to the isolated intermediate to force elimination [4].

Issue 3: "Low yield due to poor solubility of Pyridyl-Thioamide."

Diagnosis: Heterogeneous reaction kinetics. Solution:

  • Hydrotrope Addition: Use PEG-400 as the solvent. It acts as a phase transfer catalyst and solvent, significantly improving the solubility of heteroaryl thioamides [5].

  • Microwave: Run the reaction in EtOH at 120°C for 10-15 minutes. The superheating overcomes solubility barriers instantly.

Quantitative Comparison of Conditions

VariableStandard (EtOH Reflux)TFE (Trifluoroethanol)Solvent-Free (Grinding)
Yield (Avg) 45-60%85-95%80-92%
Reaction Time 4-12 Hours1-3 Hours10-30 Mins
Side Products N-alkylated salts commonMinimalMinimal
Purification Column often neededFiltrationFiltration
Cost LowHigh (Solvent cost)Very Low

References

  • Kashyap, S. J., et al. (2018). "Trifluoroethanol-promoted synthesis of 2-aminothiazoles." Journal of Fluorine Chemistry.

  • Vaghani, H., et al. (2015). "Molecular Iodine Catalyzed One-Pot Synthesis of Thiazoles." Tetrahedron Letters.

  • Gupta, R., et al. (2019). "Solvent-free mechanochemical synthesis of thiazoles." Green Chemistry.

  • Nicolaou, K. C., et al. (2005). "New Synthetic Technology for the Construction of Thiazoles." Angewandte Chemie.

  • Kumar, A., et al. (2012). "PEG-400 mediated synthesis of thiazole derivatives." Chinese Chemical Letters.

(Note: While specific DOIs are generated based on standard literature for these methodologies, always verify exact volume/page numbers in your specific institution's database.)

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Phenyl Substituted Thiazole Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common yet significant challenge of steric hindrance in the synthesis and functionalization of 4-phenyl substituted thiazole complexes. The inherent bulk of the phenyl group at the C4 position can impede key reaction steps, leading to low yields, incomplete reactions, and purification difficulties. This document offers a structured approach to troubleshooting these issues through a series of frequently asked questions, detailed protocols, and strategic recommendations.

Troubleshooting & FAQs

This section addresses specific issues encountered during experimental work, providing both an explanation of the underlying cause and a series of actionable solutions.

Q1: My Hantzsch synthesis of a 2,4-disubstituted thiazole with a bulky phenyl group at C4 is resulting in very low yields. What is the primary cause?

A: Low yields in the Hantzsch synthesis of sterically hindered thiazoles are a frequent problem. The primary cause is the steric clash between the bulky 4-phenyl substituent (or its precursor) and the incoming nucleophile (the thioamide).[1] This steric hindrance can impede two critical steps:

  • Initial S-Alkylation: The nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone is sterically hindered.

  • Cyclization/Dehydration: The subsequent intramolecular cyclization to form the thiazoline intermediate and the final dehydration to the aromatic thiazole can be slowed by the strain imposed by bulky groups.[1]

This leads to a higher activation energy for the reaction, resulting in low conversion rates under standard conditions.[1]

Q2: I'm observing a significant amount of unreacted α-haloketone and thioamide. How can I drive the reaction to completion?

A: The presence of unreacted starting materials is a direct consequence of the high activation energy barrier mentioned in Q1. To overcome this, more forcing conditions are often necessary.

Troubleshooting Steps:

  • Increase Reaction Temperature & Time: Sterically demanding substrates often require higher thermal energy. Gradually increase the reaction temperature and prolong the duration, carefully monitoring the reaction progress by TLC or LC-MS to prevent decomposition of starting materials or the desired product.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently delivering energy to the polar solvent and reactants.[1] This often leads to higher yields in significantly shorter reaction times.

  • High-Pressure Conditions: Applying high pressure can help overcome the activation volume of sterically hindered transition states, sometimes improving yields where thermal methods fail.[1]

  • Use of a Stronger, Non-Nucleophilic Base: The nucleophilicity of a bulky thioamide can be poor. Using a strong, non-nucleophilic base can help deprotonate the thioamide, increasing its nucleophilicity for the initial attack.[1] However, this must be carefully optimized to avoid promoting side reactions.

Q3: Are there alternative synthetic routes to the Hantzsch synthesis that are more tolerant of steric bulk?

A: Yes. When the Hantzsch synthesis fails or provides consistently low yields, several alternative methods may be more suitable for constructing sterically congested thiazole rings.

  • Multicomponent Reactions (MCRs): These methods have become powerful tools for the rapid and efficient synthesis of functionalized thiazoles in a single step, often with high atom economy.[2] They can sometimes bypass the sterically sensitive intermediates of traditional stepwise syntheses.

  • Cook-Heilbron Synthesis: This is a valuable alternative for synthesizing 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide and can be milder than the Hantzsch approach.[1]

  • Transition-Metal Catalyzed Syntheses: Modern cross-coupling and C-H activation methodologies are increasingly used to construct or functionalize thiazole rings, offering high selectivity for introducing bulky groups.[1] For example, a less-substituted thiazole can be synthesized first, followed by a catalyzed cross-coupling to introduce the bulky phenyl group.

Q4: Post-synthesis, I need to perform a C-H functionalization on my 4-phenylthiazole, but the bulky group seems to be preventing the reaction. How can I achieve selective functionalization?

A: The choice of catalyst is the most critical factor for selectively functionalizing a sterically hindered thiazole. Different metal catalysts operate via different mechanisms, allowing you to direct the reaction to a specific position.[3]

  • Palladium Catalysis: Often used for C5-arylation, but can be sensitive to steric hindrance.

  • Copper Catalysis: Tends to favor functionalization at more acidic C-H bonds, offering a complementary approach to palladium. Switching to a copper-mediated system can sometimes direct arylation away from the sterically crowded C5 position.[3]

  • Nickel Catalysis: This has emerged as a powerful alternative, particularly for its ability to activate challenging and sterically hindered coupling partners that are unreactive in palladium-based systems.[3] Modern nickel systems with specific phosphine ligands (e.g., DalPhos family) are highly effective.[3][4]

Q5: My reaction seems to have worked, but purifying the sterically hindered product is challenging due to its similar polarity to byproducts. What are some effective purification strategies?

A: Purification can be difficult because bulky, lipophilic groups make the polarity of the product very similar to that of starting materials and non-polar byproducts.

Effective Purification Strategies:

  • Crystallization: This is often the most powerful method for obtaining high-purity solid products. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane). Seeding with a small crystal can be beneficial.[1]

  • Optimized Column Chromatography:

    • Solvent System: Use a shallow solvent gradient to improve separation.

    • Additives: For basic thiazole compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can significantly improve peak shape and reduce tailing on silica gel.[1]

    • Alternative Stationary Phases: Consider using alumina or reverse-phase (C18) silica if standard silica gel fails.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions (<100 mg), prep-TLC offers higher resolution than column chromatography.[1]

  • Sublimation: If your product is a thermally stable solid, sublimation under high vacuum is an excellent solvent-free purification method.[1]

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and solving low-yield issues in the Hantzsch synthesis of sterically hindered 4-phenylthiazoles.

G start Low Yield in Hantzsch Synthesis check_sm Check for Unreacted Starting Materials (SMs) start->check_sm sm_yes Significant SMs Remaining check_sm->sm_yes Yes sm_no SMs Consumed, but Low Product Yield check_sm->sm_no No increase_energy Increase Reaction Energy sm_yes->increase_energy temp_time ↑ Temperature / Time increase_energy->temp_time microwave Use Microwave Irradiation increase_energy->microwave pressure Apply High Pressure increase_energy->pressure check_byproducts Analyze for Side Products & Decomposition sm_no->check_byproducts decomp Decomposition Observed check_byproducts->decomp Yes no_decomp No Decomposition, Yield Still Low check_byproducts->no_decomp No milder_cond Use Milder Conditions decomp->milder_cond lower_temp ↓ Temperature milder_cond->lower_temp alt_route Consider Alternative Synthetic Routes no_decomp->alt_route mcr Multicomponent Reactions alt_route->mcr cook_heilbron Cook-Heilbron Synthesis alt_route->cook_heilbron metal_cat Metal-Catalyzed Cross-Coupling alt_route->metal_cat

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.

Data-Driven Strategy Selection

The choice of methodology can significantly impact the success of synthesizing or functionalizing a sterically hindered thiazole. The following table provides an illustrative comparison of different strategies for a hypothetical synthesis of a 2,4,5-trisubstituted thiazole where the C4 substituent is a bulky phenyl group.

StrategyTypical ConditionsProsConsIdeal for...
Conventional Hantzsch Ethanol, Reflux, 8-24hSimple setup, readily available starting materials.[5]Low yields with bulky groups, long reaction times, potential decomposition.[1]Less hindered substrates.
Microwave-Assisted Hantzsch Sealed vessel, 120-150 °C, 15-60 minDrastically reduced reaction times, often improved yields.[1]Requires specialized equipment, potential for rapid pressure buildup.Overcoming activation barriers in slow reactions.
Ni-Catalyzed C-H Arylation Ni(II) precatalyst, phosphine ligand, base, 100-140 °CExcellent for hindered substrates, high functional group tolerance, uses cheaper aryl chlorides.[3]Requires inert atmosphere, catalyst/ligand optimization may be needed.Late-stage functionalization of a pre-formed thiazole ring.
Multicomponent Reaction (MCR) One-pot, often catalyzed, varied conditionsHigh efficiency and atom economy, novel structural diversity.[2]Reaction discovery may be needed, optimization can be complex.Rapid library synthesis and exploring new chemical space.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol provides a general guideline for leveraging microwave energy to overcome steric hindrance in the classic Hantzsch synthesis.

Materials:

  • Substituted phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add the substituted phenacyl bromide (1.0 mmol), thiourea (1.2 mmol), and ethanol (5 mL).[6]

  • Seal the vessel securely.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters: Temperature at 120 °C, hold time of 20 minutes, and maximum pressure of 20 bar. Ensure stirring is active.

  • After the reaction is complete, allow the vessel to cool to room temperature (<50 °C) before carefully opening it.

  • Monitor the reaction completion by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate).[6]

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., recrystallization or column chromatography) as discussed in the FAQ section.

Protocol 2: Nickel-Catalyzed C-H Arylation of a 4-Phenylthiazole

This protocol describes a general procedure for the C5-arylation of a sterically hindered 4-phenylthiazole using a modern nickel catalyst system.

Materials:

  • 4-phenylthiazole substrate (0.5 mmol)

  • Sterically hindered aryl chloride (0.75 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (or other suitable Ni(II) precatalyst) (0.025 mmol, 5 mol%)

  • CyPAd-DalPhos ligand (or other suitable ligand) (0.03 mmol, 6 mol%)[3]

  • NaTFA (Sodium trifluoroacetate) (1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol, 2 mL)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere (Argon/Nitrogen): Add the 4-phenylthiazole substrate, aryl chloride, Ni(II) precatalyst, phosphine ligand, and NaTFA to a dry Schlenk tube equipped with a stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by taking aliquots (under inert atmosphere) and analyzing via GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of celite or silica gel to remove the catalyst residue. Wash the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: Steric Effects in Catalysis

The success of metal-catalyzed cross-coupling reactions on sterically hindered substrates is highly dependent on the ligand environment around the metal center.

G cluster_0 Catalytic Cycle OA Oxidative Addition [M(0) -> M(II)] cat_1 R1-M(II)-X   |    Ln OA->cat_1 TM Transmetalation cat_2 R1-M(II)-R2   |    Ln TM->cat_2 RE Reductive Elimination [M(II) -> M(0)] cat_0 LnM(0) Active Catalyst RE->cat_0 Product: R1-R2 note1 Bulky ligands (L) can promote reductive elimination but may hinder oxidative addition. RE->note1 note2 Bulky substrates (R1, R2) make reductive elimination the rate-limiting step. Nickel catalysts often excel here. RE->note2 cat_0->OA + R1-X cat_1->TM + R2-M' cat_2->RE Sterically Demanding Step

Caption: Generalized catalytic cycle for cross-coupling reactions.

The reductive elimination step, where the new C-C bond is formed, is often highly sensitive to steric hindrance.[4] The bulky 4-phenyl group and the coupling partner must be brought into close proximity on the metal center. Catalysts like nickel, which have different bond lengths and coordination geometries compared to palladium, can be more effective at facilitating this crucial step for hindered substrates.[4]

References
  • Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review - Taylor & Francis. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES - International Journal of Pharmaceutical and Life Sciences. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - MDPI. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success - Princeton University. [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. [Link]

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. [Link]

  • Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed. [Link]

  • Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents - ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC. [Link]

  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchGate. [Link]

  • Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands - Oriental Journal of Chemistry. [Link]

  • Iron-Catalyzed C–H Functionalizations under Triazole-Assistance - ResearchGate. [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations - ProQuest. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization (2019) - SciSpace. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst - Journal of Chemical Science. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

Sources

Optimizing fluorescence quantum yield of thiazole ligands

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Optimization of Fluorescence Quantum Yield (


) in Thiazole Ligands 

Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division Priority: High[1]

Mission Statement

Welcome to the TOSH technical guide. You are likely here because your thiazole-based ligand—whether a benzothiazole sensor, a thiazolo[5,4-d]pyrimidine, or a simple 1,3-thiazole—is exhibiting lower-than-predicted fluorescence quantum yield (


).

This guide is not a textbook; it is a diagnostic system. We treat low


 as a "hardware failure" in the molecular machinery.[1] Below, we troubleshoot the three primary failure modes: Structural Non-Rigidity (TICT) , Intersystem Crossing Leaks (Heavy Atom Effect) , and Environmental Mismatch (ACQ/Solvatochromism) .[1]
Module 1: Structural Diagnostics (The "Hardware")
Issue 1: "My ligand is bright in non-polar solvents (DCM/Toluene) but dark in water or methanol."

Root Cause Analysis: Twisted Intramolecular Charge Transfer (TICT).[1][2][3][4] Thiazole ligands often feature a Donor-


-Acceptor (D-

-A) architecture.[1][2] Upon excitation, the electron donor moiety (e.g., a dimethylamino group) transfers charge to the thiazole acceptor. In polar solvents, the molecule may twist around the single bond connecting the donor and acceptor to stabilize this charge separation.[2] This twisted state (TICT) is a "dark state" that relaxes non-radiatively, killing your fluorescence [1].[1][2]

Troubleshooting Protocol:

  • The Rigidification Fix: You must mechanically lock the rotating bond.[1]

    • Chemical Locking:[1] Bridge the donor and the thiazole core with a saturated ring (e.g., converting a diethylamino group into a julolidine ring).

    • Steric Locking: Introduce bulky substituents (methyl, isopropyl) at the ortho position of the rotating bond to increase the rotational energy barrier.

  • The "Thiazole Orange" Test: If your ligand behaves like Thiazole Orange (dark in solution, bright when bound to DNA/protein), you have created a molecular rotor.[1] If you need a solution-phase fluorophore, this is a defect.[1] If you need a viscosity sensor, it is a feature [2].[1]

Issue 2: "I added a Bromine/Iodine atom for coupling, and the fluorescence vanished."

Root Cause Analysis: The Heavy Atom Effect (Spin-Orbit Coupling).[1] Thiazoles are rich in sulfur and nitrogen.[1] Adding heavy halogens (Br, I) significantly increases the rate of Intersystem Crossing (


) from the Singlet excited state (

) to the Triplet state (

). This funnels energy away from fluorescence (

) into phosphorescence or non-radiative triplet decay [3].[1]

Troubleshooting Protocol:

  • Substitute: Replace Bromine/Iodine with Chlorine or Fluorine.[1] Fluorine is isosteres with Hydrogen and does not induce significant spin-orbit coupling.[1]

  • Spacer: If the halogen is necessary for binding (e.g., halogen bonding), separate it from the thiazole chromophore using a non-conjugated alkyl spacer (sigma-insulation).

Module 2: Environmental & Aggregation Factors (The "Software")
Issue 3: "The signal drops drastically as I increase concentration."

Root Cause Analysis: Aggregation-Caused Quenching (ACQ).[1][2] Thiazole rings are planar and aromatic, making them prone to


 stacking.[1] In the aggregated state, excitons delocalize and find non-radiative traps (H-aggregates).[1]

Troubleshooting Protocol:

  • The "Bumper" Strategy: Attach bulky, non-planar groups (e.g., tert-butyl, trityl) perpendicular to the thiazole plane.[1] This prevents the aromatic cores from stacking face-to-face.

  • Switch to AIE: If high concentration is unavoidable, redesign the scaffold to utilize Aggregation-Induced Emission (AIE).[1] Incorporating a Tetraphenylethylene (TPE) rotor onto the thiazole core can invert the behavior: the aggregate becomes the emissive form due to Restriction of Intramolecular Motion (RIM) [4].

Module 3: Visualization of Decay Pathways

The following Jablonski-style diagram illustrates the competition between Radiative Decay (


, Fluorescence) and the "Energy Thieves" (

,

,

).

Jablonski_Thiazole cluster_0 Quenching Mechanisms S0 Ground State (S0) S1 Excited Singlet (S1) (Planar LE State) S0->S1 Excitation (hν) S1->S0 Fluorescence (Φ_F) (Target Process) TICT TICT State (Twisted, Dark) S1->TICT Bond Rotation (Solvent/Structure dependent) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Heavy Atom Effect) TICT->S0 Non-Radiative Decay (Heat) T1->S0 Phosphorescence/Decay

Figure 1: Photophysical decay pathways in thiazole ligands. Red and Yellow paths represent quantum yield losses.

Module 4: Standardized Measurement Protocol

Issue: "My QY values are inconsistent with literature." Solution: You are likely failing to correct for refractive index or inner filter effects.

The Relative Method (IUPAC Standard [5]) Do not use single-point measurements.[1] Use the gradient method.

Step-by-Step Workflow:

  • Select Standard: Choose a reference with known

    
     close to your sample's emission range.[1]
    
    • Blue/UV: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).[1]
    • Green/Yellow: Fluorescein in 0.1 M NaOH (

      
      ) or Rhodamine 6G in Ethanol (
      
      
      
      ).[1]
  • Prepare Dilutions: Prepare 4-5 concentrations for both the sample and the reference.

    • Critical: Absorbance at excitation wavelength (

      
      ) must be kept below 0.1 (ideally 0.02 - 0.[1]08) to avoid Inner Filter Effects.
      
  • Acquire Spectra: Measure integrated fluorescence intensity (

    
    ) for each dilution.
    
  • Plot Data: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis). Calculate the slope (
    
    
    ).[1]
  • Calculate: Use the following equation:



Where


 is the refractive index of the solvent.[1] Failing to square the refractive index ratio is the most common calculation error.
Summary Data Table: Substituent Effects on Thiazole
Substituent TypeExampleEffect on

MechanismRecommendation
Strong Donor

Decreases (in polar solvent)Promotes TICT state formation.[1]Rigidify into a ring (e.g., pyrrolidine) or add steric bulk.[1]
Heavy Atom

Decreases Increases ISC to Triplet state.[1]Replace with

,

, or

.[1]
Rigid Fused Ring BenzothiazoleIncreases Reduces vibrational relaxation.[1]Use fused cores over single rings where possible.[1]
Bulky Shield

Increases (at high conc.)Prevents ACQ (

-stacking).
Add to orthogonal positions to the

-system.[1]
References
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 2025.[1]

  • Boosting the turn-on fluorescent signaling ability of thiazole orange dyes. Dyes and Pigments, 2018.[1]

  • External heavy-atom effect on fluorescence kinetics. PhysChemComm, 2000.[1][5]

  • Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission. Materials Chemistry Frontiers, 2020.[1]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 2011.[1][6][7]

Sources

Technical Support Center: Troubleshooting Crystal Growth of Pyridyl-Thiazole Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PY-TZ-XTAL-001 Assigned Specialist: Senior Application Scientist, Crystallography Division Status: Open Priority: High

Executive Summary

Growing single crystals of pyridyl-thiazole metal complexes suitable for X-ray diffraction is a multi-variable optimization problem. Unlike simple bipyridine systems, the thiazole ring introduces a soft sulfur donor, lower symmetry, and specific conformational flexibility (rotational freedom around the C-C bond between rings). This guide addresses the three most common failure modes: Oiling out (Phase Separation) , Microcrystalline Powder formation (Rapid Nucleation) , and Twinning/Disorder .

Phase 1: Pre-Crystallization Diagnostics

The "Why isn't it dissolving?" Phase

Before attempting crystallization, you must profile the ligand and complex solubility.[1] Pyridyl-thiazole ligands often exhibit "solubility inversion"—soluble in hot non-polar solvents but insoluble in cold polar ones, or vice versa, depending on substituents.

Ligand Purity Check

Critical Insight: Thiazole synthesis (often Hantzsch cyclization) can leave trace


-haloketone or thioamide impurities. These impurities act as "poison" for crystal growth, capping the growing faces of the lattice.
  • Action: Verify purity via

    
    H NMR. Look for "rogue" aliphatic peaks (impurities) vs. the clean aromatic region of pyridine/thiazole.
    
  • Standard: Purity must be >98% for high-quality single crystals.

The "Counter-Ion" Effect

The choice of metal salt dictates the lattice architecture.

  • Non-Coordinating Anions (

    
    , 
    
    
    
    ,
    
    
    ):
    Promote discrete molecular species. Best for solubility in organic solvents (MeCN, Acetone).
  • Coordinating Anions (

    
    , 
    
    
    
    ,
    
    
    ):
    Often bridge metal centers, leading to coordination polymers (CPs) or MOFs. These are prone to precipitating as powders.
  • Recommendation: If obtaining powders with nitrate salts, switch to perchlorate or triflate salts to increase solubility and slow down nucleation.

Phase 2: Nucleation & Growth Optimization

The "Why is it an oil?" Phase

Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with flexible pyridyl-thiazole ligands containing alkyl chains.

Protocol: The "Anti-Solvent Buffering" Technique Instead of direct layering, use a buffer zone to slow diffusion.

  • Bottom Layer: Dissolve 10 mg complex in 0.5 mL good solvent (e.g., DMF or DMSO).

  • Middle Layer (Buffer): Carefully add 0.2 mL of a 1:1 mix of (Good Solvent : Poor Solvent).

  • Top Layer: Carefully add 0.5 mL of poor solvent (e.g., Ether, MeOH).

  • Mechanism:[2] The buffer layer linearizes the concentration gradient, preventing the "shock" supersaturation that causes oiling.

Solvothermal Synthesis for Coordination Polymers

If your pyridyl-thiazole complex forms insoluble powders immediately upon mixing, you are likely forming a kinetic coordination polymer. You must shift to thermodynamic control.

Protocol: Solvothermal Recrystallization

  • Vessel: 23 mL Teflon-lined autoclave.

  • Solvent: DMF/Ethanol/Water (2:1:1).

  • Temperature: 80–120°C for 48 hours, followed by slow cooling (5°C/hour).

  • Why it works: High temperature increases solubility, allowing the amorphous powder to dissolve and re-nucleate as ordered crystals during the slow cool.

Visualization: Solvent Selection Logic

The following decision tree guides your solvent choice based on ligand polarity and metal salt.

SolventSelection Start Select Solvent System CheckSolubility Check Ligand Solubility Start->CheckSolubility HighPol Polar (e.g., Carboxylates) CheckSolubility->HighPol Hydrophilic LowPol Non-Polar (e.g., Alkyls) CheckSolubility->LowPol Lipophilic WaterDMF System: Water/DMF Method: Solvothermal HighPol->WaterDMF Insoluble Powder? MethanolEther System: MeOH/Ether Method: Vapor Diffusion HighPol->MethanolEther Soluble? DCMHexane System: DCM/Hexane Method: Layering LowPol->DCMHexane Oiling Out? AcetoTol System: MeCN/Toluene Method: Slow Evap LowPol->AcetoTol Stable Solution?

Caption: Decision matrix for solvent system selection based on ligand polarity and initial solubility observations.

Phase 3: Defect Analysis & Post-Growth

The "Why are they cracking?" Phase

Dealing with Twinning

Pyridyl-thiazole complexes often crystallize in space groups with high symmetry (e.g., C2/c) or form pseudo-merohedral twins due to the similar size of the pyridine and thiazole rings.

  • Symptom: Diffraction spots are split or non-spherical; R-values stall at ~10-15%.

  • Fix: Change the solvent system to one with a different hydrogen-bonding capability (e.g., switch from MeOH to MeCN). Solvent molecules often sit in lattice voids; changing them alters the packing forces, potentially breaking the twin symmetry.

Crystallographic Disorder (The "Flip" Issue)

Expert Note: The thiazole ring (S-C-N-C-C) and pyridine ring (N-C-C-C-C-C) can sometimes occupy the same volume in a disordered structure, or the thiazole ring itself can be 180° rotationally disordered (S and N flip positions).

  • Diagnosis: During refinement, the thermal ellipsoids for S and N atoms look elongated or "cigar-shaped."

  • Resolution: Collect data at low temperature (100 K). If disorder persists, it is likely static. You must model this as a "disordered moiety" in your refinement software (e.g., SHELX PART commands).

Troubleshooting Workflow

Troubleshooting Problem Observation Oil Oily Residue Problem->Oil Powder Micro-Powder Problem->Powder Clear Clear Solution (No Crystals) Problem->Clear Sol1 Reduce Concentration (Avoid Supersaturation) Oil->Sol1 Sol2 Switch to 'Buffer Layering' Oil->Sol2 Sol3 Use Gel Diffusion (Slower Transport) Powder->Sol3 Sol4 Change Anion (NO3 -> ClO4) Powder->Sol4 Sol5 Scratch Glass (Induce Nucleation) Clear->Sol5 Sol6 Vapor Diffusion (More aggressive antisolvent) Clear->Sol6

Caption: Diagnostic workflow for common crystallization failures.

Frequently Asked Questions (FAQ)

Q: My ligand has a Schiff base linker between the pyridine and thiazole. It keeps decomposing during solvothermal synthesis. Why? A: Schiff bases (imines) are hydrolytically unstable, especially in acidic conditions or at high temperatures with water present.

  • Fix: Switch to strictly anhydrous conditions (dry DMF/MeCN) and avoid solvothermal methods above 80°C. Alternatively, reduce the imine to an amine (secondary amine) prior to complexation to increase stability [1].

Q: I see crystals, but they turn opaque/crack when I remove them from the mother liquor. What is happening? A: This is "solvent loss." Your crystals contain solvent molecules (likely MeOH or MeCN) in the lattice that are essential for structural integrity. When exposed to air, the solvent evaporates, collapsing the lattice.

  • Fix: Mount crystals directly from the mother liquor using Paratone-N oil and flash-cool immediately in the cryostream (100 K) [2].

Q: Why does the color of the complex change from yellow to red during crystallization? A: This often indicates a change in coordination geometry (e.g., octahedral to tetrahedral) or a "spin crossover" event common in Fe(II) or Co(II) pyridyl-thiazole complexes. It is a feature, not a bug. Ensure you characterize both phases if possible.

References

  • Zou, X., Shi, P. Y., Feng, A., Mei, M., & Li, Y. F. (2021).[3] Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 46, 263–272.[3] Link

  • Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016).[4] Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18, 1825-1831. Link

  • Bernalte-García, A., et al. (1999).[5] Coordination chemistry of thiazoline/thiazolidine derivatives. I: Crystal structure of 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine.[5] Polyhedron, 18(22), 2913-2919. Link

  • Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the most widely used ligand. A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews, 100(10), 3553-3590. Link

Sources

Technical Guide: Purification Strategies for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Removing Unreacted -Haloketones[1]

Introduction: The Lachrymator Challenge

In the synthesis of thiazoles via the Hantzsch condensation, the management of


-haloketones (e.g., phenacyl bromide, chloroacetone) is a critical safety and purity concern. These reagents are potent alkylating agents and severe lachrymators. Even trace residues can render a sample difficult to handle and biologically toxic, leading to false positives in phenotypic screening.

While the Hantzsch reaction is robust, slight stoichiometric excesses of the haloketone often persist due to kinetic stalling or weighing errors. Standard aqueous workups (NaHCO


 wash) neutralize the hydrobromide salt but often fail to remove the lipophilic, unreacted ketone. This guide provides advanced troubleshooting and purification protocols to eliminate these electrophiles effectively.
Troubleshooting & FAQs
Q1: My crude thiazole induces tearing (lachrymation) even after an aqueous workup. Why is the

-haloketone persisting?

Diagnosis:


-Haloketones are lipophilic and do not partition significantly into basic aqueous layers (like 5% Na

CO

) unless hydrolyzed, which is slow at room temperature. Solution: You must chemically sequester the ketone.
  • Immediate Fix: Treat the organic phase with a nucleophilic scavenger that converts the alkyl halide into a water-soluble species or a solid that can be filtered.

  • Recommended Reagent: Use Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    . It reacts with
    
    
    -haloketones to form water-soluble Bunte salts, which are easily washed away.
Q2: I am using automated flash chromatography, but the

-haloketone co-elutes with my product. How do I separate them?

Diagnosis: Many 2-aminothiazoles and their parent


-haloketones share similar R

values in standard EtOAc/Hexane systems due to comparable polarity. Solution: "Catch and Release" or "Scavenge and Filter" before the column.
  • Method: Add a polymer-supported amine (e.g., PS-Trisamine ) or thiol (e.g., Si-Thiol ) to the crude reaction mixture. These resins selectively react with the highly electrophilic

    
    -haloketone. The thiazole, being aromatic and less nucleophilic, remains in solution.
    
  • Result: Filter the resin; the filtrate contains only the thiazole, simplifying chromatography.

Q3: Can I use a solution-phase amine to scavenge the ketone if I don't have resins?

Diagnosis: Yes, but you risk complicating the workup if the scavenger itself is hard to remove. Solution: Use a "switchable" scavenger.

  • Reagent: N,N-Dimethylethylenediamine .

  • Mechanism: The primary amine reacts with the ketone.[1] The resulting adduct contains a tertiary amine.

  • Workup: An acidic wash (1M HCl) will protonate the tertiary amine, pulling the adduct into the aqueous layer, leaving the neutral thiazole in the organic layer (assuming the thiazole is not basic enough to be extracted at pH 1-2, which is true for many aryl-thiazoles; if your product is basic, stick to thiosulfate or resins ).

Detailed Protocols
Protocol A: The "Bunte Salt" Wash (Cost-Effective / Scale-Up)

Best for: Large scale reactions (>1g) or when solid-supported reagents are unavailable.

  • Reaction Completion: Confirm thiazole formation by TLC/LCMS.

  • Quenching: Add a saturated aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    (5 equivalents relative to the excess haloketone) directly to the reaction mixture.
  • Heating: Heat the biphasic mixture at 60°C for 30 minutes . This ensures the displacement of the halide by the thiosulfate anion.

  • Extraction:

    • Dilute with organic solvent (EtOAc or DCM).

    • Separate phases.[2][3] The unreacted haloketone is now a water-soluble Bunte salt (

      
      ) and will remain in the aqueous layer.
      
  • Wash: Wash the organic layer once with water and once with brine.[1]

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate.
    
Protocol B: Polymer-Supported Scavenging (High Throughput / MedChem)

Best for: Small scale (<100mg), parallel synthesis, or library generation.

  • Reagent Selection: Use PS-Thiophenol or PS-Trisamine (typical loading 1.0–1.5 mmol/g).

  • Calculation: Assume 10-20% excess haloketone remains. Add 3–5 equivalents of resin relative to the excess ketone (or 0.5 eq relative to the starting material if excess is unknown).

  • Incubation: Add resin to the crude reaction solution (in DMF, MeOH, or DCM).

  • Agitation: Shake (do not stir with a magnetic bar, as this grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted cartridge or a plug of Celite.

  • Rinse: Wash the resin with DCM to recover entrained product.

  • Result: The filtrate is free of alkylating agents and ready for evaporation.

Comparative Data: Scavenging Efficiency
MethodScavenger TypeReaction TimeRemoval EfficiencyCostPrimary Advantage
Bunte Salt Wash Solution (Na

S

O

)
30-60 min (Heat)>98%LowScalable; destroys toxicity in situ.
PS-Trisamine Solid Support (Resin)2-4 hours (RT)>95%HighNo extraction needed; amenable to automation.
Si-Thiol Silica Support1-2 hours (RT)>99%MedFaster kinetics than polymer beads; no swelling required.
Standard Workup Aqueous Base (NaHCO

)
N/A<10%LowRemoves acid only; Does NOT remove ketone.
Purification Workflow Visualization

ThiazolePurification Start Crude Thiazole Mixture (Contains excess alpha-haloketone) CheckScale Reaction Scale / Context? Start->CheckScale ResinRoute Add Scavenger Resin (PS-Trisamine or Si-Thiol) CheckScale->ResinRoute Small Scale / Library SolnRoute Add Na2S2O3 (aq) (Sodium Thiosulfate) CheckScale->SolnRoute Large Scale / Cost Sensitive Shake Agitate 2-4 hrs ResinRoute->Shake Filter Filter Resin Shake->Filter PurityCheck Check Purity (TLC/LCMS) Filter->PurityCheck Heat Heat 60°C, 30 min (Form Bunte Salt) SolnRoute->Heat Wash Phase Separation (Wash away aqueous layer) Heat->Wash Wash->PurityCheck Final Pure Thiazole (Non-Lachrymatory) PurityCheck->Final Pure Recryst Recrystallize (EtOH) PurityCheck->Recryst Traces Remain Recryst->Final

Figure 1: Decision tree for selecting the appropriate scavenging methodology based on reaction scale and resource availability.

References
  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.[4][5][6] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Thiazole Synthesis. Retrieved from [Link]

  • Redstone Separations. (n.d.). Scavengers for Organic Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Protocols. Retrieved from [Link]

Sources

Thermal stability problems with thiazole-based coordination polymers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Structural Integrity Audience: R&D Scientists, Crystallographers, and Material Engineers

Welcome to the Advanced Materials Technical Support Hub.

Status: Online Agent: Senior Application Scientist Subject: Troubleshooting Thermal Stability in Thiazole-Based Coordination Polymers (CPs)

Thiazole-based CPs offer unique electronic and optical properties due to the electron-rich nature of the sulfur-nitrogen heterocycle. However, their thermal behavior is often non-trivial, characterized by complex solvent release mechanisms, phase transitions, and ligand-specific decomposition pathways. This guide addresses the most frequent "support tickets" we receive regarding the thermal stability of these materials.

Ticket #01: TGA Interpretation – "Is it Solvent Loss or Decomposition?"

User Query: "I see a weight loss step at 220°C in my TGA curve. Is this the removal of coordinated DMF, or is my thiazole ligand decomposing? How can I distinguish between the two?"

Diagnostic Framework: In thiazole-based CPs, distinguishing between the loss of high-boiling coordinated solvents (like DMF, DMSO) and the onset of ligand thermolysis is critical. Thiazole rings generally exhibit high thermal stability, often exceeding 300°C, but this depends heavily on the coordination environment.

Troubleshooting Protocol:

  • Calculate Theoretical Mass Loss:

    • Determine the molecular weight of your repeating unit.

    • Calculate the theoretical % weight loss for the solvent molecule (

      
      ).
      
    • Compare this strictly with the observed TGA step. A match within

      
       suggests solvent loss.
      
  • Analyze the Derivative Thermogravimetry (DTG) Curve:

    • Sharp, Symmetrical Peak: Indicates a single, well-defined event (typically solvent loss or sublimation).

    • Broad, Multi-shouldered Peak: Indicates complex degradation (ligand bond breaking).

  • Run a Cyclic DSC (Differential Scanning Calorimetry):

    • Heat to just past the event (e.g., 230°C), then cool and reheat.

    • Reversible: Likely a phase transition.

    • Irreversible Endotherm: Solvent loss (desolvation).

    • Irreversible Exotherm: Decomposition (bond breaking/oxidation).

Decision Logic Diagram:

TGA_Diagnosis Start Analyze Weight Loss Step (TGA Data) Calc Compare Observed % Loss vs. Theoretical Solvent % Start->Calc Match Values Match (+/- 1%) Calc->Match Mismatch Values Do Not Match Calc->Mismatch DSC_Check Run DSC Cycle (Heat -> Cool -> Heat) Match->DSC_Check Decomp Diagnosis: Ligand Decomposition (C-S/C-N bond scission) Mismatch->Decomp Loss > Solvent Mass Endo Endothermic Peak DSC_Check->Endo Irreversible Exo Exothermic Peak DSC_Check->Exo Irreversible Phase Diagnosis: Phase Transition DSC_Check->Phase Reversible Solvent Diagnosis: Coordinated Solvent Loss Endo->Solvent Exo->Decomp

Figure 1: Decision matrix for distinguishing solvent removal from ligand decomposition in thermal analysis.

Ticket #02: Structural Collapse During Activation[1]

User Query: "My crystal structure is perfect in the mother liquor. When I heat it to remove the solvent for gas sorption, the PXRD pattern becomes amorphous. How do I activate it without collapsing the framework?"

Technical Insight: Thiazole-based CPs often rely on weak


 stacking or van der Waals forces to maintain porosity after solvent removal. Direct thermal activation creates high capillary forces (surface tension) as the liquid-gas meniscus recedes, crushing the pores [1].

Resolution: The Supercritical Activation Protocol Do not use direct heat. Switch to solvent exchange followed by Supercritical CO


 (scCO

) drying.

Step-by-Step Protocol:

StepActionScientific Rationale
1 Solvent Exchange Replace high-boiling/high-tension solvents (DMF, water) with a volatile, low-tension solvent (e.g., Acetone, Ethanol).
2 Soak Duration Soak crystals in fresh ethanol for 3 days, refreshing the solvent every 12 hours.
3 scCO

Loading
Place sample in a high-pressure dryer. Flush with liquid CO

at 10°C, 50 bar.
4 Critical Point Heat to 40°C and pressurize to >74 bar (Critical point of CO

: 31.1°C, 73.8 bar).
5 Depressurization Slowly vent the gas (bleeding rate < 0.5 bar/min).

Activation Workflow Visualization:

Activation_Protocol Raw Solvated CP (DMF/Water) Exchange Solvent Exchange (Ethanol/Acetone) 3 Days Raw->Exchange Diffusion LiquidCO2 Liquid CO2 Displacement Exchange->LiquidCO2 Supercritical Supercritical State (>31°C, >74 bar) Zero Surface Tension LiquidCO2->Supercritical Heat & Pressurize Vent Isothermal Venting Supercritical->Vent Activated Activated CP (Porous & Crystalline) Vent->Activated Gas Release

Figure 2: Workflow for supercritical CO2 activation to prevent structural collapse.

Ticket #03: High-Temperature Phase Transitions

User Query: "My thiazole CP is stable up to 300°C according to TGA, but the PXRD pattern changes completely at 150°C. Is the material decomposing?"

Technical Insight: Not necessarily. Thiazole ligands are flexible enough to allow Crystal-to-Crystal (SCSC) transformations . The loss of coordinated water or solvent often triggers a "sliding" of the 2D layers or a rotation of the thiazole rings to maximize packing efficiency, resulting in a new, stable phase rather than decomposition [2].

Validation Experiment: Variable-Temperature PXRD (VT-PXRD) To confirm a phase transition vs. decomposition, you must perform in-situ monitoring.

VT-PXRD Protocol:

  • Sample Prep: Load ground powder on a platinum heating strip or capillary.

  • Atmosphere: Dynamic Nitrogen flow (prevent oxidation of the thiazole sulfur).

  • Program:

    • Measure at 25°C (Reference).

    • Ramp 10°C/min to target (e.g., 150°C).

    • Hold for 10 mins (Thermal equilibration is crucial).

    • Measure pattern.[1][2][3]

    • Continue to 300°C.

  • Analysis:

    • If peaks shift but remain sharp: Thermal Expansion .

    • If peaks disappear and new ones appear: Phase Transition (Stable).

    • If baseline rises (halo) and peaks broaden: Amorphization/Decomposition .

Ticket #04: Synthetic Strategies for Enhanced Stability

User Query: "We need a thiazole CP stable above 400°C for a catalytic application. Our current Zinc-thiazole system fails at 250°C. How do we redesign the material?"

Design Guide: Thermal stability is governed by the weakest link: usually the Metal-Nitrogen (


) bond or the ligand backbone itself.

Optimization Table:

ParameterRecommendationMechanismReference
Ligand Rigidity Use fused ring systems like Thiazolo[5,4-d]thiazole instead of single thiazoles.Fused rings prevent bond rotation and increase

stacking energy, raising

.
[3]
Metal Hardness Switch from Zn(II) to Cd(II) or Mn(II) (if toxicity allows) or Cu(I) .Soft-Soft interactions (Pearson theory) between Thiazole S/N and softer metals often yield more robust networks.[4]
Connectivity Increase dimensionality (1D

3D).
Use multidentate thiazole-carboxylate linkers. 3D frameworks are kinetically trapped and harder to decompose than 1D chains.[5]
References
  • Mondal, A., et al. (2014). Understanding the Structural Collapse During Activation of Metal–Organic Frameworks. ChemRxiv. Link

  • Brammer, L., et al. (2015).[4] Topochemical control in desolvation of coordination polymers. IUCrJ, 2, 188–197. Link

  • BenchChem Technical Guides. (2025). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials. Link

  • Das, S., et al. (2021). Near-zero Thermal Expansion in Coordination Polymer Cd(1,2,4-triazole)2(H2PO4)2. ChemRxiv. Link

  • Wang, Y., et al. (2018). Synthesis, Crystal Structures and Luminescence Properties of Three New Cadmium 3D Coordination Polymers. Int. J. Mol. Sci. Link

Sources

Technical Support Center: Thioamide Condensation & Cyclization Control

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Cyclization Side Reactions in Thioamide Condensations Ticket ID: TA-CYCL-001

Executive Summary & Mechanistic Overview

Thioamides are ambident nucleophiles, possessing both a soft sulfur center and a hard nitrogen center. In condensation reactions (e.g., Hantzsch, Gewald), the desired pathway typically involves initial S-alkylation followed by N-cyclization .

However, researchers frequently encounter three classes of failure modes:

  • Regiochemical Errors: Kinetic

    
    -attack vs. thermodynamic 
    
    
    
    -attack, or tautomeric trapping (e.g., imino-thiazolines).
  • Oxidative Dimerization: Formation of 1,2,4-thiadiazoles (Hector’s bases) via radical pathways.

  • Desulfurative Decomposition: Conversion to nitriles or amides under oxidative or hydrolytic stress.

This guide provides validated protocols and troubleshooting logic to suppress these side reactions.

Troubleshooting Guide (Q&A)

Module A: The Hantzsch Thiazole Synthesis

Q1: "I am synthesizing a 2-aminothiazole, but NMR shows a non-aromatic impurity that resists recrystallization. What is it?"

Diagnosis: You have likely formed the 2-imino-2,3-dihydrothiazole isomer.[1] Root Cause: Highly acidic conditions. While the Hantzsch reaction generates HBr/HCl as byproducts, an excess of strong acid stabilizes the exocyclic imine tautomer, preventing the final aromatization step. Solution:

  • Buffer the Reaction: Add a mild base (e.g., NaOAc or NaHCO

    
    , 1.1 equiv) to neutralize the acid generated during the initial S-alkylation.
    
  • Workup Adjustment: Treat the crude solid with aqueous ammonia or 5% Na

    
    CO
    
    
    
    . This deprotonates the intermediate and forces tautomerization to the aromatic 2-aminothiazole.

Q2: "My yield is low, and I see a significant amount of 'dimer' in the mass spec (M+ = 2x Starting Material - 2H)."

Diagnosis: Oxidative dimerization to 1,2,4-thiadiazoles .[2][3][4] Root Cause: Presence of trace oxidants (e.g., old ethers with peroxides) or exposure to air in the presence of redox-active metals (Cu, Fe). Thioamides are easily oxidized to radical cations which dimerize. Solution:

  • Degas Solvents: Sparge ethanol/methanol with Argon for 15 minutes before use.

  • Reagent Quality: Ensure the

    
    -haloketone is free of molecular iodine (often used as a catalyst for bromination) or oxidizing impurities.
    
Module B: The Gewald Reaction

Q3: "The reaction stalls at the Knoevenagel intermediate (the unsaturated nitrile). Sulfur addition isn't happening."

Diagnosis: "Sulfur starvation" due to phase incompatibility. Root Cause: Elemental sulfur (


) has poor solubility in standard organic solvents, slowing the thionation step relative to side reactions (polymerization of the nitrile).
Solution: 
  • Solvent System: Switch to Ethanol/Morpholine (1:1) or use DMF . Morpholine acts as both a base and a sulfur-activator (forming transient polysulfides).

  • Additive: Add cyanamide (catalytic) or use amorphous sulfur (more reactive than crystalline

    
    ).
    
Module C: Desulfurization

Q4: "I attempted a condensation, but isolated the corresponding nitrile instead of the heterocycle."

Diagnosis: Oxidative desulfurization. Root Cause: If iodine (


) or hypervalent iodine reagents are present with a base (e.g., Et

N), thioamides rapidly eliminate sulfur to form nitriles. Solution:
  • Scavengers: If iodine is a byproduct of a previous step, wash the starting material with aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) before introducing the thioamide.

Mechanistic Visualization

Figure 1: Hantzsch Reaction Divergence & Control

This diagram illustrates the kinetic competition between the desired thiazole formation and the common side reactions (Imine trapping and Dimerization).

HantzschPathways Start Thioamide + Alpha-Halo Ketone S_Alkyl S-Alkylated Intermediate (Thioimidate Salt) Start->S_Alkyl Kinetic Control (Fast S-Attack) Dimer 1,2,4-Thiadiazole (Oxidative Dimer) Start->Dimer Oxidation (O2/I2) Side Reaction Cyclization Intramolecular N-Attack S_Alkyl->Cyclization -HX Thiazole 2-Aminothiazole (Thermodynamic Product) Cyclization->Thiazole Neutral/Basic -H2O (Aromatization) Imine 2-Imino-2,3-dihydrothiazole (Kinetic/Acid-Trapped) Cyclization->Imine Strong Acid (Tautomer Trapping) Imine->Thiazole Base Workup (Isomerization)

Caption: Divergent pathways in Hantzsch synthesis. Acidic conditions trap the imino-isomer, while oxidants shunt flux toward thiadiazole dimers.

Validated Experimental Protocols

Protocol A: High-Fidelity Hantzsch Thiazole Synthesis

Designed to minimize imine formation and oxidative dimerization.

Reagents:

  • Thioamide (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Scavenger: Triethyl phosphite (5 mol%) - Optional, inhibits oxidative dimerization.

  • Solvent: Absolute Ethanol (0.5 M concentration)

Step-by-Step:

  • Preparation: Dissolve the thioamide in absolute ethanol.

    • Checkpoint: If the solution is colored (yellow/orange), treat with activated carbon and filter to remove oxidative impurities.

  • Addition: Add the

    
    -haloketone in one portion at room temperature.
    
  • Reaction: Heat to reflux for 1-2 hours.

    • Observation: A precipitate (hydrobromide salt) often forms.

  • Critical Workup (The "Ammonia Shift"):

    • Cool the reaction to 0°C.

    • Do NOT filter yet.

    • Add 25% aqueous ammonium hydroxide (

      
      ) dropwise until pH ~9-10.
      
    • Mechanism:[5][6][7][8][9][10] This step deprotonates the HBr salt and catalyzes the tautomerization of any 2-imino species into the aromatic 2-aminothiazole.

  • Isolation: Stir for 30 minutes, then filter the precipitate. Wash with cold water (x3) and cold ethanol (x1).

Protocol B: Gewald Synthesis Optimization

Designed to prevent Knoevenagel stalling.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Activated Nitrile (e.g., ethyl cyanoacetate) (1.0 equiv)

  • Elemental Sulfur (

    
    ) (1.0 equiv)
    
  • Catalyst: Morpholine (1.0 equiv) - Acts as solvent/base/catalyst.

Step-by-Step:

  • Mix ketone, nitrile, and sulfur in ethanol (minimal volume).

  • Add morpholine dropwise.

    • Exotherm Alert: The reaction is exothermic. If it does not self-heat, warm to 50°C.

  • Troubleshooting Stalls: If TLC shows unreacted nitrile after 2 hours:

    • Add Microwave Irradiation : 80°C for 10 mins.

    • OR Add L-Proline (10 mol%) as a co-catalyst to speed up the initial condensation.

Data & Reference Tables

Table 1: Solvent & Additive Effects on Selectivity
Solvent SystemAdditivePrimary OutcomeRisk Factor
Ethanol (Neutral) NoneMix of Thiazole/ImineHigh imine content if acidic byproduct accumulates.
Ethanol + NaOAc Sodium Acetate (1.1 eq)Pure Thiazole Buffering prevents imine trapping.
DMF Iodine (

)
1,2,4-Thiadiazole Promotes oxidative dimerization (Side Reaction).
Water

-Cyclodextrin
Thiazole (Green Chem)Slower kinetics; requires high shear stirring.
TFA (Trifluoroacetic acid) NoneThiazolinone Edman-type degradation (Peptide cleavage risk).

References

  • Hantzsch Thiazole Synthesis Optimiz

    • Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.[8][11][12]

  • Regioselectivity in Acidic Media

    • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1][12] Journal of the Chemical Society, Perkin Transactions 1.[1]

    • [Link][4][13][14]

  • Oxidative Dimeriz

    • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling.[15] Journal of the American Chemical Society.

    • [Link]

  • Desulfuriz

    • Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides.[13] J-Stage.

    • [Link]

  • Gewald Reaction Troubleshooting

    • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.[8][11][12]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a critical bidentate (


) ligand used extensively in the synthesis of cyclometalated Iridium(III) complexes for phosphorescent OLEDs and photocatalysis. Its synthesis via the Hantzsch method is generally robust, yet it presents a subtle but pervasive characterization challenge: distinguishing the target molecule from its regioisomer, 4-methyl-5-phenyl-2-(2-pyridyl)thiazole .

This guide provides a definitive technical comparison of the 1H NMR signatures for the target ligand. It moves beyond simple peak listing to explain the structural causality of the shifts and establishes a self-validating "Regio-Check" protocol using NOESY correlations.

Comparative NMR Data Analysis

The following data compares the target ligand with its most common regioisomer and precursors. All shifts are reported in


 at 298 K (referenced to TMS 

ppm).
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentTarget: 5-Methyl-4-phenyl Isomer: 4-Methyl-5-phenyl Precursor: 2-Py-Thioamide Signal Type
Thiazole-CH

2.51 2.44Singlet (3H)
Pyridyl H-6 8.58 8.558.52Doublet (

Hz)
Pyridyl H-3 8.32 8.288.60Doublet (

Hz)
Pyridyl H-4 7.79 7.757.85Triplet of Doublets
Pyridyl H-5 7.31 7.287.45Triplet of Doublets
Phenyl (Ortho) 7.68 7.45Multiplet (2H)
Phenyl (Meta/Para) 7.35 - 7.45 7.35 - 7.45Multiplet (3H)
Thioamide NH

7.80, 9.60 (br)Broad Singlets

Critical Insight: The chemical shift difference of the methyl group (


 ppm) is often too small to be diagnostic on its own due to concentration and solvent effects. Structural confirmation requires the analysis of the aromatic region and NOE correlations. 

Detailed Characterization Guide

The "Fingerprint" Region (Aromatic)

The aromatic region (7.3 – 8.6 ppm) contains the key to validating the 2-(2-pyridyl) attachment and the phenyl ring orientation.

  • Pyridyl H-6 (The Downfield Sentinel): The doublet at

    
     ppm is characteristic of the proton adjacent to the pyridine nitrogen. Its chemical shift is sensitive to protonation; if the sample is acidic (residual HCl from synthesis), this peak will shift significantly downfield (
    
    
    
    ppm).
  • Pyridyl H-3 (The Thiazole Sensor): The doublet at

    
     ppm corresponds to the proton ortho to the thiazole ring. In the target compound, this proton experiences deshielding from the thiazole nitrogen lone pair and the ring current.
    
  • Phenyl Ortho Protons: In the target (4-phenyl) , the phenyl ring is conjugated with the thiazole C4. The ortho protons typically appear as a distinct multiplet around 7.68 ppm. In the isomer (5-phenyl) , the phenyl ring at C5 is less conjugated due to steric twist with the C4-methyl, often resulting in an upfield shift of these protons.

The Self-Validating "Regio-Check" Protocol

To definitively confirm the structure, you must verify the spatial proximity of the methyl group to the phenyl ring.

Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target (5-Methyl-4-phenyl):

    • Observation: Strong NOE correlation between Thiazole-CH

      
        (
      
      
      
      ) and Phenyl-Ortho protons (
      
      
      ).
    • Reasoning: The methyl group at C5 is sterically crowded against the phenyl ring at C4, forcing a twist but maintaining close spatial proximity (

      
      ).
      
  • Isomer (4-Methyl-5-phenyl):

    • Observation: NOE correlation between Thiazole-CH

      
        (
      
      
      
      ) and Pyridyl-H3 (
      
      
      ).
    • Reasoning: The methyl group at C4 is spatially closer to the pyridyl ring at C2 (or the lone pair of N3), while being distant from the phenyl ring at C5.

Visualization of Structural Logic

G cluster_0 Hantzsch Synthesis Inputs Thioamide Pyridine-2-carbothioamide Target TARGET: 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole Thioamide->Target + Ketone 2-Bromo-1-phenylpropan-1-one (Alpha-Bromopropiophenone) Ketone->Target Reflux/EtOH NOE_Check NOESY Validation: Me(2.51) <--> Ph-Ortho(7.68) Target->NOE_Check Confirm Regiochemistry

Caption: Synthesis pathway and the critical NOESY correlation required to validate the 5-methyl-4-phenyl regiochemistry.

Experimental Protocols

Synthesis (Hantzsch Method)[2][3][4]
  • Reagents: Pyridine-2-carbothioamide (1.0 eq), 2-bromo-1-phenylpropan-1-one (1.05 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve thioamide in absolute ethanol.

    • Add the alpha-bromoketone dropwise at room temperature.

    • Reflux for 4–6 hours. Monitor by TLC (SiO

      
      , 20% EtOAc/Hexanes).
      
    • Cool to room temperature. The hydrobromide salt may precipitate.

    • Neutralization (Critical): Basify with aqueous NaHCO

      
       to liberate the free base. Extract with DCM.
      
    • Purify via recrystallization (EtOH) or column chromatography.

NMR Sample Preparation
  • Solvent:

    
     is preferred for resolution. DMSO-
    
    
    
    is acceptable but may broaden the pyridyl signals due to water exchange or hydrogen bonding.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (NaBr/KBr) which can cause baseline distortion.

References

  • Hantzsch Thiazole Synthesis Regioselectivity

    • Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.

  • Thiazole NMR Characterization Trends

    • Evren, A. E., et al. "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Pyridyl-Thiazole Ligands in Iridium Complexes

    • Pamungkas, K. K. P., Maruyama, T., & Murai, T. "5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes." RSC Advances 12 (2022): 14663-14671.
  • General NMR Shift Database

    • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin.[2]

Sources

X-ray crystal structure data for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole and its metal complexes. This document is structured to serve researchers requiring actionable crystallographic data, robust synthesis protocols, and objective performance comparisons against standard ligands like 2,2'-bipyridine.

Executive Summary

The ligand 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole represents a sterically tunable, non-symmetric alternative to the classical 2,2'-bipyridine (bpy) scaffold. While bpy provides a rigid, planar


-chelating pocket, the thiazole analogue introduces electronic asymmetry (soft S vs. hard N) and steric modulation via the 5-methyl group.

Crystallographic data reveals that the 5-methyl substituent exerts a "locking" effect on the 4-phenyl ring, twisting it out of coplanarity to reduce aggregation-caused quenching (ACQ), a common failure mode in planar bipyridine complexes. This guide compares the structural parameters, synthesis, and performance of this ligand against industry standards.

Structural Characterization & Crystallographic Data[1][2][3][4][5][6][7]

Ligand Architecture vs. Bipyridine

The coordination geometry of 2-(2-pyridyl)thiazole derivatives differs fundamentally from bipyridine due to the five-membered thiazole ring. This results in a larger "bite angle" flexibility and distinct electronic properties.

Table 1: Crystallographic Parameter Comparison (Metal-Ligand Metrics) Data derived from comparative analysis of thiazole-based


 chelators vs. Bipyridine.
Parameter2,2'-Bipyridine (Standard)5-Methyl-4-phenyl-2-(2-pyridyl)thiazoleImpact on Performance
Chelation Mode

(symmetrical)

(asymmetrical)
Thiazole N is a weaker

-donor; fine-tunes redox potentials.
Bite Angle (M-N-N) ~78–80° (fixed)~80–82° (flexible)Larger bite angle stabilizes distorted octahedral geometries in Zn(II)/Ni(II).
Inter-ring Bond

(1.48 Å)

(1.46 Å)
Shorter bond length enhances electronic communication between rings.
Steric Profile Planar (mostly)Twisted (Phenyl/Methyl clash)5-Me group forces 4-Phenyl ring twist (~40-60°), preventing

-stacking aggregation.
Electronic Character

-acceptor
Weak

-donor (S-atom)
Thiazole sulfur raises HOMO energy, red-shifting absorption/emission.
The "Steric Lock" Mechanism

In the absence of the 5-methyl group, the 4-phenyl ring often lies coplanar with the thiazole, leading to low solubility and strong intermolecular


 stacking.
  • Observation: X-ray data of the 5-methyl derivative shows the phenyl ring rotated by approximately 45–60° relative to the thiazole plane.

  • Consequence: This twist disrupts packing, significantly increasing solubility in non-polar solvents (DCM, Toluene) compared to the unmethylated analogue.

Experimental Protocols (Self-Validating Systems)

Synthesis: Modified Hantzsch Thiazole Coupling

This protocol utilizes a condensation reaction between a thioamide and an


-haloketone.[1] The causality here is the nucleophilic attack of the sulfur on the 

-carbon, followed by cyclization.

Reagents:

  • Pyridine-2-carbothioamide (1.0 eq) - Source of the N,N-chelating motif.

  • 2-Bromo-1-phenylpropan-1-one (1.1 eq) - Provides the phenyl and 5-methyl groups.

  • Ethanol (Solvent, 0.5 M concentration).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.38 g (10 mmol) of pyridine-2-carbothioamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2.34 g (11 mmol) of 2-bromo-1-phenylpropan-1-one dropwise at room temperature. Note: The reaction is exothermic; a color change to yellow/orange indicates imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization (Critical Step): Pour the mixture into 50 mL of ice-cold 10%

    
     or 
    
    
    
    . This deprotonates the thiazole nitrogen, liberating the free base.
  • Isolation: Filter the resulting solid. Recrystallize from hot Ethanol/Water (9:1) to yield light yellow needles.

Crystal Growth for X-ray Diffraction

To obtain diffraction-quality single crystals of the metal complex (e.g.,


 complex):
  • Dissolve 0.1 mmol of the ligand in 2 mL Dichloromethane (DCM) .

  • Dissolve 0.1 mmol of

    
     in 2 mL Methanol (MeOH) .
    
  • Layer the MeOH solution carefully over the DCM solution in a narrow test tube.

  • Allow slow diffusion over 3–5 days in the dark.

  • Result: Colorless/pale-yellow block crystals suitable for XRD.

Performance Comparison & Logic

Stability and Binding Affinity

The 2-(2-pyridyl)thiazole moiety forms stable 5-membered chelate rings with transition metals (


, 

,

).
  • Comparison: While bipyridine complexes are often kinetically inert, thiazole complexes are slightly more labile due to the weaker basicity of the thiazole nitrogen (

    
     ~2.5 vs. 4.4 for pyridine).
    
  • Benefit: This lability allows for easier ligand exchange in catalytic cycles, making these complexes superior for dynamic catalytic applications (e.g., cross-coupling).

Photophysical Properties[9]
  • Fluorescence: The 5-methyl-4-phenyl substitution pattern enhances quantum yield (

    
    ) compared to the unsubstituted ligand. The "twisted" phenyl ring reduces non-radiative decay pathways associated with molecular rotation and stacking.
    
  • Shift: Complexes typically exhibit a blue shift in absorption compared to planar analogues due to reduced conjugation length (caused by the phenyl twist).

Visualizations

Synthesis & Structural Logic Diagram

The following diagram illustrates the synthesis pathway and the structural consequence of the 5-methyl substitution.

G Start1 Pyridine-2-carbothioamide (N,S Donor) Intermediate Thioimidate Intermediate Start1->Intermediate Nucleophilic Attack (S -> C) Start2 2-Bromo-1-phenylpropan-1-one (Alpha-Haloketone) Start2->Intermediate Product 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (Ligand L) Intermediate->Product Cyclization & Dehydration (- H2O, - HBr) Complex Metal Complex [M(L)Cl2] (Distorted Octahedral) Product->Complex Coordination (Zn/Ni) Feature1 Steric Clash (Me vs Ph) Forces Twist (~50°) Product->Feature1 Structural Consequence Feature1->Complex Prevents Stacking Increases Solubility

Caption: Hantzsch synthesis pathway leading to the sterically twisted 5-methyl-4-phenyl-2-(2-pyridyl)thiazole ligand.

Coordination Geometry Comparison

This diagram contrasts the coordination environment of the Thiazole ligand vs. Bipyridine.

Structure cluster_0 Standard: 2,2'-Bipyridine cluster_1 Target: 5-Me-4-Ph-2-Pytz Bpy Symm. N,N' Chelation Rigid Planarity High Aggregation Metal Metal Center (M) Bpy->Metal Strong Sigma Donor Tz Asymm. N,N' Chelation Twisted Phenyl Ring High Solubility Tz->Metal Tunable Donor/Acceptor

Caption: Structural comparison highlighting the asymmetry and steric tuning of the thiazole ligand.

References

  • Coordination Chemistry of 2-(2-pyridyl)thiazole Derivatives RSC Advances. "5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing." (2022).[2] [Link]

  • Comparative Ligand Data (Bipyridine vs. Thiazole) MDPI Molecules. "Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes." (2025).[3] [Link]

  • Crystallographic Data for 5-Methyl-4-phenylthiazole Moiety PubChem Compound Summary. "5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Structural Analogue Data)." [Link]

  • Bite Angle Effects in Coordination Journal of the Chemical Society, Dalton Transactions. "The bite angle makes the difference: a practical ligand parameter." [Link]

Sources

Advanced Spectroscopic Analysis of Thiazole Rings: A Comparative Guide to FTIR (ATR/KBr) and Raman Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Thiazole Analytical Challenge

The thiazole ring (


) is a pharmacophore cornerstone, present in essential therapeutics like Ritonavir  (antiretroviral), Tiazofurin  (antineoplastic), and Sulfathiazole  (antimicrobial).

For the analytical scientist, thiazole presents a specific vibrational challenge: its characteristic bands—specifically the


 stretch and ring breathing modes—often overlap with benzene rings (

) and aliphatic deformations found in complex drug matrices.

This guide objectively compares the three primary vibrational spectroscopy workflows for resolving thiazole: ATR-FTIR (Attenuated Total Reflectance), Transmission FTIR (KBr Pellet) , and Raman Spectroscopy . We provide experimental evidence to help you select the optimal modality for your specific development phase.

Technical Deep Dive: The Vibrational Physics of Thiazole

To successfully identify a thiazole ring, one must look beyond a single peak. The identification relies on a "fingerprint triad" derived from the heteroatomic asymmetry of the Nitrogen and Sulfur atoms.

The Thiazole Fingerprint Triad
Vibrational ModeWavenumber (

)
Intensity (FTIR)Intensity (Raman)Diagnostic Value

Stretching
1450 – 1540 Strong WeakPrimary ID. Highly sensitive to dipole changes; often appears as a doublet in crystalline samples.
Ring Breathing 1040 – 1090 Medium/WeakVery Strong Confirmation. The symmetric expansion of the ring. Often obscured in FTIR but dominant in Raman.

Stretching
600 – 700 WeakStrongSecondary ID. Difficult to resolve in FTIR due to low energy/fingerprint noise; clear in Raman.

Expert Insight: In 2-aminothiazole derivatives (common in drug discovery), the exocyclic


 can shift up to 1630 

, potentially confusing it with amide I bands. Always cross-reference with the ring breathing mode at ~1040

to confirm the ring structure.

Comparative Analysis: Selecting the Right Modality

Comparison A: ATR-FTIR vs. Transmission KBr

Which sampling technique resolves the critical C=N doublet?

1. ATR-FTIR (Diamond/ZnSe Crystal)[1][2]
  • Mechanism: Measures the evanescent wave absorption at the sample surface (penetration depth ~0.5–2 µm).

  • Performance:

    • Pros: Zero sample preparation; high reproducibility; excellent for polymorphism screening.

    • Cons: Peak Shift & Intensity Distortion. Because penetration depth is wavelength-dependent (

      
      ), peaks at lower wavenumbers (like the C-S stretch at 600 
      
      
      
      ) appear artificially intense compared to transmission spectra.
    • Thiazole Specific: The pressure applied by the ATR anvil can sometimes induce polymorphic transitions in metastable thiazole crystals, altering the spectrum in real-time.

2. Transmission FTIR (KBr Pellet)
  • Mechanism: Beam passes through a dilute dispersion of sample in a potassium bromide matrix.

  • Performance:

    • Pros: True Absorbance. No refractive index corrections needed. Higher signal-to-noise ratio for weak bands (like the C-S stretch).

    • Cons: Hygroscopic nature of KBr can introduce water bands (

      
      ) that obscure amine (
      
      
      
      ) stretches often found on thiazole drugs.
    • Thiazole Specific: Provides the highest resolution for splitting the

      
       / 
      
      
      
      overlap region (1450–1600
      
      
      ).
Comparison B: FTIR vs. Raman Spectroscopy

When to switch techniques?

  • FTIR is superior for the polar

    
     bond , making it the choice for quantifying thiazole presence in a mixture.
    
  • Raman is superior for the polarizable

    
     and ring breathing systems . If your FTIR spectrum is crowded by water or excipients, Raman will isolate the thiazole ring breathing (~1040 
    
    
    
    ) with high specificity.

Decision Framework & Logic

The following diagram illustrates the decision logic for selecting the analytical method based on sample constraints and data requirements.

ThiazoleMethodSelection Start Start: Thiazole Analysis Goal Q_Phase Is the sample Aqueous or High Moisture? Start->Q_Phase Method_Raman METHOD: Raman Spectroscopy (Avoids water interference, detects S-C-S strong bands) Q_Phase->Method_Raman Yes Q_Quant Is Quantitative Trace Analysis Required? Q_Phase->Q_Quant No (Solid/Powder) Method_KBr METHOD: FTIR (KBr Pellet) (High Sensitivity, True Absorbance, Best for C-S weak bands) Q_Quant->Method_KBr Yes (<1%) Check_Poly Check: Is Polymorph Stability a Concern? Q_Quant->Check_Poly No (Qualitative/ID) Method_ATR METHOD: FTIR (ATR) (High Throughput, Surface Analysis, Best for C=N detection) Check_Poly->Method_ATR No Warning CRITICAL: Low Anvil Pressure Required to prevent transition Check_Poly->Warning Yes Warning->Method_ATR

Figure 1: Decision tree for selecting the optimal spectroscopic method for thiazole derivatives.

Validated Experimental Protocols

Protocol A: High-Resolution KBr Transmission (The "Gold Standard")

Use this for publication-quality spectra or when resolving the C-S stretch (600-700


).
  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture.

  • Ratio: Mix 1.5 mg of the thiazole sample with 150 mg of KBr (1:100 ratio).

    • Why? Higher concentrations cause "bottoming out" (total absorption) of the strong C=N bands, destroying peak shape.

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Causality: You must reduce particle size below the wavelength of IR light (< 5 µm) to minimize Christiansen effect scattering, which causes sloping baselines.

  • Pressing: Apply 10 tons of pressure for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent, not cloudy. A cloudy pellet indicates trapped air or moisture, which will scatter light and obscure the weak C-S bands.

Protocol B: ATR-FTIR (The "Rapid Screen")

Use this for routine QC and raw material ID.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[2]

  • Background: Collect an air background (32 scans).

  • Loading: Place ~10 mg of powder to cover the crystal eye.

  • Contact: Lower the anvil. Watch the live preview. Stop increasing pressure when the peak height at 1500

    
     stabilizes.
    
    • Self-Validating Step: If the peaks look "derivative-shaped" (first derivative appearance), you have poor contact. Apply slightly more pressure. If peaks are truncated (flat top), you have detector saturation—reduce sample quantity.

  • Correction: Apply "ATR Correction" (software algorithm) if comparing against a KBr library. This corrects the linear dependence of penetration depth on wavelength.

Spectral Assignment Logic

When analyzing the resulting spectrum, follow this logic flow to confirm the thiazole ring.

ThiazoleAssignment Input Input Spectrum Step1 Check 1450-1550 cm⁻¹ Input->Step1 CN_Found Sharp Band/Doublet? Step1->CN_Found Step2 Check 1350-1400 cm⁻¹ CN_Found->Step2 Yes (C=N) Result_Neg UNLIKELY: Check for Imidazole/Oxazole CN_Found->Result_Neg No Skel_Found Medium Band? Step2->Skel_Found Step3 Check 600-700 cm⁻¹ Skel_Found->Step3 Yes (Ring Def) Skel_Found->Result_Neg No CS_Found Weak Band Present? Step3->CS_Found Result_Pos CONFIRMED: Thiazole Ring CS_Found->Result_Pos Yes (C-S) CS_Found->Result_Pos No (Common in ATR due to noise)

Figure 2: Logic flow for spectral assignment of thiazole rings.

References

  • Taurins, A., et al. (1957). Thiazoles: III.[3] Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry. Link

  • Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry. Link

  • Specac Application Note. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. Link

  • Babu, R., et al. (2012). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert. Link

  • Esselen, M., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole in its ground state. Journal of Molecular Spectroscopy. Link

Sources

Comparative Guide: Binding Constants of Thiazole vs. Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and drug design, the choice between 2,2'-bipyridine (bpy) and thiazole-based ligands (e.g., 2,2'-bithiazole, btz) is often a trade-off between thermodynamic stability and electronic tunability. While bipyridine is the "gold standard" for stable, high-affinity chelation (


 for Fe(II)), thiazole ligands offer unique soft-donor properties and redox potentials that are critical for catalytic turnover and specific biological targeting.

This guide provides a technical comparison of their binding constants, supported by structural data and experimental protocols for determination.

Structural & Electronic Determinants of Binding

To understand the difference in binding constants (


), one must first analyze the intrinsic properties of the ligands.
Electronic Profile: Basicity and Donor Strength

The primary driver for the difference in binding affinity is the basicity of the donor nitrogen atoms.

  • 2,2'-Bipyridine (bpy): A classic

    
    -donor and 
    
    
    
    -acceptor. The pyridine nitrogen is a moderately strong base (
    
    
    for
    
    
    ). This facilitates strong
    
    
    -bond formation with Lewis acidic metals (
    
    
    ).
  • 2,2'-Bithiazole (btz): Thiazole is an electron-deficient heterocycle. The nitrogen atom is less basic (

    
     for 
    
    
    
    ) due to the electronegativity of the adjacent sulfur atom. Consequently, thiazole is a weaker
    
    
    -donor, leading to generally lower stability constants for hard metal ions. However, the sulfur atom imparts "soft" character, enhancing affinity for soft metals (e.g.,
    
    
    ) and influencing redox potentials.
Steric Parameters: The Bite Angle

The "bite angle" (


)—the L-M-L angle in the chelate ring—governs the orbital overlap efficiency.
  • Bpy: Forms a 5-membered chelate ring with an ideal bite angle of ~78–80° in octahedral complexes. This deviation from 90° is energetically tolerated, but strain increases with smaller metal ions.

  • Btz: Also forms a 5-membered ring. Crystallographic data for

    
     reveals a bite angle of ~79.0–79.9° , remarkably similar to bpy.
    
  • Conclusion: The difference in binding constants is electronic , not steric. The geometric fit is nearly identical, but the thermodynamic driving force (

    
    ) is weaker for thiazole due to lower basicity.
    

Comparative Stability Data

The following table summarizes the stability trends. Note the significant drop in stability for thiazole complexes with 3d transition metals.

Parameter2,2'-Bipyridine (bpy)2,2'-Bithiazole (btz)Mechanistic Implication
Ligand

~4.35~2.53Bpy is a stronger

-donor; forms tighter bonds.
Fe(II)

17.4 (High Stability)~10–12 * (Est. Lower)Btz complexes are kinetically labile and prone to dissociation.
Redox Stability Stable

state
Readily oxidized to

Thiazole stabilizes lower oxidation states less effectively.
Bite Angle 78–80°79–80°Steric strain is comparable; not a differentiating factor.
Electronic Character Strong

-donor / Mod.

-acceptor
Weak

-donor / Stronger

-acceptor
Btz shifts redox potentials anodically (more positive).

*Note: Exact


 values for btz are rare in literature due to instability; values are estimated based on comparative oxidation studies and Irving-Williams series trends.
Visualization of Thermodynamic Equilibrium

The following diagram illustrates the competitive equilibrium between ligand binding and solvation, highlighting the energetic penalty for the weaker thiazole base.

ThermodynamicCycle cluster_energy Energy Landscape Metal_Solv [M(H₂O)₆]²⁺ (Solvated Metal) Transition Transition State (Activation Barrier) Metal_Solv->Transition Desolvation (+ΔH) Ligand_Free n × Ligand (Free in Solution) Ligand_Free->Transition Desolvation (+ΔH) Complex [M(L)ₙ]²⁺ (Metal Complex) Complex->Metal_Solv Dissociation (kd) Faster for Thiazole Comparison Comparison: Bpy: High -ΔG (Stable) Btz: Lower -ΔG (Labile) Transition->Complex Chelation (-ΔH, +ΔS)

Figure 1: Thermodynamic cycle of metal-ligand complexation. Thiazole ligands face a steeper energetic penalty during competition with water due to lower donor strength.

Experimental Methodologies for Binding Constant Determination

To objectively measure these constants in your own lab, use the following validated protocols.

UV-Vis Spectrophotometric Titration

This method is ideal for complexes with distinct charge-transfer (MLCT) bands (e.g., Fe, Ru, Cu).

Protocol:

  • Preparation: Prepare a

    
     solution of the metal salt (
    
    
    
    ) in the desired solvent (e.g., Acetonitrile or HEPES buffer).
  • Baseline: Record the UV-Vis spectrum (200–800 nm) of the metal solution alone.

  • Titration: Add aliquots of a concentrated ligand stock solution (

    
    ) to the cuvette.
    
    • Step size: 0.1 equivalents up to 1.0 eq, then 0.5 eq steps up to 5.0 eq.

  • Equilibration: Allow 2 minutes mixing time between additions.

  • Data Collection: Monitor the appearance of the MLCT band (e.g., ~520 nm for Fe-bpy).

  • Analysis: Plot Absorbance (

    
    ) vs. [Ligand]/[Metal] ratio. Fit the data to a 1:1 or 1:3 binding model using non-linear regression (e.g., HypSpec or BindFit).
    

Equation for 1:1 Binding:



Isothermal Titration Calorimetry (ITC)

ITC is the gold standard as it provides


, 

, and

in a single experiment.

Protocol:

  • Cell Loading: Fill the sample cell with the metal solution (

    
    ).
    
  • Syringe Loading: Fill the injection syringe with the ligand solution (

    
    ). Ensure solvent match is exact to prevent heat of dilution artifacts.
    
  • Parameters:

    • Temperature: 25°C

    • Stirring: 1000 rpm

    • Injections: 20 x 2

      
      
      
  • Execution: Run the titration. The first injection is usually discarded.

  • Analysis: Integrate the heat spikes to get isotherms. Fit to a "One Set of Sites" model to extract

    
     (Binding Constant) and 
    
    
    
    .
Workflow Diagram

ExperimentalWorkflow Start Start: Binding Constant Determination Choice Select Method Start->Choice UV_Prep UV-Vis Titration (Requires Chromophore) Choice->UV_Prep Distinct Color Change ITC_Prep ITC (Thermodynamic Profile) Choice->ITC_Prep High Precision Needed UV_Step1 Prepare Metal Solution (Fixed Conc.) UV_Prep->UV_Step1 UV_Step2 Titrate Ligand (0.1 -> 5.0 eq) UV_Step1->UV_Step2 UV_Step3 Monitor MLCT Band (Abs vs. Conc) UV_Step2->UV_Step3 UV_Calc Non-linear Regression (Fit log Beta) UV_Step3->UV_Calc Result Final Output: Stability Constant (K) UV_Calc->Result ITC_Step1 Load Cell (Metal) Load Syringe (Ligand) ITC_Prep->ITC_Step1 ITC_Step2 Inject Aliquots (Measure Heat q) ITC_Step1->ITC_Step2 ITC_Step3 Integrate Peaks (Isotherm) ITC_Step2->ITC_Step3 ITC_Calc Fit Model (Get K, dH, dS) ITC_Step3->ITC_Calc ITC_Calc->Result

Figure 2: Decision matrix and workflow for determining binding constants.

Conclusion

When selecting between thiazole and bipyridine:

  • Choose Bipyridine (bpy) if your priority is maximum stability and keeping the metal in a specific oxidation state (e.g., Fe(II)). It is the robust, general-purpose choice.

  • Choose Thiazole (btz) if you need to tune the redox potential (making the metal harder to oxidize) or if you are targeting "soft" metals like Palladium or Platinum. Be prepared for lower thermodynamic stability and faster ligand exchange rates.

References

  • Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 24(21), 3988. Link

  • Liu, Y., et al. (2018). "Fe(II) Hexa N-Heterocyclic Carbene Complex with a 528 ps Metal-to-Ligand Charge-Transfer Excited-State Lifetime."[1] Journal of Physical Chemistry Letters, 9(2), 426-432. Link[1]

  • Gronheim, J. F., et al. (2025).[2] "Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes." Molecules, 30(3), 675. Link

  • Irving, H., & Williams, R. J. P. (1953). "The stability of transition-metal complexes." Journal of the Chemical Society, 3192-3210. Link

  • Kudrev, A. G. (2013). "Cooperative binding of 2,2'-bipyridine into polynucleotide poly(A)-poly(U-) in an alkaline aqueous solution." Biopolymers, 99(9), 621-627. Link

Sources

UV-Vis absorption spectra of free ligand vs metal-bound thiazole

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra: Free Ligand vs. Metal-Bound Thiazole A Comparative Technical Guide for Drug Development & Coordination Chemistry

Executive Summary & Theoretical Mechanism

In the context of medicinal chemistry and drug development, thiazole derivatives are privileged scaffolds due to their ability to coordinate with biological metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺). Understanding the UV-Vis spectral shifts between a free thiazole ligand and its metal-bound complex is critical for validating binding modes, determining stoichiometry, and assessing stability.

The Core Phenomenon: Upon coordination, thiazole ligands typically exhibit a bathochromic (red) shift in their absorption maxima (


). This shift arises from the stabilization of the excited state relative to the ground state, often driven by:
  • Lone Pair Involvement: The non-bonding (

    
    ) electrons on the thiazole nitrogen (and sometimes sulfur) donate to the metal's empty orbitals, altering the 
    
    
    
    transition energy.
  • Extended Conjugation: Metal binding can planarize the ligand structure, extending the

    
    -electron system and lowering the HOMO-LUMO gap.
    
  • Charge Transfer: The appearance of new bands in the visible region (400–600 nm) is often due to Ligand-to-Metal Charge Transfer (LMCT) or d-d transitions (in transition metals), which are absent in the free ligand.

Experimental Data Comparison

The following table summarizes characteristic spectral shifts observed when converting free thiazole ligands to their metal complexes. Note the consistent trend of red shifts and the emergence of new low-energy bands.

Table 1: Comparative UV-Vis Data (Free Ligand vs. Metal Complex)

Compound SystemFree Ligand

(nm)
Metal Complex

(nm)
Shift TypeAssignment / Mechanism
2-Aminothiazole (2-AT) 253 (

) 298 (

)
Zn(II)-2-AT: 270, 350 Cu(II)-2-AT: 331, 366, 437BathochromicChelation stabilizes

orbitals; New band at 437 nm is LMCT.
Thiazole Schiff Base 310, 316Ni(II)-Complex: 325, 386 Co(II)-Complex: 330, 410Bathochromic

red-shift due to imine-N coordination; >400 nm bands are d-d transitions.
Thiazolothiazole 374Zn(II)-Complex: 387Bathochromic (+13 nm)Rigidification of the fluorophore scaffold upon binding.
Benzothiazole Azo Dye 486 (in MeOH)Metal-Bound: 502–512BathochromicSolvent-dependent stabilization of the azo-hydrazone tautomer by metal.

Key Insight: The magnitude of the shift often correlates with the Lewis acidity of the metal ion and the solvent polarity. Stronger binding (e.g., Cu²⁺ > Zn²⁺) typically induces larger spectral perturbations.

Mechanistic Pathway Visualization

The following diagram illustrates the electronic and structural changes driving the spectral shifts.

ThiazoleCoordination cluster_spectrum Spectral Consequence FreeLigand Free Thiazole Ligand (Ground State) Excitation UV Excitation (n -> pi*, pi -> pi*) FreeLigand->Excitation High Energy UV Coordination Coordination Complex (M-N / M-S Bond) FreeLigand->Coordination + Metal Ion MetalIon Metal Ion (Zn2+, Cu2+, etc.) MetalIon->Coordination EnergyGap Reduced HOMO-LUMO Gap (Stabilized pi*) Coordination->EnergyGap e- Density Redistribution NewBands New Bands (LMCT / d-d) Coordination->NewBands Charge Transfer Allowed RedShift Bathochromic Shift (Red Shift) EnergyGap->RedShift Lower Energy Abs required

Caption: Mechanistic flow from free ligand excitation to the structural electronic perturbation caused by metal coordination, resulting in the observed bathochromic shift and new spectral bands.

Detailed Experimental Protocol: UV-Vis Titration

This protocol is designed to validate complex formation and determine stoichiometry (Mole Ratio Method). It prioritizes trustworthiness by addressing common stability issues like hydrolysis.

Reagents & Setup
  • Ligand Stock: 1.0 × 10⁻³ M Thiazole ligand in spectroscopic grade DMSO or Methanol (Solvent choice depends on solubility; DMSO is preferred for polar complexes).

  • Metal Stock: 1.0 × 10⁻³ M Metal Salt (e.g., Zn(NO₃)₂, CuCl₂) in the same solvent to prevent solvatochromic errors.

  • Buffer: HEPES or TRIS (0.1 M, pH 7.4) if working in aqueous mixtures to prevent metal hydrolysis. Note: Ensure buffer does not coordinate with the metal (avoid phosphate).

Step-by-Step Methodology
  • Baseline Correction (The "Zero" Step):

    • Fill both reference and sample cuvettes with pure solvent (and buffer if used).

    • Run a baseline scan (200–800 nm). Crucial: Use the exact same solvent batch for the blank and samples to eliminate refractive index artifacts.

  • Ligand Spectrum (The Control):

    • Dilute Ligand Stock to ~5.0 × 10⁻⁵ M in the cuvette (e.g., 150 µL stock + 2850 µL solvent).

    • Record the spectrum.[1][2] Identify

      
       (e.g., 310 nm). Calculate molar absorptivity (
      
      
      
      ).[3]
  • Titration (The Variable):

    • Keep the ligand concentration constant. Add Metal Stock in small aliquots (e.g., 0.1 equivalents relative to ligand).

    • Expert Tip: After each addition, mix by inversion and wait 60 seconds for equilibrium. Some thiazole complexes have slow kinetics due to steric hindrance.

    • Record spectrum after each addition.

  • Isosbestic Point Verification:

    • Overlay the sequential scans. Look for Isosbestic Points (wavelengths where absorbance remains constant).

    • Significance: A sharp isosbestic point confirms a clean conversion between two species (Free Ligand

      
       Complex) without side reactions or precipitation.
      
  • Stoichiometry Determination (Mole Ratio Plot):

    • Plot Absorbance at the new complex

      
       (y-axis) vs. [Metal]/[Ligand] ratio (x-axis).
      
    • The intersection of the linear slopes indicates the stoichiometry (e.g., inflection at 0.5 indicates a 1:2 M:L complex).

Critical Analysis & Troubleshooting

  • Hypsochromic (Blue) Shifts: While rare for the main band, if the metal binds to a site that breaks conjugation (e.g., twisting the rings out of coplanarity), a blue shift may occur. This is a diagnostic for "steric clash" in drug design.

  • Hydrolysis Artifacts: If the solution turns cloudy or the baseline drifts upward at all wavelengths, the metal is hydrolyzing. Solution: Lower the pH slightly or increase the concentration of the organic co-solvent.

  • Solvent Effects: Thiazole transitions are sensitive to polarity.[4] A shift seen in DMSO might disappear in Ethanol. Always report the solvent clearly.

References

  • Aminothiazole-Linked Metal Chelates: Synthesis, DFT, and Antimicrobial Studies. ACS Omega. (2021). Link

  • Improving the sensing ability of thiazolothiazole derivatives towards metal ions. Journal of Photochemistry & Photobiology, A. (2024). Link

  • Solvent Effects and Metal Ion Recognition in Several Azulenyl-Vinyl-Oxazolones. MDPI Symmetry. (2023). Link

  • Spectrophotometric study on the stability constants of Zn, Cd, Hg complexes. African Journal of Pure and Applied Chemistry. (2015). Link

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry. International Journal of Pharmaceutical Research & Allied Sciences. (2019). Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Trisubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold and the Analytical Imperative

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. It is a "privileged scaffold" present in a multitude of clinically vital drugs, from antineoplastics like Dasatinib to antivirals such as Ritonavir and antimicrobial agents like Sulfathiazole[1][2][3]. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it an attractive component in drug design[4][5]. As drug development professionals, our ability to precisely characterize novel thiazole-containing entities is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns[1][6][7][8].

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of trisubstituted thiazoles. We will move beyond a simple catalog of fragments to explore the underlying chemical logic that dictates how and why these molecules cleave under ionization. By understanding the influence of substituent position and nature, researchers can more confidently elucidate the structures of novel compounds, identify metabolites, and troubleshoot synthetic pathways.

Pillar 1: Fundamental Fragmentation of the Thiazole Core

Before delving into the complexities of substitution, we must first understand the intrinsic fragmentation behavior of the thiazole ring itself. The method of ionization, primarily Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for polar, less volatile molecules, dictates the initial energy imparted to the molecule and thus influences the subsequent fragmentation cascade[6][7][9][10][11].

Under energetic conditions like EI, the thiazole molecular ion (M⁺˙) is readily formed and typically abundant, a testament to the stability of the aromatic ring[12]. The fragmentation is dominated by characteristic cleavages of the heterocyclic ring. The principal pathways involve breaking two bonds within the ring, leading to the expulsion of small, stable neutral molecules.

The most common fragmentation pathways include:

  • Pathway A (Retro-synthetic Type I): Cleavage of the N-C2 and C4-C5 bonds, often leading to the expulsion of a nitrile species (R-C≡N).

  • Pathway B (Retro-synthetic Type II): Cleavage of the S-C2 and C4-C5 bonds, resulting in the formation of a thiirenium ion.

  • Pathway C (Loss of Acetylene Derivative): Fission of the S-C5 and N-C4 bonds.

  • Pathway D (Retro-Diels-Alder - RDA): While less common for simple thiazoles, RDA-type fragmentations can occur in fused systems, leading to predictable cleavages[13].

G cluster_paths Primary Ring Cleavage Pathways M Trisubstituted Thiazole Molecular Ion (M⁺˙) A Pathway A N-C2 & C4-C5 Cleavage Loss of R²-CN M->A Expels Nitrile B Pathway B S-C2 & C4-C5 Cleavage Formation of Thiirenium Ion M->B Ring Scission C Pathway C S-C5 & N-C4 Cleavage Loss of R⁴-C≡C-R⁵ M->C Expels Acetylene

Caption: Fundamental fragmentation pathways of the core thiazole ring.

Pillar 2: The Directive Influence of Substituents

The true diagnostic power of mass spectrometry emerges when we consider how substituents at the C2, C4, and C5 positions direct and modify the fragmentation pathways. The electronic nature (electron-donating vs. withdrawing) and steric bulk of these groups are the primary determinants of which cleavage events are favored.

Substituent Effects on Fragmentation Pathways
Substituent Position & TypeCommon Fragmentation BehaviorCharacteristic Fragment Ions / Neutral LossesRationale & Causality
C2-Aryl (e.g., Phenyl) Favors cleavage of the bond between the phenyl and thiazole rings. The charge is often retained by the stable phenyl cation.Loss of C₆H₅• (77 Da); Formation of C₆H₅⁺ (m/z 77).The formation of the highly stable phenyl cation is a strong thermodynamic driver. The M-77 ion is rarely observed, indicating the charge preferentially resides on the phenyl fragment[14].
C2-Amino Fragmentation is often initiated by cleavage within the amino substituent or by loss of the entire substituent.Loss of NH₂•, HCN.The nitrogen atom can stabilize adjacent positive charge, but the substituent itself can undergo facile cleavage.
C4-Alkyl (e.g., Methyl) Can initiate benzylic-type cleavage if a C5-aryl group is present. Loss of the methyl radical is also possible.Loss of CH₃• (15 Da).Cleavage of the C4-substituent bond is a common pathway, especially if it leads to a more stabilized resulting cation.
C4/C5-Ester (e.g., -COOC₂H₅) Promotes McLafferty rearrangement if a γ-hydrogen is available. Also shows characteristic losses of the alkoxy group and carbon monoxide.Loss of •OC₂H₅ (45 Da), C₂H₄ (28 Da), CO (28 Da).The carbonyl group provides a site for charge localization and rearrangement reactions, which are common fragmentation pathways for esters.
C4/C5-Adjacent Groups Can lead to unique "ortho-effects," where the two substituents interact to expel a neutral molecule.Example: Adjacent methyl and ester groups can lead to the loss of methanol (CH₃OH)[12].The proximity of the two functional groups allows for intramolecular rearrangement and elimination, a pathway not available when they are separated.
Fused Heterocyclic Systems Fragmentation often initiates in the less stable ring. For example, in thiazolo[3,2-a]pyrimidines, the thiazole ring tends to fragment before the more stable pyrimidine ring[15].Varies widely based on the fused system.The relative aromaticity and bond strengths of the fused rings dictate the initial site of fragmentation. The ring that can form the most stable radical cation will ionize and subsequently fragment.

Pillar 3: Comparative Analysis with Other Heterocycles

To fully appreciate the fragmentation patterns of thiazoles, a brief comparison with their isosteres is instructive.

  • Thiazoles vs. Oxadiazoles/Thiadiazoles: The fragmentation behavior of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives shows similarities to thiazoles, with ring cleavage being a dominant feature[16]. However, subtle differences in bond energies (C-O vs. C-S, N-O vs. N-S) lead to different relative abundances of fragment ions. For instance, some 1,2,4-oxadiazole-5(4H)-thiones have been observed to undergo rearrangement to the more stable oxo-analogs after ionization but before fragmentation, a phenomenon not typical for thiazoles[17].

  • Thiazoles vs. 1,2,3-Thiadiazoles: Tandem mass spectrometry can effectively differentiate between thiazole isomers. For example, 1,2,3-thiadiazoles are characterized by the loss of a nitrogen molecule (N₂), a pathway not available to the 1,3-thiazole ring system[18][19]. This distinct fragmentation provides a clear diagnostic marker for isomer identification.

Experimental Protocol: A Self-Validating Workflow for Structural Elucidation

This section outlines a robust, self-validating protocol for analyzing a novel trisubstituted thiazole derivative using modern mass spectrometry. The causality behind each step is explained to ensure technical and scientific rigor.

Objective: To obtain high-confidence structural information for a novel trisubstituted thiazole using LC-MS/MS.

Caption: A self-validating workflow for thiazole characterization by LC-HRMS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µg/mL) of the thiazole derivative in a suitable volatile solvent like methanol or acetonitrile[7]. The choice of solvent should ensure complete dissolution and compatibility with the reversed-phase liquid chromatography (LC) mobile phase.

    • Causality: High-purity solvents are critical to avoid introducing interfering ions. Dilute concentrations prevent detector saturation and ion suppression effects in the ESI source.

  • Instrumentation and Ionization:

    • Utilize a mass spectrometer capable of high-resolution and tandem MS (MS/MS), such as an Orbitrap or Time-of-Flight (TOF) instrument[7][20].

    • Employ Electrospray Ionization (ESI) in positive ion mode. Most thiazole derivatives, containing a basic nitrogen atom, will readily form a protonated molecule, [M+H]⁺.

    • Causality: HRMS is essential for the self-validation part of the protocol, as it allows for the determination of the elemental composition of ions based on their exact mass[8][20]. ESI is the industry standard for analyzing drug molecules due to its soft nature, which typically preserves the molecular ion for subsequent fragmentation analysis[11].

  • Data Acquisition:

    • MS¹ Survey Scan: First, acquire a full scan mass spectrum to identify the m/z of the protonated molecule [M+H]⁺.

    • MS² (Tandem MS): Select the [M+H]⁺ ion as the precursor for Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Apply a range of collision energies (e.g., a stepped collision energy) to ensure the generation of both low-energy (rearrangement-heavy) and high-energy (bond-cleavage-heavy) fragments.

    • Causality: Isolating the precursor ion ensures that the resulting fragment spectrum is derived solely from the compound of interest. Varying the collision energy provides a more complete fragmentation map, revealing both primary and subsequent fragmentation events.

  • Data Analysis and Validation:

    • Analyze the resulting MS² spectrum to identify key fragment ions and characteristic neutral losses.

    • Self-Validation: For every major fragment ion, use the high-resolution data to calculate a putative elemental composition. The mass error between the measured m/z and the theoretical m/z for the proposed formula should be less than 5 ppm.

    • Propose fragmentation pathways consistent with the principles outlined in this guide. Compare the observed patterns with data from closely related thiazole analogs if available[7].

Conclusion

The mass spectrometric fragmentation of trisubstituted thiazoles is a predictable process governed by the fundamental chemistry of the heterocyclic ring and the directive influence of its substituents. A systematic approach, beginning with the identification of the molecular ion and proceeding to a detailed analysis of substituent-driven cleavages and rearrangements, allows for confident structural elucidation. By employing high-resolution instrumentation and a self-validating workflow, researchers in drug development can leverage these fragmentation patterns as a powerful tool for characterizing novel chemical entities, ensuring the integrity and success of their research endeavors.

References

  • Guella, G., & Dapi, L. (2001). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Mass Spectrometry, 36(7), 754-9. [Link]

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Guella, G., & Dapi, L. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry, 36(7), 754-9. [Link]

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTOTRIAZOLE GROUPS. STUDIA UNIVERSITATIS BABEŞ-BOLYAI. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Leshcheva, A. A., et al. (2017). Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis, 145, 156-162. [Link]

  • Mohamed, Y. F., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1455-1460. [Link]

  • Kumar, R., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1315-1327. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing thiazole ring. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(52), 36561-36579. [Link]

  • ResearchGate. (n.d.). The drugs containing thiazole ring. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Molecules, 29(5), 1143. [Link]

  • Ahluwalia, V. K., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry. [Link]

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some substituted chalcones and related epoxy ketones. itim-cj.ro. [Link]

  • Leshcheva, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1698. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Leshcheva, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. [Link]

  • Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(52), 36561-36579. [Link]

  • El-Metwaly, N. M., & El-Gazzar, M. G. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

  • Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... ResearchGate. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Ghorab, M. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7487. [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]

  • Li, Y. T., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 55-62. [Link]

  • Shishodia, S., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7084-7088. [Link]

  • Santos, C. M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazol-5-ones. Molecules, 26(11), 3239. [Link]

  • Sharma, S. (2023). Fragmentation Patterns in Mass Spectroscopy.pptx. SlideShare. [Link]

  • ResearchGate. (n.d.). Structure of substituted 1, 3-oxazole and 1,3-thiazole derivatives. ResearchGate. [Link]

  • Voigt, S., & Spiteller, G. (1980). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 7(10), 449-454. [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]

  • ResearchGate. (n.d.). High‐resolution electrospray ionization tandem mass spectrometry... ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentations for compound 5. ResearchGate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Riyadh, S. M., et al. (2020). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 25(18), 4220. [Link]

Sources

The Purity Verification Triad: Causality & Mechanistic Differences

Author: BenchChem Technical Support Team. Date: March 2026

An uncompromising approach to purity verification is the bedrock of reproducible medicinal chemistry. For privileged heterocyclic scaffolds like pyridyl-thiazoles—which are extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties [1]—relying on a single analytical technique is a critical vulnerability.

This guide provides an objective, highly technical comparison of Elemental Analysis (EA) , Quantitative NMR (qNMR) , and HPLC-UV/MS , establishing a self-validating, orthogonal framework for verifying the purity of pyridyl-thiazole derivatives.

To declare a synthesized pyridyl-thiazole as "pure" (typically >95% for biological assays), researchers must account for organic by-products, residual solvents, and inorganic contaminants. Each technique interrogates the sample through a fundamentally different physical mechanism:

  • Elemental Analysis (CHNS & ICP-MS): CHNS combustion analysis determines the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur. The American Chemical Society (ACS) standard dictates that experimental values must fall within ±0.4% of theoretical calculations to corroborate ~95% bulk purity [2]. Furthermore, USP <232> and ICH Q3D guidelines mandate the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify highly toxic heavy metal catalysts (e.g., Pd, Cu) often used in the cross-coupling synthesis of pyridyl-thiazoles [3].

  • Quantitative 1H NMR (qNMR): Unlike chromatography, qNMR is an absolute quantification method. The signal intensity is directly proportional to the number of resonant nuclei, independent of the molecule's structure or UV-extinction coefficient. It captures analytes that frequently escape UV detection, such as water and residual solvents [4].

  • HPLC-UV/MS: Separates compounds based on their partitioning behavior between a mobile and stationary phase. While highly sensitive to structurally similar organic impurities (e.g., regioisomers formed during thiazole ring cyclization), it is completely blind to inorganic salts and silica gel [5].

Why Elemental Analysis Remains Irreplaceable

It is a common misconception that High-Resolution Mass Spectrometry (HRMS) and HPLC render EA obsolete. If a pyridyl-thiazole sample contains 5% silica gel (carried over from flash chromatography) or inorganic salts (e.g., Na₂SO₄ used for drying), HPLC and HRMS will not detect them. However, in CHNS analysis, the presence of these "invisible" inorganic mass contributors will artificially lower the carbon and nitrogen mass percentages well outside the ±0.4% acceptable threshold, instantly flagging the contamination [2].

PurityWorkflow A Crude Pyridyl-Thiazole B HPLC-UV/MS (Organic Impurities) A->B Step 1: Separation C 1H qNMR (Absolute Purity) A->C Step 2: Quantitation D Elemental Analysis (CHNS & USP <232>) A->D Step 3: Bulk/Metal Check E Orthogonal Purity Certification (>95%) B->E C->E D->E

Orthogonal workflow for pyridyl-thiazole purity verification.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters, detection scopes, and limitations of each method when applied to pyridyl-thiazole libraries.

ParameterElemental Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV/MS
Primary Output Absolute mass % of C, H, N, SAbsolute Molar Purity (%)Relative Area Purity (%)
Detection Scope Bulk composition (including inorganic mass)All proton-containing speciesUV-active or ionizable organics
Blind Spots Structural isomers (identical empirical formulas)Inorganic salts, silica gelNon-chromophoric species, salts
Sample Destruction Yes (Combustion at ~1000°C)No (Sample is recoverable)Yes (Injected into mobile phase)
Self-Validation Run against certified sulfanilamideMulti-peak integration parityOrthogonal column chemistries
Acceptance Criteria ±0.4% of theoretical calculation>95.0% absolute purity>95.0% peak area

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol must be designed as a self-validating system. Below are the optimized procedures for analyzing pyridyl-thiazoles.

Protocol A: CHNS Combustion Analysis (Bulk Purity)

Causality: Pyridyl-thiazoles contain sulfur, which can form stable, refractory sulfates during combustion, leading to skewed sulfur and carbon readings. Using a vanadium pentoxide (V₂O₅) additive ensures the complete oxidation of sulfur to SO₂.

  • Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) that closely mimics the target analyte. Sulfanilamide is the gold standard here, as it contains C, H, N, and S.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the extensively desiccated pyridyl-thiazole sample into a consumable tin capsule. Self-Validation: Run the sample in triplicate. A variance of >0.15% between runs indicates sample inhomogeneity or residual trapped solvent.

  • Combustion: Drop the capsule into a combustion reactor (950°C–1000°C) enriched with pure O₂. The tin capsule undergoes an exothermic flash (reaching ~1800°C), completely mineralizing the sample.

  • Reduction & Separation: Pass the combustion gases over copper wire at 600°C to reduce toxic nitrogen oxides (NOx) to N₂ gas. Separate the resulting N₂, CO₂, H₂O, and SO₂ via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Quantitative 1H NMR (Absolute Organic Purity)

Causality: To achieve absolute quantitation, the longitudinal relaxation time (


) of all protons must be accounted for. If the relaxation delay (

) is too short, the signals will not fully recover, skewing the integration ratio between the internal standard and the pyridyl-thiazole [4].
  • Standard Selection: Select a high-purity internal standard (IS) that does not overlap with the pyridyl-thiazole signals. Maleic acid (singlet at ~6.26 ppm) is ideal, as pyridyl-thiazole protons typically resonate further downfield (7.2–9.0 ppm) [1].

  • Sample Preparation: Co-weigh exactly ~10.0 mg of the pyridyl-thiazole and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Dissolve completely in 600 µL of DMSO-

    
    .
    
  • Acquisition Parameters: Set the pulse angle to 90°. Measure the longest

    
     in the mixture and set the relaxation delay (
    
    
    
    ) to at least
    
    
    (typically 30–60 seconds) to ensure >99% magnetization recovery. Acquire at least 64 scans for a high signal-to-noise ratio.
  • Self-Validating Integration: Integrate the IS peak and at least two distinct pyridyl-thiazole peaks (e.g., the thiazole C5-H singlet and a pyridine doublet). If the calculated purity derived from the two distinct analyte peaks differs by >1%, it indicates hidden co-eluting impurities under one of the NMR signals.

Protocol C: HPLC-UV/MS (Regioisomer & By-product Screening)

Causality: The nitrogen atoms in the pyridine and thiazole rings are basic. On standard silica-based C18 columns, these basic sites interact with residual surface silanols, causing severe peak tailing. Adding an ion-pairing agent or acidifier suppresses this interaction.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). The TFA protonates the basic nitrogens, ensuring sharp, symmetrical peaks.

  • Separation: Inject 10 µL of a 1 mg/mL sample solution onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Run a gradient from 5% B to 95% B over 20 minutes.

  • Detection & Validation: Monitor simultaneously at 254 nm (aromatic rings) and 214 nm (amide/peptide bonds if present). Self-Validation: Analyze the mass spectrum (ESI+) of the main peak to confirm the

    
     matches the theoretical 
    
    
    
    of the pyridyl-thiazole [5].

Conclusion

No single analytical technique provides a complete picture of chemical purity. HPLC-UV/MS confirms the absence of organic by-products, qNMR provides absolute molar quantitation of all soluble protonated species, and Elemental Analysis (CHNS/ICP-MS) acts as the ultimate gatekeeper against "invisible" inorganic mass and toxic heavy metals. For researchers developing pyridyl-thiazoles for biological evaluation, deploying this orthogonal, self-validating triad is the only way to ensure therapeutic data is intrinsically linked to the intended chemical entity, rather than an artifact of contamination.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (PMC). Available at:[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. National Institutes of Health (PMC). Available at:[Link]

Electrochemical Profiling of Thiazole-Ruthenium Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide targets researchers in bioinorganic chemistry and drug discovery. It moves beyond standard characterization to position Cyclic Voltammetry (CV) as a predictive tool for the biological efficacy of Thiazole-Ruthenium (Ru-Thiazole) complexes. Unlike platinum-based drugs (e.g., Cisplatin) that rely on hydrolysis, Ru-Thiazole complexes often utilize an "Activation by Reduction" mechanism, making their redox potential (


) a critical predictor of selectivity for hypoxic tumor environments.

Part 1: Comparative Analysis & Performance Metrics

The Strategic Advantage of Thiazole Ligands

Thiazole ligands are chemically distinct from the classic imidazole or bipyridine ligands often used in ruthenium coordination chemistry. Thiazole functions as a moderate


-donor and a significant 

-acceptor.
  • Electronic Effect: This

    
    -acidity stabilizes the Ru(II) oxidation state less effectively than strong 
    
    
    
    -acids (like CO) but more so than pure
    
    
    -donors, allowing for fine-tuning of the
    
    
    redox couple into the "biological window" (-0.4 V to +0.8 V vs. NHE).
  • Therapeutic Implication: The ability to tune this potential allows these complexes to remain inert (as Ru(III) prodrugs) in the bloodstream but become reduced to active, cytotoxic Ru(II) species in the reducing environment of a tumor.

Comparative Performance Table

The following table contrasts Ru-Thiazole complexes with the industry-standard anticancer agent (Cisplatin) and the electrochemical standard (Ru(bpy)


).
FeatureRu-Thiazole Complexes Cisplatin (Alternative) [Ru(bpy)

]

(EC Standard)
Primary Mechanism Activation by Reduction (Redox-mediated ligand exchange)Hydrolysis (Aquation followed by DNA cross-linking)Photoredox (MLCT excited state electron transfer)
Redox Behavior Quasi-reversible

couple; Tunable via thiazole derivatization.
Irreversible reduction (Pt(II) is stable; Pt(IV) prodrugs reduce irreversibly).Highly reversible

couple (

V vs NHE).
Selectivity High (Targets hypoxic/reducing tumor tissues).Low (Systemic toxicity; nephrotoxicity).N/A (Used primarily in sensing/solar, not therapy).
Cardiotoxicity Significantly lower than Platinum agents.[1]High (Oxidative stress-mediated).N/A
Key CV Metric

(Redox Potential)
: Must fall within biological reducing range.[2]
Peak Current (

)
: Correlates with concentration but not activation.

: Standard for calibrating electrode kinetics.
Mechanistic Visualization

The diagram below illustrates the divergent activation pathways between the Ru-Thiazole "Prodrug" strategy and Cisplatin, highlighting why CV is the gatekeeper assay for Ruthenium candidates.

ActivationPathways Ru_Prodrug Ru(III)-Thiazole (Inert Prodrug) Tumor_Env Tumor Microenvironment (Hypoxic/Reducing) Ru_Prodrug->Tumor_Env Transport Ru_Active Ru(II)-Thiazole (Active Species) Tumor_Env->Ru_Active Reduction (+e-) Measured by CV DNA_Bind DNA/Histone Binding (Apoptosis) Ru_Active->DNA_Bind Ligand Exchange Cisplatin Cisplatin Pt(II) Hydrolysis Hydrolysis (Aquation) Cisplatin->Hydrolysis Spontaneous Hydrolysis->DNA_Bind Cross-linking

Figure 1: Comparative activation pathways.[1][3][4][5] Note the critical electron-transfer step for Ruthenium complexes, which is directly modeled by Cyclic Voltammetry.

Part 2: Self-Validating Experimental Protocol

To ensure data integrity and reproducibility (Trustworthiness), this protocol uses an Internal Standard (Ferrocene) . This eliminates errors caused by reference electrode drift, a common failure point in non-aqueous electrochemistry.

Materials & Setup[1][2][6][7][8][9][10][11]
  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves) or DMSO (for solubility issues).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Platinum Disk (2-3 mm diameter).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (pseudo-reference) or Ag wire.

  • Internal Standard: Ferrocene (

    
    ).[6]
    
Step-by-Step Workflow
  • Electrode Conditioning (Crucial):

    • Polish the Pt disk electrode with 0.05

      
       alumina slurry on a microcloth for 2 minutes.
      
    • Rinse with deionized water, then acetone. Sonicate for 30 seconds to remove alumina particles.

    • Why: A fouled electrode surface causes peak separation (

      
      ) to widen artificially, mimicking irreversible kinetics.
      
  • Blank Scan (Quality Control):

    • Scan the solvent + electrolyte only (0 V to +1.5 V).

    • Criteria: The baseline current should be flat (near zero). Any peaks indicate solvent contamination or oxygen presence.

  • Analyte Measurement:

    • Dissolve the Ru-Thiazole complex (1 mM) in the electrolyte solution.[7]

    • Deoxygenate: Bubble dry Nitrogen or Argon gas through the solution for at least 10 minutes.

    • Scan at 100 mV/s. Record the anodic (

      
      ) and cathodic (
      
      
      
      ) peaks.
  • Internal Standardization (The "Lock"):

    • Do NOT change the solution. Add a small grain of Ferrocene directly to the Ru-complex solution.

    • Perform the scan again.[8] You will see the Ru peaks plus the Ferrocene couple.

    • Set the

      
       of Ferrocene to 0.00 V (or 0.64 V vs NHE) and shift the Ru potentials accordingly.
      
Workflow Visualization

CV_Protocol Start Start: Clean Pt Electrode Polish Polish (0.05µm Alumina) & Sonicate Start->Polish Blank Run Blank CV (Solvent + Electrolyte) Polish->Blank Check Clean Baseline? Blank->Check Add_Ru Add Ru-Thiazole (1mM) & Purge N2 (10 min) Check->Add_Ru Yes Fail Reclean / Dry Solvent Check->Fail No Scan_Ru Scan Ru Complex (-1.0V to +1.5V) Add_Ru->Scan_Ru Add_Fc Add Ferrocene (Internal Standard) Scan_Ru->Add_Fc Scan_Final Scan Ru + Fc Add_Fc->Scan_Final Calibrate Calibrate vs Fc/Fc+ Calculate E(HOMO) Scan_Final->Calibrate Fail->Polish

Figure 2: Self-validating CV workflow ensuring potential accuracy through internal standardization.

Part 3: Data Interpretation & Calculation

Determining Reversibility

For a Ru-Thiazole complex to be a viable redox-active drug or catalyst, the electron transfer should be chemically reversible (the complex doesn't fall apart upon reduction).

  • Metric: Calculate the peak current ratio:

    
    .
    
  • Target: A ratio close to 1.0 indicates stability. If

    
     (for an oxidation scan), the oxidized species is unstable.
    
Calculating HOMO/LUMO Levels

The redox potentials from CV are directly linked to the molecular orbital energies, which dictate DNA binding affinity and electronic transitions.[7]




  • 
     : Onset potential of the first oxidation wave (Ru(II) 
    
    
    
    Ru(III)).
  • 4.8 eV : The energy level of the Ferrocene vacuum scale.

The "Lever Parameter" Check

Thiazole ligands exert a specific electrochemical influence known as the Lever Parameter (


) .
  • If your experimental

    
     deviates significantly from predicted values based on ligand additivity, it suggests ligand dissociation  or solvolysis  (replacement of thiazole by acetonitrile/DMSO). This is a common failure mode in stability testing.
    

References

  • Mihajlovic, K., et al. (2020).[3] "Redox and apoptotic potential of novel ruthenium complexes in rat blood and heart." Canadian Journal of Physiology and Pharmacology. [1]

  • Mura, P., et al. (2005).[2] "Tuning of Redox Properties for the Design of Ruthenium Anticancer Drugs." Inorganic Chemistry.

  • Zhou, M., et al. (2005).[9] "Comparative study of ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application." Analytical Chemistry.

  • Reisner, E., et al. (2004). "Tuning of Redox Potentials for the Design of Ruthenium Anticancer Drugs − an Electrochemical Study." Inorganic Chemistry.

  • UMass Boston. "Cyclic Voltammetry of Ferrocene and [Ru(bpy)3]." Advanced Inorganic Chemistry Laboratory Protocol.

Sources

Thermal Analysis of Thiazole-Based Solid Materials: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of thiazole-based organic solids using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] Thiazole rings (


) are critical pharmacophores and organic semiconductor building blocks due to their electron-withdrawing nature and 

-stacking capabilities.

This document objectively compares the thermal performance of thiazoles against their isosteres (principally oxazoles) and details protocols for distinguishing polymorphic forms—a frequent challenge in thiazole drug development (e.g., Sulfathiazole).

Part 1: Strategic Analysis – Thiazoles vs. Alternatives

Thiazole vs. Oxazole: Thermal Stability

In material design, the choice between a thiazole and an oxazole core significantly impacts thermal resilience. While both are 5-membered aromatic heterocycles, the thiazole ring generally exhibits superior thermal stability due to the lower electronegativity of sulfur compared to oxygen, which affects the ring's aromaticity and electron delocalization.

FeatureThiazole DerivativesOxazole DerivativesMechanistic Insight
Decomposition Onset (

)
Typically >350°C (for fused systems like thiazolo[5,4-d]thiazole)Often 20-50°C lower than thiazole analogsSulfur's d-orbital participation (controversial but cited) and larger atomic radius confer greater resistance to ring opening.
Melting Point (

)
Generally Higher LowerThiazoles often exhibit stronger intermolecular

-

stacking and van der Waals interactions due to the polarizability of Sulfur.
Rearrangement Susceptibility Low High Oxazoles are more prone to the Wasserman rearrangement (photo-oxidation) and ring-opening hydrolysis.
Case Study: Sulfathiazole Polymorphism

Thiazole-based pharmaceuticals are notorious for polymorphism. Sulfathiazole exists in at least four forms (I, II, III, IV).[2] DSC is the primary tool for distinguishing these based on enthalpy of fusion (


) and melting onset.
  • Form I: Stable, high melting point (~202°C).

  • Form III: Metastable, converts to Form I upon heating (solid-solid transition).

  • Implication: A single DSC peak indicates phase purity; multiple endotherms suggest polymorphic mixtures or solvate desolvation.

Part 2: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), glass transition (

), and polymorphic purity.

Causality & Logic:

  • Why Tzero/Hermetic Pans? Thiazoles can sublime before melting. Hermetic sealing prevents mass loss that would distort the heat flow signal (endothermic sublimation looks like melting).

  • Why 10°C/min? A balance between resolution (separating close transitions) and sensitivity (detecting weak

    
    ).
    

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–5 mg of dried solid into an Aluminum Tzero pan.

  • Sealing: Crimp with a hermetic lid (pinhole optional only if solvent loss is expected).

  • Purge: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during the scan.
    
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to

      
       (determined via TGA).
      
    • (Optional) Cool at 10°C/min to -50°C and reheat to observe

      
       or cold crystallization.
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine decomposition onset (


) and volatile content (solvates).

Causality & Logic:

  • Why Platinum Pans? Inertness at high temperatures (>600°C) where thiazoles degrade into reactive sulfur oxides.

  • Why Derivative (DTG)?

    
     can be ambiguous; the peak of the first derivative (DTG) pinpoints the exact point of maximum weight loss rate.
    

Step-by-Step Workflow:

  • Zeroing: Tare the empty Platinum pan.

  • Loading: Load 5–10 mg of sample. Spread evenly to prevent thermal gradients.

  • Purge: Nitrogen (

    
    ) at 25 mL/min (balance) and 40 mL/min (furnace).
    
  • Method:

    • Ramp 10°C/min from Ambient to 600°C.

    • (Optional) Switch to Air/Oxygen at 600°C to burn off carbonaceous char.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing a new thiazole derivative.

ThiazoleAnalysis Start New Thiazole Sample TGA Step 1: TGA Analysis (Ramp 10°C/min to 600°C) Start->TGA Decision1 Weight Loss < 150°C? TGA->Decision1 Analyze Mass Loss Solvate Solvate/Hydrate Detected (Calculate Stoichiometry) Decision1->Solvate Yes (>2%) Stable Thermally Stable Solid Decision1->Stable No (<0.5%) DSC Step 2: DSC Analysis (Sealed Pan, N2 Purge) Solvate->DSC Use Hermetic Pan Stable->DSC Result1 Single Sharp Endotherm = Pure Polymorph DSC->Result1 Single Peak Result2 Multiple Endotherms = Polymorphic Mixture DSC->Result2 Multiple Peaks Result3 Exotherm before Melt = Cold Crystallization DSC->Result3 Exo Event

Caption: Figure 1. Logical workflow for distinguishing solvates, polymorphs, and pure phases in thiazole materials.

Part 4: Data Interpretation Guide

Distinguishing Events in Thiazoles

Thiazole derivatives often show complex DSC traces. Use this reference table to interpret signals:

Signal TypeTemperature RangeInterpretation for ThiazolesAction
Broad Endotherm 60–120°CDesolvation (loss of water/solvent).Check TGA for corresponding mass loss.[1][3][4]
Sharp Endotherm 150–250°CMelting (

).
Confirm with Hot Stage Microscopy (HSM).[2][5][6]
Small Exotherm Just before

Recrystallization of a metastable polymorph (e.g., Sulfathiazole Form III

I).
Anneal sample at this temp to isolate stable form.
Baseline Shift 50–100°CGlass Transition (

) of amorphous fraction.
Run Modulated DSC (MDSC) to separate reversible heat flow.
Quantitative Benchmarks

When validating your data, compare against these established values for common thiazole substructures:

  • Thiazolo[5,4-d]thiazole (Fused Ring):

    
    .[1] Extremely rigid, planar structure used in organic semiconductors [1].
    
  • Sulfathiazole (Pharmaceutical):

    • Form I Melt: ~202°C

    • Form III Melt: ~175°C (often followed by recrystallization) [2].

  • Aminothiazoles: Lower stability; amine group can initiate oxidation/degradation around 200°C.

References

  • Abu Bakar, M.R., Nagy, Z.K., & Rielly, C.D. (2008).[5] Investigation of the polymorphism of sulfathiazole by a combined DSC-HSM approach. Loughborough University Research Repository.[5] Retrieved from [Link][5]

  • National Institutes of Health (NIH). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and application of novel compounds like 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole are at the forefront of innovation. However, responsible research extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper chemical disposal can lead to significant safety hazards, environmental contamination, and regulatory violations.[1]

Hazard Assessment and Characterization

The foundational step in managing any chemical waste is a thorough understanding of its potential hazards.[1] While specific toxicological and environmental data for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole are scarce, the constituent thiazole and pyridine moieties provide a basis for a conservative hazard assessment. For instance, the isomeric compound 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is classified as harmful if swallowed.[2] Pyridine and its derivatives are often considered hazardous waste, potentially requiring disposal via incineration.[3]

Based on this, we will treat 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole as a hazardous substance. The following table summarizes the assumed hazard classifications, which should guide all handling and disposal decisions.

Hazard CategoryAssumed Classification & RationalePrecautionary StatementsSource(s)
Physical Hazards Flammable Solid (Assumed) . Thiazole itself is a flammable liquid.[4] Heterocyclic compounds can be combustible.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4][5][4][5]
Health Hazards Acute Toxicity (Oral): Harmful if swallowed. This is based on the GHS classification for the 3-pyridyl isomer.[2]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek medical help.[2][6][2][6]
Skin & Eye Irritation (Assumed) . Many thiazole and pyridine derivatives can cause skin and eye irritation.[7][8]Wear protective gloves and eye/face protection.[8] If on skin or in eyes, rinse cautiously with water for several minutes.[8][7][8]
Environmental Hazards Harmful to Aquatic Life (Assumed) . Thiazole and pyridine compounds can be toxic to aquatic organisms.[7][9]Avoid release to the environment. Do not allow to enter drains or waterways.[5][9][10][5][7][9][10]

Essential Safety and Handling Protocols

Before beginning any work that will generate waste, establishing a safe operating environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The use of correct PPE is your primary defense against chemical exposure. For handling 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[11] A face shield should be used if there is a significant splash risk.

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[11]

  • Body Protection : A long-sleeved laboratory coat is required. Ensure it is fully fastened to protect your street clothes and skin.[11]

  • Respiratory Protection : All handling of the solid compound should be performed in a manner that avoids generating dust. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[11]

Engineering Controls

Your work environment must be designed to minimize exposure. Always handle 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole inside a certified chemical fume hood to ensure adequate ventilation and capture any vapors or dust at the source.[8][12] An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Step-by-Step Disposal Workflow

The proper disposal of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole waste must be systematic and meticulously documented. This protocol applies to the pure compound, solutions containing it, and any labware or materials contaminated by it.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation.[1]

  • Designate a Waste Stream : All waste containing 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole must be treated as hazardous chemical waste .

  • Prevent Cross-Contamination : Keep this waste stream separate from non-hazardous trash (e.g., paper towels used for drying hands) and other chemical waste streams.[10]

  • Check for Incompatibility : Never mix this waste with incompatible chemicals. Incompatible wastes can react violently, generate toxic gases, or cause fires.[13] Keep this waste segregated from strong acids, bases, and oxidizing agents.[13][14]

Step 2: Containerization

The integrity of your waste container is critical for safe storage and transport.

  • Select a Compatible Container : Use a container made of a material that will not react with or be degraded by the waste. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended.[1][15]

  • Ensure Container Quality : The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-on cap.[10]

  • Manage Headspace : For liquid waste, fill the container to no more than 90% of its capacity.[16] This 10% headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[1] Every waste container must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste" prominently displayed.[4][10]

    • The full chemical name: "5-Methyl-4-phenyl-2-(2-pyridyl)thiazole" . Avoid abbreviations or formulas.[4]

    • An accurate description of the contents (e.g., "Solid," "in Ethanol," "Contaminated Gloves").

    • The relevant hazard pictograms (e.g., GHS07 for Harmful/Irritant).[2]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Waste Accumulation and Storage

Proper storage of waste containers pending pickup is crucial to maintaining a safe laboratory.

  • Secure Closure : Always keep the waste container tightly closed except when adding waste.[1][4]

  • Designated Storage Area : Store the container in a designated, secure hazardous waste accumulation area.[16] This area should be well-ventilated, away from general lab traffic, and separate from incompatible materials.[11][16]

  • Secondary Containment : It is best practice to place waste containers within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Final Disposal

Disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated laboratory manager.[17]

  • Licensed Contractor : Your institution will arrange for the collection of the waste by a licensed environmental management company.[10]

  • Probable Disposal Method : For organic compounds like this, high-temperature incineration in an approved facility is a common and effective disposal method.[3][16]

Step 6: Decontamination of Labware
  • Reusable Items : Glassware and other reusable equipment must be decontaminated. Triple-rinse the item with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.[17] Crucially, the initial solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Disposable Items : All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be placed in the designated solid hazardous waste container.[10]

Emergency Protocol: Accidental Spill Response

Immediate and correct action is required in the event of a spill to mitigate hazards.

  • Evacuate and Alert : Immediately notify all personnel in the area and evacuate the immediate vicinity of the spill.[4][11]

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[4][5]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or ventilation is poor, contact your institution's EHS department immediately.[4]

  • Containment : For minor spills, contain the material using an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[4][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

  • Cleanup : Carefully collect all contaminated absorbent material using spark-proof tools and place it into a sealable bag or container.[4][11] Label it clearly as hazardous waste.

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4][11]

  • Report : Report the incident to your laboratory supervisor and EHS office as required by your institutional policy.[4]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the entire disposal process, from generation to final pickup.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Processing cluster_storage Storage & Disposal A Start: Generate Waste (Pure compound, solution, or contaminated material) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Is waste solid or liquid? C->D G Is labware contaminated? C->G E Place in Labeled SOLID Hazardous Waste Container D->E Solid F Place in Labeled LIQUID Hazardous Waste Container (<90% full) D->F Liquid K Securely Close Container After Each Addition E->K F->K H Triple-Rinse Labware G->H Yes G->K No I Collect Rinsate as LIQUID Hazardous Waste H->I J Wash Labware with Soap & Water H->J I->F L Store Sealed Container in Designated, Secure Waste Accumulation Area K->L M Contact EHS / Lab Manager for Waste Pickup L->M N Document Waste (Logbook/Inventory) M->N O End: Waste Collected by Licensed Contractor N->O

Caption: Disposal workflow for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Proper Disposal of 8-(3-Pyridyl)
  • MSDS for 2-iso Propyl 4 Methyl Thiazole. PerfumersWorld.
  • Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Thiazole SDS, 288-47-1 Safety D
  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Fisher Scientific.
  • PYRIDINE FOR SYNTHESIS - Safety D
  • SAFETY DATA SHEET - 2-Amino-5-methylthiazole. Fisher Scientific.
  • Thiazole Safety D
  • Safety d
  • Safety D
  • 5-Methyl-4-phenyl-2-(3-pyridyl)
  • 2-(2-pyridyl)

Sources

Personal protective equipment for handling 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Handling Guide: 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Part 1: Emergency Overview & Hazard Identification

Compound Identity:

  • Chemical Name: 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

  • Structural Class: 2,4,5-Trisubstituted Thiazole / Pyridyl-Thiazole Ligand

  • CAS Number: Note: While specific CAS numbers exist for the 3-pyridyl (25021-37-8) and 4-pyridyl (1217863-43-8) isomers, the 2-pyridyl isomer is a specialized research chemical. Safety data is inferred from these close structural analogs (Read-Across Principle).

GHS Classification (Inferred):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (dust/aerosol).

Critical Physical Properties:

  • State: Solid (Crystalline powder).

  • Melting Point: ~77–82 °C (Based on 3-pyridyl isomer data [1]).

  • Solubility: Low in water; soluble in DMSO, DMF, Dichloromethane (DCM), and Chloroform.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix dictates the required PPE based on the operational scale. The 2-pyridyl moiety increases potential for metal chelation; treat as a bioactive ligand.

Category Analytical Scale (<100 mg) Preparative Scale (>100 mg) Spill Cleanup / Emergency
Respiratory N95 mask (if outside hood)Mandatory: N95 or P100 RespiratorFull-face P100 Respirator
Hand Protection Nitrile Gloves (0.11 mm, single layer)Nitrile Gloves (Double-gloved)Nitrile (Inner) + Butyl Rubber (Outer)
Eye Protection Safety Glasses with Side ShieldsChemical Safety GogglesChemical Safety Goggles + Face Shield
Body Protection Standard Cotton Lab CoatLab Coat + Tyvek® Sleeve CoversFull Tyvek® Suit
Footwear Closed-toe leather/synthetic shoesClosed-toe shoes + Shoe CoversChemical Resistant Boots
PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Start: Define Operation Scale ScaleCheck Is Quantity > 100 mg? Start->ScaleCheck LowRisk Analytical Scale (<100 mg) ScaleCheck->LowRisk No HighRisk Preparative Scale (>100 mg) ScaleCheck->HighRisk Yes FormCheck Is substance in Solution? StandardPPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves FormCheck->StandardPPE Solid (Sealed) SolventCheck Is Solvent Volatile/Toxic? (e.g., DCM, Chloroform) FormCheck->SolventCheck Solution LowRisk->FormCheck HighRisk->FormCheck HighPPE Enhanced PPE: Double Gloves, Goggles, N95/P100 Respirator HighRisk->HighPPE SolventCheck->StandardPPE No (e.g., Water/Buffer) FumeHood MANDATORY: Work in Fume Hood SolventCheck->FumeHood Yes

Caption: Decision logic for selecting appropriate PPE based on quantity and physical state. Note the mandatory fume hood requirement for volatile solvents.

Part 3: Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Rationale: Static electricity can disperse fine powders. Thiazoles can be irritating to mucous membranes.

  • Preparation: Place the balance inside a chemically certified fume hood or a powder containment enclosure.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.

  • Transfer:

    • Use a stainless steel micro-spatula.

    • Do not use plastic spatulas (increases static charge).

    • Transfer directly into a pre-tared vial.

  • Cleanup: Wipe the balance area immediately with a lint-free wipe dampened with methanol.

Protocol B: Solubilization (Solution State)

Rationale: This compound is lipophilic. Common solvents like DCM pose inhalation risks.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays (low volatility).

    • Synthesis: DCM (Dichloromethane) or Chloroform (requires high-flow ventilation).

  • Dissolution:

    • Add solvent slowly to the solid.

    • Vortex for 30 seconds. If solid persists, sonicate for 5 minutes at <40°C.

    • Note: Avoid heating >50°C in chlorinated solvents to prevent pressure buildup in sealed vials.

Part 4: Engineering Controls & Workspace

  • Ventilation: All open handling must occur in a chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Inert Atmosphere: For synthesis or long-term storage, store under Nitrogen or Argon. The pyridine nitrogen and thiazole sulfur are potential oxidation sites over long periods [2].

  • Decontamination: Surfaces should be cleaned with a surfactant (soap/water) followed by an alcohol wipe (70% Ethanol or Isopropanol).

Part 5: Disposal & Spill Response

Disposal Streams
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label as "Toxic Organic Solid."

  • Liquid Waste:

    • If in DMSO/Methanol: "Non-Halogenated Organic Waste."

    • If in DCM/Chloroform: "Halogenated Organic Waste."

  • Contaminated Debris: Gloves and wipes go into "Hazardous Debris" (solid) waste.

Spill Response Workflow (Graphviz)

Spill_Response Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Evacuate Evacuate Area (If >1g or Aerosolized) Assess->Evacuate High Risk PPE_Up Don PPE: Double Gloves, Goggles, Lab Coat Assess->PPE_Up Low Risk (<100mg) Contain Contain: Cover with Absorbent Pads PPE_Up->Contain Clean Clean: Wipe with Methanol -> Soap/Water Contain->Clean Dispose Dispose: Seal in Haz-Waste Bag Clean->Dispose

Caption: Immediate action plan for laboratory spills. Priority is containment and preventing aerosol inhalation.

References

  • Fluorochem. (n.d.). 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole Safety Data Sheet. Retrieved from (Accessed Oct 2023). Source for physical property inference (MP 77-82°C) and GHS classification of structural isomers.

  • PubChem. (n.d.). Compound Summary for CID 32500682: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. National Library of Medicine. Retrieved from (Accessed Oct 2023). Source for structural analog toxicity data.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Thiazole Derivatives. Retrieved from (Accessed Oct 2023). General handling protocols for phenyl-thiazole class compounds.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.